molecular formula C7H13N3 B1335873 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine CAS No. 1025087-55-1

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B1335873
CAS No.: 1025087-55-1
M. Wt: 139.2 g/mol
InChI Key: OHGJHBXVKFERPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJHBXVKFERPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408339
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025087-55-1
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide outlines a proposed synthetic pathway and comprehensive characterization strategy for the novel pyrazole derivative, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document provides detailed, albeit predictive, experimental protocols for a multi-step synthesis commencing from readily available starting materials. Furthermore, it details the expected analytical data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to facilitate the identification and characterization of the title compound and its intermediates. The methodologies and data presented herein are based on established chemical principles and spectral data from analogous structures, offering a robust framework for researchers and drug development professionals engaged in the exploration of new pyrazole-based chemical entities.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][4] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties. Aminopyrazoles, in particular, are of significant interest due to their demonstrated efficacy as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1] This guide focuses on the synthesis and characterization of a specific, novel aminopyrazole derivative, this compound, for which detailed experimental data is not yet available in the public domain. The proposed synthetic route and predicted characterization data are intended to serve as a comprehensive resource for its preparation and verification.

Proposed Synthetic Pathway

A plausible and efficient three-step synthetic route for the preparation of this compound (III) is proposed, starting from the Claisen condensation of ethyl acetate and acetone to form acetylacetone, which is then used to synthesize the key intermediate, 3-acetyl-5-methyl-1H-pyrazole (I). This intermediate is subsequently converted to its corresponding oxime (II), followed by a final reduction to yield the target primary amine (III).

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Amine A Acetylacetone + Hydrazine Hydrate B 3-acetyl-5-methyl-1H-pyrazole (I) A->B Reflux in Ethanol D 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II) B->D Pyridine, Ethanol, Reflux C Hydroxylamine Hydrochloride F This compound (III) D->F Reflux E Reducing Agent (e.g., Na/n-propanol)

Figure 1: Proposed synthetic workflow for the target compound.

Experimental Protocols

Synthesis of 3-acetyl-5-methyl-1H-pyrazole (I)

Protocol:

  • To a solution of hydrazine hydrate (5.0 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add 2,4-pentanedione (acetylacetone) (10.0 g, 0.1 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield pure 3-acetyl-5-methyl-1H-pyrazole (I).

Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II)

Protocol:

  • Dissolve 3-acetyl-5-methyl-1H-pyrazole (I) (12.4 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add pyridine (9.5 g, 0.12 mol) dropwise to the mixture while stirring.

  • Heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the oxime (II).

Synthesis of this compound (III)

Protocol:

  • In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal (9.2 g, 0.4 mol) in n-propanol (200 mL).

  • Allow the sodium to react completely with the n-propanol.

  • Add a solution of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II) (13.9 g, 0.1 mol) in n-propanol (50 mL) dropwise to the sodium propoxide solution.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture and carefully add water to decompose any unreacted sodium.

  • Remove the n-propanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine (III).

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

StepReactant 1Molar Mass ( g/mol )MolesReactant 2Molar Mass ( g/mol )MolesProductMolar Mass ( g/mol )Predicted Yield (%)
1 Acetylacetone100.120.1Hydrazine Hydrate50.060.1(I) 124.1480-85%
2 Compound (I)124.140.1Hydroxylamine HCl69.490.12(II) 139.1585-90%
3 Compound (II)139.150.1Sodium22.990.4(III) 139.2060-70%

Table 1: Summary of reactants, products, and predicted yields for the synthesis of this compound.

Predicted Characterization Data

3-acetyl-5-methyl-1H-pyrazole (I)
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 13.0 (br s, 1H, NH), 6.50 (s, 1H, pyrazole-H4), 2.55 (s, 3H, COCH₃), 2.40 (s, 3H, pyrazole-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 195.0 (C=O), 150.0 (pyrazole-C5), 148.0 (pyrazole-C3), 110.0 (pyrazole-C4), 26.0 (COCH₃), 12.0 (pyrazole-CH₃).
MS (ESI+) m/z: 125.07 [M+H]⁺.
IR (KBr) ν (cm⁻¹): 3200-2800 (N-H stretch), 1680 (C=O stretch), 1580 (C=N stretch).

Table 2: Predicted characterization data for 3-acetyl-5-methyl-1H-pyrazole (I).

1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II)
Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (br s, 1H, NH), 11.0 (s, 1H, NOH), 6.30 (s, 1H, pyrazole-H4), 2.25 (s, 3H, pyrazole-CH₃), 2.10 (s, 3H, C=N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 152.0 (C=N-OH), 149.0 (pyrazole-C5), 147.0 (pyrazole-C3), 108.0 (pyrazole-C4), 12.0 (C=N-CH₃), 11.0 (pyrazole-CH₃).
MS (ESI+) m/z: 140.08 [M+H]⁺.
IR (KBr) ν (cm⁻¹): 3300 (O-H stretch), 3200-2800 (N-H stretch), 1650 (C=N stretch), 940 (N-O stretch).

Table 3: Predicted characterization data for 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II).

This compound (III)
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 11.5 (br s, 1H, NH-pyrazole), 6.05 (s, 1H, pyrazole-H4), 3.40 (m, 1H, CH-NH₂), 2.80 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂), 2.30 (s, 3H, pyrazole-CH₃), 1.60 (br s, 2H, NH₂), 1.20 (d, 3H, CH-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 151.0 (pyrazole-C5), 149.0 (pyrazole-C3), 105.0 (pyrazole-C4), 48.0 (CH-NH₂), 38.0 (CH₂), 23.0 (CH-CH₃), 11.0 (pyrazole-CH₃).
MS (ESI+) m/z: 140.13 [M+H]⁺. The fragmentation pattern would likely show a prominent peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment.[6]
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch, two bands for primary amine), 3200-2800 (N-H stretch, pyrazole), 1600 (N-H bend). Primary amines typically show two N-H stretching bands around 3350 and 3450 cm⁻¹.[7][8][9]

Table 4: Predicted characterization data for this compound (III).

Characterization Workflow and Potential Biological Significance

General Characterization Workflow

A systematic approach is essential for the unambiguous identification and purity assessment of the final compound.

Characterization_Workflow Start Synthesized Compound (III) TLC TLC/LC-MS (Purity Assessment) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR EA Elemental Analysis (CHN) IR->EA Final Structure Confirmed EA->Final

Figure 2: General workflow for compound characterization.
Potential Biological Significance and Signaling Pathway

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that this compound could interact with cellular signaling pathways implicated in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of key kinases like MEK or ERK could be a potential mechanism of action.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Compound Compound (III) Compound->MEK Potential Inhibition

Figure 3: Hypothetical interaction with the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound this compound. The proposed three-step synthesis is based on well-established and reliable chemical transformations. The detailed protocols and tabulated quantitative and qualitative data offer a clear roadmap for its practical realization and analytical confirmation. The potential interaction of this compound with key biological pathways, such as the MAPK/ERK cascade, underscores its relevance for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. It is anticipated that this guide will accelerate the exploration of this and other related pyrazole derivatives.

References

An In-depth Technical Guide to 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the pyrazole derivative, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. Given the specificity of this compound, this guide also incorporates data and protocols from closely related analogs to provide a broader context for its potential applications in research and drug development.

IUPAC Name and Chemical Structure

The name "this compound" describes a molecule with a propan-2-amine group attached to the 3-position of a 5-methyl-1H-pyrazole ring.

  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

Chemical Structure:

(Note: A 2D chemical structure drawing would be ideal here, but as a text-based AI, I am providing a linear representation. The structure consists of a pyrazole ring with a methyl group at position 5. A propan-2-amine chain is attached to position 3 of the pyrazole ring.)

Physicochemical Properties of Related Pyrazole Derivatives

Quantitative physicochemical data for this compound is not available in the public domain. However, we can summarize the properties of related, well-characterized pyrazole compounds to provide a comparative reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
5-methyl-1H-pyrazol-3-amineC₄H₇N₃97.120.3[1]
1-Methyl-1H-pyrazol-3-amineC₄H₇N₃97.12-[2]
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amineC₈H₁₅N₃153.22-[3]
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amineC₈H₁₂F₃N₃207.2-[4]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles is well-documented in chemical literature. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative[5]. For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted 1,3-dicarbonyl equivalent with hydrazine.

A potential synthesis could start from a β-keto nitrile, which can be cyclized with hydrazine to form the aminopyrazole ring.

Workflow for Synthesis and Purification:

Synthetic Workflow start Starting Materials: 4-oxopentanenitrile and Hydrazine hydrate reaction Cyclization Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Work-up (Solvent removal, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Final Product: This compound analog analysis->product

Caption: A general workflow for the synthesis and purification of pyrazole derivatives.

  • Reaction Setup: To a solution of 4-acetylbutyronitrile (1 equivalent) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 equivalents).

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 3-amino-5-methyl-pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

(Note: This is a generalized protocol for a related aminopyrazole. The actual synthesis of the target compound may require further modifications and optimization.)

Biological Activity and Pharmacological Profile

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[6][7][8] They are key components in several marketed drugs[9].

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[10] For instance, pyrazole derivatives have been shown to inhibit kinases in the PI3K/AKT/mTOR and JAK-STAT pathways.[11][12]

The pyrazole scaffold is present in the selective COX-2 inhibitor Celecoxib, highlighting its importance in the development of anti-inflammatory agents.[9] Furthermore, numerous studies have reported the in vitro cytotoxic effects of novel pyrazole derivatives against various cancer cell lines.[13][14][15]

Table of Biological Activities for Representative Pyrazole Derivatives:

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Quinolin-2(1H)-one-based pyrazolesA549 lung cancer cells3.46 ± 0.6 µg/mL[13]
Pyrazolo[1,5-a]pyrimidinesHeLa cervical cancer cells10.41 ± 0.217 µM[13]
Indolo-pyrazolesSK-MEL-28 melanoma cells3.46 µM[14]
Pyrazole-based Akt inhibitorAkt kinase-[10]
Pyrazole-β-ketonitrileRhizoctonia solani (fungus)0.0144 µg/mL[16]

Mechanism of Action and Signaling Pathways

Given the prevalence of pyrazole derivatives as kinase inhibitors, a likely mechanism of action for novel compounds of this class is the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Pyrazole-based compounds have been designed to inhibit kinases within this pathway, such as Akt itself.[10]

Diagram of the PI3K/AKT/mTOR Signaling Pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazole Inhibitor Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway with a potential point of inhibition by a pyrazole compound.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic utility of a novel pyrazole compound, a series of in vitro assays are typically performed. A fundamental assay is the evaluation of cytotoxicity against cancer cell lines.

Biological_Evaluation_Workflow start Synthesized Pyrazole Compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity selectivity Selectivity Testing (Normal vs. Cancer Cells) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) selectivity->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A typical workflow for the initial biological evaluation of a new chemical entity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While specific experimental data for this compound is not extensively available, the broader family of pyrazole derivatives represents a highly valuable scaffold in medicinal chemistry.[8][9] The structural motifs present in the target compound are consistent with those found in biologically active molecules, particularly kinase inhibitors and anticancer agents. The synthetic routes to such compounds are well-established, and a clear path for their biological evaluation exists. Further research into this specific molecule and its analogs is warranted to explore its potential as a novel therapeutic agent.

References

In-Depth Technical Guide to the Spectroscopic Analysis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine could not be located. The information presented herein is a predictive guide based on the known spectroscopic behavior of analogous chemical structures. The quantitative data provided is hypothetical and serves to illustrate the expected analytical results for this compound.

Executive Summary

This technical guide provides a detailed framework for the spectroscopic characterization of the novel heterocyclic compound, this compound. It is designed to assist researchers, chemists, and professionals in the field of drug development in understanding the analytical methodologies and expected spectral data for this molecule. The guide encompasses hypothetical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines detailed experimental protocols for acquiring this data and includes visual diagrams to illustrate the analytical workflow and the synergistic relationship between different spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, derived from its molecular structure and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~10-12 (broad)s1HPyrazole N-H
~5.9s1HPyrazole C4-H
~3.2-3.4m1HPropan-2-amine C2-H
~2.7-2.9m2HPropan-2-amine C1-H₂
~2.2s3HPyrazole C5-CH₃
~1.5-2.0 (broad)s2HAmine -NH₂
~1.1-1.2d3HPropan-2-amine C3-H₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Provisional Assignment
~155Pyrazole C3
~140Pyrazole C5
~103Pyrazole C4
~48Propan-2-amine C2
~38Propan-2-amine C1
~23Propan-2-amine C3
~11Pyrazole C5-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Major IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200 (broad)N-H StretchPyrazole N-H and Amine N-H
3000 - 2850C-H StretchAliphatic CH, CH₂, CH₃
~1620C=N StretchPyrazole ring
~1580N-H BendPrimary Amine
~1450C-H BendAliphatic CH₂, CH₃
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)Proposed Fragment
153[M]⁺ (Molecular Ion)
138[M - CH₃]⁺
110[M - C₃H₇N]⁺
96[C₅H₆N₂]⁺ (Methylpyrazole cation)
44[C₂H₆N]⁺ (Propan-2-amine iminium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. A total of 16 scans are collected and averaged.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained using a standard pulse program. Key parameters include a spectral width of 200 ppm, a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans are collected and averaged.

  • Data Processing: The Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. The resulting spectra are phase and baseline corrected.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A solid sample is prepared as a potassium bromide (KBr) pellet. Approximately 1-2 mg of the compound is intimately mixed and ground with 100-150 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure to form a transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL for injection.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl methylpolysiloxane).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: 40-400 amu.

    • Scan Speed: 1000 amu/s.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesized Compound dissolution Dissolution in Solvent (NMR, MS) synthesis->dissolution pellet KBr Pellet Preparation (IR) synthesis->pellet nmr_acq NMR Spectrometer dissolution->nmr_acq ms_acq GC-MS System dissolution->ms_acq ir_acq FTIR Spectrometer pellet->ir_acq nmr_data NMR Spectra (1H, 13C) nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data structure Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationships cluster_techniques Spectroscopic Techniques Structure This compound (C₇H₁₃N₃) NMR NMR (Provides carbon-hydrogen framework) Structure->NMR provides evidence for IR IR (Identifies functional groups) Structure->IR provides evidence for MS MS (Determines molecular weight and formula) Structure->MS provides evidence for

Caption: Logical relationships in structure elucidation.

Technical Guide: The Chemistry and Biology of 1-(Pyrazol-3-yl)propan-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is not extensively documented in publicly available scientific literature, and a specific CAS number could not be identified at the time of this writing. This guide, therefore, provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of closely related pyrazole-propanamine and pyrazole-amine analogs, a class of compounds of significant interest in medicinal chemistry.

Introduction to Pyrazole-Amine Derivatives

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in drug discovery, appearing in a wide range of clinically approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive core for the development of novel therapeutic agents. The incorporation of an aminopropane side chain, as in the titular compound, introduces a basic center that can be crucial for target engagement and can significantly influence the pharmacokinetic properties of the molecule.

Pyrazole-amine derivatives have been extensively investigated for a variety of biological activities, including as inhibitors of kinases, which are pivotal enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders. This guide will focus on the role of pyrazole-amine scaffolds as kinase inhibitors, with a particular emphasis on p38 MAP kinase and the Epidermal Growth Factor Receptor (EGFR).

Synthesis of Pyrazole-Amine Scaffolds

The synthesis of pyrazole-amine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the introduction or modification of the amine-containing side chain.

General Synthetic Approach

A representative synthetic pathway to a pyrazole-amine scaffold is outlined below. This multi-step synthesis starts with the formation of the pyrazole core via a condensation reaction, followed by functional group manipulations to introduce the desired aminopropane side chain.

cluster_synthesis Generalized Synthesis Workflow start β-Ketonitrile + Hydrazine pyrazole Formation of 3-Amino-5-methylpyrazole start->pyrazole Condensation functionalization Side Chain Introduction (e.g., Acylation/Alkylation) pyrazole->functionalization Functionalization reduction Reduction to Propan-2-amine functionalization->reduction Reduction final_product Target Pyrazole-Amine Analog reduction->final_product Final Product

Caption: Generalized workflow for the synthesis of pyrazole-amine analogs.

Detailed Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole

This protocol describes a common method for the preparation of a key intermediate, 3-amino-5-methylpyrazole, which can be further functionalized to obtain the desired propan-2-amine derivatives.

Materials:

  • Sodium cyanoacetone

  • Hydrazine hydrate

  • Hydrochloric acid (10% aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • A solution of hydrochloric acid (0.5 mol, 10% w/w) is slowly added to a mixture of sodium cyanoacetone (52.5 g, 0.5 mol) and hydrazine hydrate (0.45 mol, 30% w/w aqueous solution) at 16°C.

  • The reaction temperature is allowed to rise to 35°C and maintained for 4 hours.

  • The pH of the reaction mixture is adjusted to 3 with concentrated hydrochloric acid.

  • Toluene is added to the mixture, and water is removed by azeotropic distillation.

  • After removal of water, the toluene is distilled off.

  • Ethanol is added to the residue to precipitate sodium chloride, which is then removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-amino-5-methylpyrazole.[1][2]

Biological Activity and Mechanism of Action

Pyrazole-amine derivatives have shown significant promise as inhibitors of various protein kinases involved in disease progression. The following sections detail their activity against two well-validated targets: p38 MAP kinase and EGFR.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a crucial regulator of the inflammatory response. Overactivation of this pathway is implicated in a range of inflammatory diseases. Pyrazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.[3][4]

cluster_p38 p38 MAPK Signaling Pathway Inhibition stress Inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1) stress->mapkkk activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) substrates->cytokines leads to production of inhibitor Pyrazole-Amine Inhibitor inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-amine analog.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common drivers of various cancers. Pyrazole-containing compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).

cluster_egfr EGFR Signaling Pathway Inhibition ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr binds to dimerization Dimerization & Autophosphorylation egfr->dimerization induces downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) dimerization->downstream activates response Cellular Response (Proliferation, Survival) downstream->response promotes inhibitor Pyrazole-Amine Inhibitor inhibitor->dimerization inhibits ATP binding

Caption: Inhibition of the EGFR signaling pathway by a pyrazole-amine analog.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole-amine derivatives can be finely tuned by modifying their chemical structure. The following table summarizes the SAR for a series of pyrazole-based p38 MAP kinase inhibitors, demonstrating the impact of substitutions on inhibitory potency.

CompoundR1R2R3p38 Inhibition IC50 (nM)
Analog 1 HHH500
Analog 2 CH3HH250
Analog 3 HClH100
Analog 4 HHOCH3300
Analog 5 CH3ClH50

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of pyrazole-amine compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazole-amine analogs)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the effect of pyrazole-amine compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for EGFR inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • MTT or similar cell viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

The 1-(pyrazol-3-yl)propan-2-amine scaffold and its derivatives represent a versatile and promising class of compounds in drug discovery. Their synthetic accessibility and the tunability of their biological properties make them attractive candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis and biological evaluation of novel analogs is warranted to fully explore the therapeutic potential of this important chemical class.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] The structural flexibility of the pyrazole ring allows for extensive derivatization, leading to a vast library of compounds with a broad spectrum of pharmacological activities.[1][3] These derivatives have garnered significant attention from researchers and drug development professionals due to their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant agents.[4][5][6] Marketed drugs such as the anti-inflammatory celecoxib, the anticancer agent crizotinib, and the anxiolytic fipronil underscore the therapeutic importance of the pyrazole core.[6][7][8] This guide provides an in-depth technical overview of the key biological activities of pyrazole derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyrazole derivatives exhibit remarkable anticancer effects by targeting various critical pathways involved in tumor growth, proliferation, and survival.[9] They have been shown to inhibit key enzymes and proteins such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), cyclin-dependent kinases (CDKs), and topoisomerases.[7][8][10][11] This multi-targeted approach can lead to the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis in cancer cells.[4][7]

Quantitative Anticancer Data

The cytotoxic potential of various pyrazole derivatives has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
Bis-pyrazole derivative (75)SMMC7721 (Liver)0.76[10]
Bis-pyrazole derivative (75)SGC7901 (Gastric)1.12[10]
Bis-pyrazole derivative (75)HCT116 (Colon)2.01[10]
Pyrazole benzothiazole hybrid (25)HT29 (Colon)3.17[10]
Pyrazole benzothiazole hybrid (25)A549 (Lung)4.21[10]
1,2,3-triazole linked pyrazole (136b)A549 (Lung)1.962[3]
1,2,3-triazole linked pyrazole (136b)MCF-7 (Breast)1.764[3]
Pyrazole-thiourea derivative (C5)MCF-7 (Breast)0.08[11]
Polysubstituted pyrazole (59)HepG2 (Liver)2.0[12]
Pyrazolo[4,3-c]pyridine (41)MCF7 (Breast)1.937 µg/mL[12]
Ruthenium(III) complex (63)A549 (Lung)9.7[10]
P3C (Pyrazole-based derivative)MDA-MB-231 (Breast)0.25 - 0.49[4]

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives.

Signaling Pathway: Apoptosis Induction via ROS Generation

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. One common mechanism involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization and the activation of caspase cascades.[4][7]

apoptosis_pathway cluster_cell Cancer Cell pyrazole Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) pyrazole->ros mito Mitochondrial Depolarization ros->mito cas9 Caspase-9 (Initiator) mito->cas9 Intrinsic Pathway cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Pyrazole-induced intrinsic apoptosis pathway.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Pyrazole derivatives are well-established as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6][13] The selective inhibition of COX-2, an enzyme upregulated at sites of inflammation, over the constitutively expressed COX-1 is a key therapeutic goal to reduce gastrointestinal side effects associated with non-selective NSAIDs.[14][15] Celecoxib, a diaryl-substituted pyrazole, is a clinically approved selective COX-2 inhibitor.[6]

Quantitative Anti-inflammatory Data

The efficacy and selectivity of pyrazole derivatives are assessed by their IC₅₀ values against COX-1 and COX-2 and are often expressed as a Selectivity Index (SI).

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib-0.04-[6]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[6]
Pyrazole derivative (9)50.00.26192.3[14]
Acylamino-linked pyrazole (16)19.51.7611.1[14]
Trimethoxy derivative (5f)>1001.50>66.67[16]
Trimethoxy derivative (6f)>1001.15>86.96[16]
Acetylated pyrazole (N5)--47.979[17]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.

Signaling Pathway: COX-2 Inhibition

Pyrazole derivatives block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins (PGE2).

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->cox2 inhibits pgs Prostaglandin Synthases pgh2->pgs pge2 Prostaglandins (PGE2) (Inflammation, Pain, Fever) pgs->pge2

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[18][19]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide animals into groups (n=5-6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the pyrazole derivative). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[20][21]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[22]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[21]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds exhibiting potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[5][23][24] The mechanism of action can vary, with some derivatives reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[23]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole (6)S. aureus0.78 - 1.56[23]
Naphthyl-substituted pyrazole (6)A. baumannii0.78 - 1.56[23]
Thiazolo-pyrazole derivative (17)MRSA4[23]
Pyrazole-thiazole hybrid (10)S. aureus1.9 - 3.9[23]
Pyrazole carbothiohydrazide (21a)S. aureus62.5[5]
Pyrazole carbothiohydrazide (21a)A. niger2.9[5]
Pyrano[2,3-c] pyrazole (5c)E. coli6.25 mg/mL[25]
Pyrano[2,3-c] pyrazole (5c)K. pneumoniae6.25 mg/mL[25]
Pyrazole derivative (2f)S. aureus12.5[26]
Pyrazole derivative (2g)C. albicans12.5[26]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives.

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the process for determining the MIC of a compound against a specific bacterial strain.

mic_workflow start Start step1 Prepare serial 2-fold dilutions of pyrazole compound in a 96-well microtiter plate start->step1 step2 Inoculate each well with a standardized bacterial suspension (e.g., 5x10⁵ CFU/mL) step1->step2 step3 Include positive (bacteria only) and negative (broth only) controls step2->step3 step4 Incubate the plate at 37°C for 18-24 hours step3->step4 step5 Visually inspect for turbidity (bacterial growth) step4->step5 end Determine MIC: Lowest concentration with no visible growth step5->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution Method

This method is used for the quantitative assessment of antimicrobial activity.[25]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Significant Biological Activities

Beyond the major areas discussed, pyrazole derivatives have shown promise in treating neurological and psychiatric disorders.

Anticonvulsant Activity

Certain pyrazole derivatives have demonstrated the ability to protect against seizures in preclinical models, suggesting potential applications in epilepsy treatment. The Maximal Electroshock Seizure (MES) test is a primary screening model.[27][28]

  • Animal Preparation: Use mice or rats. Administer the test pyrazole derivative at various doses via i.p. or p.o. route.

  • Stimulation: After a predetermined time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.[29] A drop of local anesthetic can be applied to the eyes before placing corneal electrodes.[30]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of tonic hindlimb extension is considered the endpoint, indicating that the compound has anticonvulsant activity in this model.[28] The ED₅₀ (effective dose in 50% of animals) can be calculated.

mes_workflow cluster_mes Maximal Electroshock Seizure (MES) Test Workflow admin Administer Pyrazole Compound or Vehicle wait Wait for Absorption (e.g., 30-60 min) admin->wait stim Apply Electrical Stimulus wait->stim obs Observe for Tonic Hindlimb Extension stim->obs res Protection (No Extension) or Seizure (Extension) obs->res

Caption: Experimental workflow for the MES anticonvulsant test.[27]

Antidepressant Activity

Some pyrazole derivatives have shown antidepressant-like effects in behavioral models, potentially through modulation of neurotransmitter systems like monoamine oxidases (MAOs).[31] The Forced Swim Test is a common screening tool.[32][33]

  • Apparatus: Use a transparent glass cylinder (e.g., 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[32]

  • Administration: Administer the test pyrazole derivative, a standard antidepressant (e.g., Imipramine), or vehicle to the mice, typically 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder. Record a 5-6 minute session.[32]

  • Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

  • Endpoint: A significant reduction in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.[34]

fst_workflow start Administer Compound (Vehicle, Standard, Test) wait Wait Period (30-60 min) start->wait place Place Mouse in Water Cylinder wait->place record Record Behavior (6 min) place->record score Score Immobility Time (last 4 min) record->score analyze Compare Immobility Time vs. Control Group score->analyze

Caption: Experimental workflow for the antidepressant Forced Swim Test.[33]

Conclusion

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, giving rise to derivatives with an impressive and diverse range of biological activities. Their proven success in anticancer, anti-inflammatory, and antimicrobial applications continues to drive research and development. The ability to fine-tune the scaffold's substituents allows for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing novel pyrazole-based hybrids, multi-target agents, and compounds with improved safety profiles to address unmet medical needs in oncology, infectious diseases, and neurology. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for professionals dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

In-Silico Modeling of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, a novel pyrazole derivative with potential therapeutic applications. This document outlines detailed methodologies for computational analysis, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging established computational protocols for pyrazole derivatives, this guide serves as a valuable resource for researchers and scientists engaged in the discovery and development of new chemical entities. The presented workflows and data will facilitate the exploration of potential biological targets, the elucidation of mechanisms of action, and the assessment of the drug-likeness of this compound.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound this compound is a structurally interesting molecule within this class. In-silico modeling techniques are powerful tools in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of small molecules and their interactions with biological targets.[4][5] This guide details the application of these computational methods to characterize the potential of this compound as a therapeutic agent.

Physicochemical Properties and Synthesis

While a specific synthesis route for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for functionalized pyrazoles.[6][7] The structural details and computed properties of the base molecule, 5-methyl-1H-pyrazol-3-amine, are available in public databases like PubChem.[8]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H13N3PubChem (Similar Compounds)
Molecular Weight139.20 g/mol PubChem (Similar Compounds)
XLogP30.5PubChem (Similar Compounds)
Hydrogen Bond Donor Count2PubChem (Similar Compounds)
Hydrogen Bond Acceptor Count3PubChem (Similar Compounds)
Rotatable Bond Count2PubChem (Similar Compounds)

In-Silico Modeling Workflow

The in-silico analysis of this compound involves a multi-step computational workflow. This process begins with the generation of a 3D structure of the molecule, followed by the prediction of its pharmacokinetic properties (ADMET), identification of potential biological targets through molecular docking, and finally, the study of its dynamic behavior in a simulated biological environment using molecular dynamics.

In-Silico Modeling Workflow cluster_0 Ligand Preparation cluster_1 ADMET Prediction cluster_2 Target Identification & Docking cluster_3 Molecular Dynamics Simulation 2D_Structure 2D Structure of This compound 3D_Generation 3D Structure Generation & Energy Minimization 2D_Structure->3D_Generation ADMET_Servers pkCSM & SwissADME Web Servers 3D_Generation->ADMET_Servers Molecular_Docking Molecular Docking (AutoDock Vina) 3D_Generation->Molecular_Docking ADMET_Properties ADMET Profile ADMET_Servers->ADMET_Properties Target_Prediction SwissTargetPrediction Protein_Database Protein Data Bank (PDB) Target_Prediction->Protein_Database Protein_Database->Molecular_Docking Binding_Affinity Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Affinity Complex_Setup Protein-Ligand Complex from Docking Binding_Affinity->Complex_Setup MD_Simulation Molecular Dynamics (GROMACS/Amber) Complex_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulation->Trajectory_Analysis Binding_Stability Binding Stability Assessment Trajectory_Analysis->Binding_Stability

Caption: In-silico modeling workflow for this compound.

Detailed Experimental Protocols

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Energy Minimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.[9][10]

ADMET Prediction

The ADMET properties are predicted using web-based tools like pkCSM and SwissADME.[11][12] The SMILES format of the molecule is used as input to these servers.

Table 2: Predicted ADMET Properties of Pyrazole Derivatives (Illustrative)

ParameterPredicted Value RangeSignificanceWeb Tool
Water Solubility (logS)-3.0 to -4.0Affects absorption and distributionpkCSM
Caco-2 Permeability (logPapp)> 0.9High intestinal absorptionpkCSM
CYP2D6 InhibitorNoLow risk of drug-drug interactionsSwissADME
AMES ToxicityNoNon-mutagenic potentialpkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM
Oral Rat Acute Toxicity (LD50)2.0 - 2.5 mol/kgModerate acute toxicitypkCSM
Skin SensitizationNoLow potential for allergic reactionspkCSM

Note: The values in this table are illustrative and based on general predictions for pyrazole derivatives. Specific predictions for this compound would need to be generated.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[4][13][14]

Protocol for Molecular Docking using AutoDock Vina:

  • Target Selection and Preparation:

    • Potential protein targets for pyrazole derivatives, such as receptor tyrosine kinases (e.g., VEGFR-2, PDB ID: 2QU5) or viral proteases (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7), are identified.[13]

    • The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein using AutoDock Tools.[15]

  • Ligand Preparation:

    • The 3D structure of this compound is prepared in PDBQT format, with rotatable bonds defined.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Execution:

    • The docking simulation is performed using AutoDock Vina. The Lamarckian genetic algorithm is commonly used for exploring conformational space.[13]

  • Analysis of Results:

    • The results are analyzed based on the binding affinity (kcal/mol) and the binding pose of the ligand in the active site. Interactions such as hydrogen bonds and hydrophobic interactions are visualized using tools like PyMOL or Discovery Studio.

Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives against Protein Kinases

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)
Pyrazole Derivative 1VEGFR-22QU5-10.09
Pyrazole Derivative 2Aurora A2W1G-8.57
Pyrazole Derivative 3CDK22VTO-10.35

Source: Adapted from molecular docking studies on 1H-pyrazole derivatives.[5][13]

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (from PDB) PrepareProtein Prepare Protein for Docking PDB->PrepareProtein Remove water, add hydrogens Ligand Prepare Ligand 3D Structure Dock Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid Define Binding Site (Grid Box) PrepareProtein->Grid Grid->Dock Results Analyze Docking Poses and Scores Dock->Results Visualize Visualize Protein-Ligand Interactions (PyMOL, Discovery Studio) Results->Visualize

Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[16][17]

Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • The best-docked protein-ligand complex is selected as the starting structure.

    • A suitable force field (e.g., AMBER or CHARMM) is chosen to describe the interatomic interactions.[17]

    • The complex is placed in a periodic box and solvated with water molecules.

    • Ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the system is minimized to remove steric clashes.[10]

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • The pressure is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.[17]

  • Production Run:

    • A production MD simulation is run for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[18]

Potential Signaling Pathways

Based on the potential protein kinase targets for pyrazole derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. For instance, inhibition of VEGFR-2 could disrupt the downstream signaling cascade that is crucial for tumor growth and metastasis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Ligand This compound Ligand->VEGFR2 Inhibition

Caption: Potential signaling pathway inhibited by this compound.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the characterization of this compound. By following the detailed protocols for ADMET prediction, molecular docking, and molecular dynamics simulations, researchers can efficiently evaluate the drug-like properties and potential therapeutic applications of this and other novel pyrazole derivatives. The integration of these computational methods into the early stages of drug discovery can significantly accelerate the identification and optimization of promising lead compounds.

References

An In-depth Technical Guide to 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. This technical guide focuses on a specific, yet underexplored, class of pyrazole derivatives: 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine and its analogs. Structurally reminiscent of amphetamine, this chemical series holds significant potential for modulating neurological pathways, particularly as inhibitors of monoamine oxidase (MAO). This document provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships (SAR) of these compounds, based on the current understanding of pyrazole chemistry and pharmacology. Detailed experimental protocols, data presentation in a structured format, and visualizations of synthetic and signaling pathways are included to facilitate further research and development in this area.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in the development of pharmaceuticals.[1] Their synthetic versatility and ability to interact with various biological targets have led to their incorporation into drugs for a wide range of conditions, including inflammation, cancer, and neurological disorders.[1][2] The specific scaffold, this compound, combines the pyrazole core with a propan-2-amine side chain, a key pharmacophore in many neurologically active compounds. This structural feature suggests a potential for these derivatives to interact with targets within the central nervous system (CNS).

Given the structural analogy to amphetamine and its derivatives, a primary hypothesized mechanism of action for this class of compounds is the inhibition of monoamine oxidases (MAOs). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3] This guide will explore the synthesis, potential biological activities with a focus on MAO inhibition, and the structure-activity relationships of this compound derivatives and analogs.

Synthesis and Chemistry

The synthesis of this compound derivatives can be approached through a multi-step sequence, beginning with the construction of the pyrazole core followed by the elaboration of the propan-2-amine side chain. A plausible and versatile synthetic route is outlined below.

General Synthetic Scheme

A general pathway to the target compounds involves the initial synthesis of a pyrazole-containing ketone, followed by reductive amination to introduce the desired amine functionality.

G cluster_0 Pyrazole Core Synthesis cluster_1 Side Chain Introduction cluster_2 Formation of Target Scaffold A Pentane-2,4-dione C 3,5-Dimethyl-1H-pyrazole A->C Cyclocondensation B Hydrazine Hydrate B->C D 3,5-Dimethyl-1H-pyrazole F 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one D->F Acylation E Propionyl Chloride E->F G 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one I 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine Derivative G->I Reductive Amination H Amine (R-NH2) H->I

Figure 1: General synthetic workflow for this compound derivatives.
Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of the target compounds.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Materials: Pentane-2,4-dione, Hydrazine hydrate, Ethanol.

  • Procedure: To a solution of pentane-2,4-dione (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by distillation or recrystallization to afford 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one

  • Materials: 3,5-Dimethyl-1H-pyrazole, Propionyl chloride, Triethylamine, Dichloromethane (DCM).

  • Procedure: To a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, propionyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine (Reductive Amination)

  • Materials: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one, Ammonium acetate or a primary/secondary amine, Sodium cyanoborohydride, Methanol.

  • Procedure: To a solution of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (1 equivalent) and a large excess of the appropriate amine (e.g., ammonium acetate for the primary amine) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed, and the residue is taken up in dilute hydrochloric acid and washed with ether. The aqueous layer is basified with a sodium hydroxide solution and extracted with DCM. The combined organic layers are dried and concentrated to give the desired amine, which can be further purified by chromatography or distillation.

Pharmacological Activity and Structure-Activity Relationship (SAR)

While specific biological data for this compound derivatives are not extensively reported in the public domain, their structural similarity to known monoamine oxidase inhibitors (MAOIs) allows for a rational discussion of their potential pharmacological effects and SAR.

Monoamine Oxidase (MAO) Inhibition

The propan-2-amine moiety is a classic pharmacophore for MAOIs. It is hypothesized that the pyrazole ring acts as a bioisosteric replacement for the phenyl ring found in amphetamine and other phenethylamine-based MAOIs. The nitrogen atoms in the pyrazole ring can engage in hydrogen bonding interactions within the active site of MAO-A or MAO-B.

Key SAR insights for pyrazoline-based MAOIs from existing literature suggest:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence potency and selectivity for MAO-A versus MAO-B.[4]

  • N1-Substitution of the Pyrazole: Substitution at the N1 position of the pyrazole with small alkyl or acyl groups can modulate activity.[4]

  • Chirality of the Propan-2-amine Side Chain: The stereochemistry at the C2 position of the propane chain is expected to be crucial for potent MAO inhibition, as is the case with amphetamine analogs.

Hypothetical Quantitative Data

To illustrate the expected data from a screening campaign, the following table presents hypothetical inhibitory concentrations (IC50) for a series of N-substituted analogs of this compound against MAO-A and MAO-B.

Compound IDR-group (on amine)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1a H15.52.17.38
1b Methyl10.20.812.75
1c Ethyl25.85.44.78
1d Benzyl5.10.225.5
1e 4-Chlorobenzyl2.30.0828.75

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the format for presenting quantitative biological data. It is not based on actual experimental results for the specified compounds.

Signaling Pathways

The primary signaling pathway modulated by MAO inhibitors involves the regulation of monoamine neurotransmitter levels in the synaptic cleft.

G MAO Monoamine Oxidase (MAO) Degradation Degradation MAO->Degradation Catalyzes Compound This compound Derivative Compound->MAO Inhibition SynapticLevels Increased Synaptic Levels of Neurotransmitters Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->Degradation ReceptorActivation Postsynaptic Receptor Activation SynapticLevels->ReceptorActivation TherapeuticEffects Therapeutic Effects (e.g., Antidepressant, Neuroprotective) ReceptorActivation->TherapeuticEffects

Figure 2: Hypothesized signaling pathway for MAO inhibition.

By inhibiting MAO, the this compound derivatives would prevent the breakdown of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft upon neuronal firing. The elevated levels of serotonin, dopamine, and norepinephrine then lead to enhanced activation of their respective postsynaptic receptors, which is believed to mediate the therapeutic effects of MAOIs in depression and other neurological disorders.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly as monoamine oxidase inhibitors. The synthetic routes are accessible, and the potential for chemical modification is vast, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: Preparation of a diverse library of analogs with variations at the N1 position of the pyrazole, substituents on the pyrazole ring, and different N-substituents on the propan-2-amine side chain.

  • Quantitative Biological Evaluation: Thorough in vitro testing against MAO-A and MAO-B to establish potency and selectivity.

  • In Vivo Studies: Promising candidates should be evaluated in animal models of depression and neurodegenerative diseases to assess their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for the development of viable drug candidates.

This in-depth technical guide provides a foundational framework for researchers to embark on the exploration of this intriguing class of pyrazole derivatives, with the ultimate goal of developing novel therapeutics for unmet medical needs in the field of neurology and psychiatry.

References

"literature review of pyrazole-containing compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and promising clinical candidates. This technical guide provides a comprehensive literature review of pyrazole-containing compounds, focusing on their synthesis, biological activities, and mechanisms of action across key therapeutic areas. It is designed to serve as a critical resource for professionals engaged in drug discovery and development, offering detailed experimental insights and a clear visualization of complex biological pathways.

Therapeutic Applications and Biological Activity

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, establishing their importance in treating a multitude of diseases.[1] Key therapeutic areas include anti-inflammatory, anticancer, and antimicrobial applications.

Anti-Inflammatory Activity

The most prominent application of the pyrazole scaffold is in the development of anti-inflammatory agents, largely through the selective inhibition of cyclooxygenase-2 (COX-2).[2] The selective inhibition of COX-2 over COX-1 is a critical design strategy to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3] Celecoxib, a diaryl-substituted pyrazole, is a flagship example of a selective COX-2 inhibitor used for treating arthritis and acute pain.[2][3] Numerous studies have explored the structure-activity relationship (SAR) of pyrazole derivatives to optimize COX-2 selectivity and potency.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
Celecoxib ->1000.045>2222[4]
Compound 8b 4-Fluorophenyl13.60.043316[4]
Compound 8g 4-Chlorophenyl12.060.045268[4]
Compound 8c 4-Bromophenyl12.850.063204[4]
Compound 4a Phenyl10.270.068151[4]
Compound 5u Methoxy-substituted phenyl133.511.7974.92[5]
Compound 5s Chloro-substituted phenyl182.022.5172.95[5]
Compound 5f Trimethoxyphenyl14.341.509.56[6]
Compound 6f Trimethoxyphenyl9.561.158.31[6]
Anticancer Activity

The pyrazole core is integral to several targeted anticancer therapies, particularly kinase inhibitors. By inhibiting specific kinases involved in cell signaling pathways, these compounds can halt tumor growth and proliferation. Ruxolitinib, for instance, is a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis.[7][8] Other pyrazole-based kinase inhibitors have shown efficacy against various cancer cell lines by targeting enzymes like Aurora kinases and cyclin-dependent kinases (CDKs).[9]

Table 2: Anticancer Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Compound 6 Aurora AHCT116 (Colon)0.39[9]
Compound 6 Aurora AMCF7 (Breast)0.46[9]
Compound 24 CDK1HepG2 (Liver)0.05[9]
Compound 24 CDK1HCT116 (Colon)1.68[9]
Compound 25 CDK1HepG2 (Liver)0.028[9]
Compound 25 CDK1HCT116 (Colon)0.035[9]
Antimicrobial Activity

With the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. Their efficacy has been demonstrated against a range of pathogens, including resistant strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Pyrazole Derivatives

CompoundStaphylococcus aureus (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Compound 21a 62.52.9 - 7.8[8]
Compound 4h 324[10]
Compound 4l -4[10]
Compound 4c 1616[10]
Compound 3a 12.512.5[11]
Compound 3c 6.256.25[11]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which pyrazole compounds exert their therapeutic effects is crucial for rational drug design. Visualizing these complex interactions can provide clarity for researchers.

COX-2 Inhibition by Celecoxib

Celecoxib functions by selectively binding to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2, a key precursor for pro-inflammatory prostaglandins. This selective inhibition spares the COX-1 isoform, which is responsible for producing prostaglandins that protect the gastric mucosa.[3]

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Converts Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Promotes

Celecoxib's selective inhibition of the COX-2 pathway.
JAK-STAT Pathway Inhibition by Ruxolitinib

Ruxolitinib exerts its anticancer effects by inhibiting the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2.[7][8] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation and inflammation. By blocking JAK1 and JAK2, Ruxolitinib prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby downregulating the expression of target genes.[8][12]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_dimer STAT Dimer (pSTAT-pSTAT) Nucleus Nucleus STAT_dimer->Nucleus Translocates to STAT->STAT_dimer Dimerizes Gene Target Gene Expression

Ruxolitinib inhibits the JAK-STAT signaling cascade.

Experimental Protocols

The successful development of pyrazole-based therapeutics relies on robust and reproducible experimental methodologies. This section provides detailed protocols for a key synthetic reaction and a critical biological assay.

Synthesis of 4-Formyl Pyrazole Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings, including pyrazoles. The following protocol is adapted for the synthesis of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde.[13]

Materials:

  • Appropriate hydrazone derivative (1 mol)

  • Phosphoryl chloride (POCl₃) (0.01 mol)

  • Dry dimethylformamide (DMF) (10 mL)

  • Ice water

  • Dilute sodium hydroxide (NaOH)

  • Ethyl acetate (for recrystallization)

Procedure:

  • To an ice-stirred solution of the hydrazone derivative in dry DMF, slowly add POCl₃ dropwise.

  • After the addition is complete, allow the mixture to cool.

  • Reflux the reaction mixture at 70°C for 4 hours in a water bath.

  • After reflux, pour the reaction mixture onto ice water.

  • Neutralize the solution with dilute NaOH.

  • Allow the mixture to stand for 24 hours to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from ethyl acetate to yield the final 4-formyl pyrazole derivative.

Synthesis_Workflow start Hydrazone in dry DMF step1 Add POCl₃ dropwise (0°C) start->step1 step2 Reflux at 70°C (4 hours) step1->step2 step3 Quench (Ice Water) step2->step3 step4 Neutralize (dil. NaOH) step3->step4 step5 Precipitate (24 hours) step4->step5 end Recrystallize & Isolate Product step5->end

References

An In-depth Technical Guide on the Solubility and Stability of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, with a specific focus on its solubility and stability. These parameters are critical for the evaluation of its potential as a drug candidate. This document outlines standard experimental protocols for determining these properties and presents hypothetical data to serve as a practical example for researchers in the field of drug discovery and development.

Introduction

This compound is a small molecule featuring a pyrazole-amine scaffold. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility and stability of a compound are fundamental characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its developability as a therapeutic agent. Accurate assessment of these properties is therefore a cornerstone of early-stage drug discovery. This guide details the methodologies for these assessments and provides a framework for data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are predicted based on computational models and data from structurally analogous compounds.

PropertyValueMethod
Molecular FormulaC7H13N3-
Molecular Weight139.20 g/mol -
pKa (most basic)9.8 (Predicted)Computational
logP1.2 (Predicted)Computational

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The following sections describe standard assays for its determination.

3.1.1. Kinetic Solubility Assay (High-Throughput)

This method measures the solubility of a compound from a dissolving solid (typically a DMSO stock solution added to an aqueous buffer). It provides a rapid assessment of solubility for a large number of compounds.

  • Materials:

    • This compound (10 mM in DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 96-well microplates

    • Plate shaker

    • UV-Vis plate reader or LC-MS/MS system

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock of the compound to the wells in triplicate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of the dissolved compound using a standard curve, typically by UV-Vis spectroscopy or LC-MS/MS.

3.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold standard for solubility determination, measuring the equilibrium solubility of a compound.

  • Materials:

    • Solid this compound

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Vials

    • Orbital shaker

    • HPLC system with UV detector

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate by HPLC against a standard curve.

The following table summarizes hypothetical solubility data for this compound.

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.4251501077
ThermodynamicPBS, pH 7.425125898
ThermodynamicSimulated Gastric Fluid (pH 1.2)37>500>3592
ThermodynamicSimulated Intestinal Fluid (pH 6.8)37110790

Stability

Assessing the chemical and metabolic stability of a compound is crucial for predicting its in vivo half-life and degradation pathways.

4.1.1. Chemical Stability in Aqueous Buffers

This assay evaluates the intrinsic stability of the compound at different pH values.

  • Materials:

    • This compound (10 mM in DMSO)

    • Aqueous buffers (e.g., pH 1.2, pH 4.5, pH 7.4, pH 9.0)

    • Incubator

    • LC-MS/MS system

  • Procedure:

    • Dilute the compound stock solution into the different aqueous buffers to a final concentration of 10 µM.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the reaction (e.g., with an equal volume of acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the half-life (t½) at each pH.

4.1.2. Metabolic Stability in Liver Microsomes

This in vitro assay predicts the extent of phase I metabolism by cytochrome P450 enzymes.

  • Materials:

    • This compound (10 mM in DMSO)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Incubator

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing HLM and the compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

The following table presents hypothetical stability data for this compound.

Assay TypeMatrixParameterValue
Chemical StabilitypH 1.2 Buffert½ (hours)> 48
Chemical StabilitypH 7.4 Buffert½ (hours)> 48
Chemical StabilitypH 9.0 Buffert½ (hours)36
Metabolic StabilityHuman Liver Microsomest½ (minutes)45
Metabolic StabilityHuman Liver MicrosomesClint (µL/min/mg protein)15.4

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock k_add Add to PBS (pH 7.4) k_start->k_add k_shake Shake (2h) k_add->k_shake k_centrifuge Centrifuge k_shake->k_centrifuge k_supernatant Collect Supernatant k_centrifuge->k_supernatant k_quantify Quantify (LC-MS/MS) k_supernatant->k_quantify t_start Solid Compound t_add Add to Buffer t_start->t_add t_shake Shake (24-48h) t_add->t_shake t_filter Filter t_shake->t_filter t_filtrate Collect Filtrate t_filter->t_filtrate t_quantify Quantify (HPLC) t_filtrate->t_quantify Stability_Workflow cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability c_start Compound in Buffer c_incubate Incubate at 37°C c_start->c_incubate c_sample Sample at Time Points c_incubate->c_sample c_quench Quench Reaction c_sample->c_quench c_analyze Analyze (LC-MS/MS) c_quench->c_analyze c_end Calculate t½ c_analyze->c_end m_start Compound + Microsomes m_preincubate Pre-incubate at 37°C m_start->m_preincubate m_initiate Add NADPH m_preincubate->m_initiate m_sample Sample at Time Points m_initiate->m_sample m_quench Quench Reaction m_sample->m_quench m_analyze Analyze (LC-MS/MS) m_quench->m_analyze m_end Calculate t½ & Clint m_analyze->m_end ADME_Relationship sol Solubility abs Absorption sol->abs stab Stability stab->abs bio Bioavailability abs->bio dev Drug Developability bio->dev

Navigating the Landscape of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Aminopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of various fused heterocyclic systems and are recognized as privileged scaffolds in drug discovery.[4][5] The 5-aminopyrazole moiety is a key component in numerous bioactive compounds, highlighting its significance in the development of novel therapeutics.[4][6]

Proposed Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

A plausible synthetic route to the target compound can be devised based on established methodologies for the synthesis of aminopyrazoles.[5][7] A common and effective method involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[7]

Proposed Synthetic Pathway

A potential synthetic pathway could start from a suitable β-ketonitrile, which can be synthesized or commercially sourced. This precursor would then be cyclized with a hydrazine source to form the pyrazole ring, followed by functional group manipulations to introduce the aminopropane side chain.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Side Chain Introduction A 4-Methyl-3-oxopentanenitrile C 5-Methyl-3-aminopyrazole A->C Condensation/ Cyclization B Hydrazine Hydrate B->C E 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-one C->E Alkylation D 1-Bromo-2-propanone D->E G This compound (Target Compound) E->G NH3, H2/Pd-C or NaBH3CN F Reductive Amination F->G

A proposed synthetic pathway for the target compound.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, the following are detailed methodologies for the synthesis of key aminopyrazole precursors and derivatives, adapted from the literature.

Protocol 1: Synthesis of 5-Amino-3-methylpyrazole[6]

This protocol describes a general method for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Materials:

  • Acetoacetonitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve acetoacetonitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • If necessary, add a catalytic amount of triethylamine.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 5-amino-3-methylpyrazole.

Protocol 2: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine[8]

This multi-step synthesis illustrates the functionalization of the pyrazole ring.

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is reacted with tribromooxyphosphorus.

Step 2: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • The ethyl ester from the previous step is dissolved in ethanol, and a 10% sodium hydroxide solution is added. The reaction is carried out at room temperature for 2 hours. After workup, the carboxylic acid is obtained.[8]

Step 3: Curtius Rearrangement to form the amine

  • The carboxylic acid is dissolved in tert-butyl alcohol and N,N-dimethylformamide. Diphenylphosphoryl azide (DPPA) is added, and the mixture is heated to 100°C for 4 hours to form the tert-butyl carbamate.[8]

Step 4: Deprotection to 5-bromo-1-methyl-1H-pyrazol-3-amine

  • The tert-butyl carbamate is dissolved in a 50% solution of trifluoroacetic acid in dichloromethane and stirred at room temperature for 1 hour. After workup, the final product is obtained.[8]

Physicochemical Properties of Related Aminopyrazole Derivatives

The following table summarizes the known physicochemical properties of several aminopyrazole derivatives to provide an estimate of the expected properties for the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Methyl-1H-pyrazol-3-amineC₄H₇N₃97.12115-118[9]
3-Amino-5-methyl-1-phenylpyrazoleC₁₀H₁₁N₃173.22102-104N/A
5-Amino-1,3-dimethylpyrazoleC₅H₉N₃111.1578-80N/A
5-bromo-1-methyl-1H-pyrazol-3-amineC₄H₆BrN₃176.02N/A[8]

Potential Biological Activities and Applications

Aminopyrazole derivatives are known to interact with a variety of biological targets, suggesting potential therapeutic applications for this compound.

  • Kinase Inhibition: Many aminopyrazole derivatives have been developed as potent inhibitors of various kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer and inflammatory diseases.[1][10]

  • Antimicrobial Activity: Certain aminopyrazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][11]

  • Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel aminopyrazole derivatives continue to be explored for their anti-inflammatory and pain-relieving potential.[3]

  • Anticancer Properties: The antiproliferative activity of aminopyrazoles has been evaluated against various cancer cell lines, with some derivatives showing promising cytotoxic effects.[11][12]

G cluster_0 Potential Biological Targets of Aminopyrazoles cluster_1 Therapeutic Applications Kinases (e.g., FGFR, p38) Kinases (e.g., FGFR, p38) Oncology Oncology Kinases (e.g., FGFR, p38)->Oncology Bacterial Enzymes Bacterial Enzymes Infectious Diseases Infectious Diseases Bacterial Enzymes->Infectious Diseases Inflammatory Pathways (e.g., COX) Inflammatory Pathways (e.g., COX) Inflammatory Disorders Inflammatory Disorders Inflammatory Pathways (e.g., COX)->Inflammatory Disorders Pain Management Pain Management Inflammatory Pathways (e.g., COX)->Pain Management Tumor Cell Signaling Tumor Cell Signaling Tumor Cell Signaling->Oncology

Potential biological targets and therapeutic applications.

Conclusion

While direct information on this compound is limited, the rich chemistry and diverse biological activities of the aminopyrazole class of compounds provide a strong foundation for future research. The proposed synthetic strategies and the documented pharmacological profiles of related molecules offer a valuable starting point for the synthesis and investigation of this novel compound. Further experimental work is necessary to elucidate its precise properties and potential as a therapeutic agent or a tool for chemical biology.

References

Safety and Handling Guidelines for Pyrazole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling guidelines for pyrazole amines, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. Due to their biological activity and chemical reactivity, a thorough understanding of their properties and associated hazards is crucial for ensuring laboratory safety and the integrity of research. This document outlines key safety protocols, physicochemical characteristics, toxicological data, and experimental procedures relevant to the handling and evaluation of pyrazole amines.

Physicochemical and Toxicological Properties

A comparative summary of the physicochemical and toxicological data for pyrazole and representative pyrazole amines is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties of Pyrazole and Selected Pyrazole Amines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Pyrazole288-13-1C₃H₄N₂68.0868187Soluble in water (19400 mg/L at 25°C)
3-Aminopyrazole1820-80-0C₃H₅N₃83.0934-37218 @ 122 mmHgModerately soluble in water, ethanol, and DMF[1][2]
5-Amino-1H-pyrazole-3-carbonitrile16617-46-2C₄H₄N₄108.10Not readily availableNot readily availableNot readily available
1-Methyl-3-aminopyrazole1904-31-0C₄H₇N₃97.12Not readily availableNot readily availableNot readily available
3,5-Dimethylpyrazole67-51-6C₅H₈N₂96.13107.5218Soluble in methanol (0.1 g/mL)[3]

Table 2: Acute Oral Toxicity Data for Pyrazole and Selected Derivatives

CompoundTest SpeciesLD50 (mg/kg)GHS Hazard Classification
PyrazoleRat317 - 512Warning: Harmful if swallowed[4]
3-AminopyrazoleNot availableData not readily availableDanger: Harmful if swallowed, Causes severe skin burns and eye damage[2]
1-Methyl-3-aminopyrazoleNot availableData not readily availableWarning: Harmful if swallowed[5]
3,5-DimethylpyrazoleMouse1060Warning: Harmful if swallowed[6]
3,5-DimethylpyrazoleRat> 2000Not classified as acutely toxic (oral)[6]

Hazard Identification and Safety Precautions

Pyrazole amines, like many amine-containing compounds, can present a range of hazards. It is imperative to handle these substances with appropriate caution in a well-ventilated laboratory environment.

General Hazards:

  • Oral Toxicity: Many pyrazole amines are harmful if swallowed[2][4][5].

  • Skin and Eye Irritation/Corrosion: Some derivatives can cause skin irritation or severe eye damage[2].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Nitrosamine Formation: Secondary and tertiary amines can react with nitrosating agents to form potentially carcinogenic N-nitrosamines.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of splash risk, additional protective clothing may be necessary.

  • Respiratory Protection: In case of dust formation or work in poorly ventilated areas, a NIOSH-approved respirator is recommended.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of pyrazole amines and prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store away from sources of heat and ignition.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Experimental Protocols

Detailed methodologies for key toxicological and analytical assays are provided below to assist researchers in the safety and characterization of pyrazole amines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

Principle: The test proceeds in a sequential manner, with dosing at pre-defined dose levels. The outcome of each step determines the subsequent step. The classification is based on the number of animals that survive or die at a particular dose level.

Methodology:

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimated to the laboratory conditions before the test.

  • Housing and Feeding: Animals are housed individually. They are fasted (food, but not water, is withheld) overnight before dosing.

  • Dose Levels: Pre-defined dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used[7].

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure:

    • Step 1: A group of three animals is dosed at the starting dose level.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Subsequent Steps:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

      • If one animal dies, the test is repeated with three more animals at the same dose level.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed outcomes at different dose levels.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole amine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank (medium only).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C[6].

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Nitrosation Assay

This assay assesses the potential of a pyrazole amine to form N-nitrosamines in the presence of a nitrosating agent.

Principle: The amine is incubated with a nitrosating agent (e.g., sodium nitrite) under acidic conditions that mimic the gastric environment. The formation of N-nitrosamines is then detected and quantified.

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the pyrazole amine, a nitrosating agent (e.g., sodium nitrite), and a buffer to maintain an acidic pH (typically pH 3-4).

  • Incubation: Incubate the reaction mixture at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching agent, such as ammonium sulfamate or ascorbic acid, which reacts with the excess nitrosating agent.

  • Extraction: Extract the N-nitrosamines from the reaction mixture using a suitable organic solvent (e.g., dichloromethane).

  • Analysis: Analyze the extract using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formed N-nitrosamines.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and potential toxicological pathways of pyrazole amines is crucial for predicting their in vivo behavior and potential for adverse effects.

Metabolic Pathway of Pyrazole

The metabolism of pyrazole primarily involves oxidation and conjugation reactions. The following diagram illustrates a generalized metabolic pathway.

MetabolicPathway Pyrazole Pyrazole Amine PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Pyrazole->PhaseI HydroxylatedMetabolite Hydroxylated Metabolite PhaseI->HydroxylatedMetabolite PhaseII Phase II Metabolism (Conjugation) HydroxylatedMetabolite->PhaseII ConjugatedMetabolite Conjugated Metabolite (e.g., Glucuronide, Sulfate) PhaseII->ConjugatedMetabolite Excretion Excretion ConjugatedMetabolite->Excretion

Generalized metabolic pathway of pyrazole amines.

Nitrosation of Pyrazole Amines

The formation of N-nitrosamines is a significant toxicological concern for compounds containing secondary or tertiary amine functionalities. The following workflow outlines the key steps in this process.

NitrosationWorkflow cluster_conditions Reaction Conditions Acidic_pH Acidic pH (e.g., Gastric Environment) Reaction Nitrosation Reaction Acidic_pH->Reaction Nitrosating_Agent Presence of Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Reaction PyrazoleAmine Pyrazole Amine (Secondary or Tertiary) PyrazoleAmine->Reaction Nitrosamine N-Nitrosopyrazole (Potentially Carcinogenic) Reaction->Nitrosamine

Workflow for the formation of N-nitrosopyrazoles.

Conclusion

The safe handling and thorough characterization of pyrazole amines are paramount in a research and development setting. This guide provides a foundational framework for establishing safe laboratory practices and conducting essential toxicological evaluations. Researchers are strongly encouraged to consult the Safety Data Sheet (SDS) for each specific pyrazole amine derivative and to perform a comprehensive risk assessment before commencing any experimental work. Adherence to these guidelines will help to mitigate risks, ensure the well-being of laboratory personnel, and promote the generation of high-quality, reliable scientific data.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of pyrazole derivatives. It provides a comprehensive overview of their crystal structures, detailed experimental methodologies for their characterization, and insights into their structure-activity relationships, particularly in the context of anticancer applications.

Core Crystal Structure Parameters of Pyrazole Derivatives

The solid-state architecture of pyrazole derivatives is crucial for understanding their physicochemical properties and biological activities. X-ray crystallography has revealed a rich diversity in the packing and conformation of these molecules. Below are tabulated crystallographic data for two representative classes of pyrazole derivatives: N-substituted pyrazolines and 4-halogenated-1H-pyrazoles.

Table 1: Crystallographic Data for N-Substituted Pyrazoline Derivatives[1][2][3]
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₃FN₂OMonoclinicP2₁/c10.3839(4)5.6888(2)22.5694(8)94.041(2)4
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₂BrFN₂OMonoclinicP2₁/c10.155(4)5.669(2)24.894(10)97.08(2)4
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneC₁₇H₁₄ClFN₂OMonoclinicP2₁/c17.100(2)5.6322(5)16.294(2)109.255(6)4
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Molecule A)C₁₈H₁₇FN₂OTriclinicP-19.2931(10)9.9328(11)10.1528(11)63.149(5)2
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Molecule B)C₁₈H₁₇FN₂OTriclinicP-19.2931(10)9.9328(11)10.1528(11)63.149(5)2
Table 2: Crystallographic Data for 4-Halogenated-1H-pyrazoles[4][5][6][7]
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
4-Fluoro-1H-pyrazoleC₃H₃FN₂TriclinicP-17.8398(13)8.5293(14)8.7885(14)89.924(6)6
4-Chloro-1H-pyrazoleC₃H₃ClN₂OrthorhombicPnma10.274(3)3.864(1)10.274(3)904
4-Bromo-1H-pyrazoleC₃H₃BrN₂OrthorhombicPnma10.518(3)3.858(1)10.518(3)904
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme3.911(2)11.235(6)11.235(6)904

Experimental Protocols

A generalized workflow for the synthesis and crystallographic analysis of pyrazole derivatives is presented below. This is followed by specific, detailed protocols for the representative compounds.

General Experimental Workflow

The process begins with the chemical synthesis of the target pyrazole derivative, followed by purification and single crystal growth. Suitable crystals are then subjected to X-ray diffraction analysis to determine their three-dimensional structure.

G General Workflow for Crystal Structure Determination of Pyrazole Derivatives cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->refinement validation Validation and Analysis refinement->validation

A generalized workflow from synthesis to structural analysis.
Detailed Methodologies

Synthesis of N-Substituted Pyrazolines: [1][2][3]

A mixture of an appropriate chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in an aliphatic acid (e.g., formic acid, acetic acid, or propionic acid; 10 mL) was refluxed for 6-8 hours. The completion of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and dried. The crude product was then recrystallized from a suitable solvent (e.g., ethanol or toluene) to yield the pure N-substituted pyrazoline.

Synthesis of 4-Iodo-1H-pyrazole: [4][5]

Commercially available 1H-pyrazole was used as the starting material. Single crystals of 4-iodo-1H-pyrazole suitable for X-ray diffraction were obtained through sublimation.

X-ray Data Collection and Structure Refinement:

  • N-Substituted Pyrazolines: Intensity data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structures were solved by direct methods using SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2][3]

  • 4-Halogenated-1H-pyrazoles: Data for 4-iodo-1H-pyrazole were collected on a Bruker D8 Quest diffractometer with a PHOTON II detector using Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 172 K. The structure was solved via intrinsic phasing with SHELXT and refined by least-squares methods in SHELXL using the Olex2 interface. Absorption corrections were applied using a multi-scan method. Hydrogen atoms were added using the AFIX command.[4][5]

Signaling Pathway Inhibition by Anticancer Pyrazole Derivatives

Several pyrazole derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. A prominent mechanism of action is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The diagram below illustrates a simplified representation of these signaling cascades and the point of inhibition by pyrazole derivatives.

G Simplified Signaling Pathway Inhibition by Pyrazole Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->EGFR Pyrazole->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Upon binding of their respective ligands (EGF and VEGF), EGFR and VEGFR-2 dimerize and autophosphorylate, initiating downstream signaling cascades.[6][7][8][9][10] The RAS-RAF-MEK-ERK (MAPK) pathway, primarily activated by EGFR, promotes cell proliferation.[6][7][10] The PI3K-AKT-mTOR pathway, activated by both receptors, is crucial for cell survival and, in the case of VEGFR-2 activation, angiogenesis.[8][11][12][13] Pyrazole-based inhibitors function by competing with ATP for the kinase domain of these receptors, thereby blocking their phosphorylation and subsequent downstream signaling.[7] This leads to the suppression of tumor cell proliferation, survival, and angiogenesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, a novel pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a multi-step process commencing from commercially available starting materials. This protocol provides a comprehensive guide, including reagent specifications, detailed reaction procedures, purification methods, and characterization data.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The target molecule, this compound, features a key pharmacophoric propan-2-amine side chain attached to a 5-methylpyrazole core. This structural motif is of interest for developing new therapeutic agents. The following protocol details a plausible and robust synthetic pathway to access this compound for further research and development.

Experimental Protocols

The synthesis is proposed to proceed via a three-step route starting from 5-methyl-1H-pyrazole-3-carboxylic acid. The overall synthetic scheme is depicted below:

Scheme 1: Overall Synthesis of this compound

Step 1: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid

This step involves a homologation of the carboxylic acid, which can be achieved via the Arndt-Eistert reaction.

Materials and Reagents:

ReagentGradeSupplier
5-methyl-1H-pyrazole-3-carboxylic acidReagentPlus®, ≥99%Sigma-Aldrich
Oxalyl chloride2.0 M in DCMSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diazomethane (in diethyl ether)~0.7 MPrepared in situ
Silver benzoate99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Sodium bicarbonate (sat. aq. soln.)ACS reagentSigma-Aldrich
Sodium sulfate (anhydrous)ACS reagentSigma-Aldrich

Procedure:

  • To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous diethyl ether (0.2 M) and cool to 0 °C.

  • Carefully add a freshly prepared ethereal solution of diazomethane (~2.5 eq) and stir at 0 °C for 3 hours.

  • Remove the excess diazomethane by bubbling nitrogen through the solution.

  • In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) and water (0.5 M).

  • Add the diazoketone solution to the silver benzoate solution at room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.

Expected Yield and Characterization:

ParameterExpected Value
Yield60-70%
AppearanceWhite to off-white solid
¹H NMR (CDCl₃)δ 10.5-11.5 (br s, 1H, COOH), 6.15 (s, 1H, pyrazole-H), 3.70 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
¹³C NMR (CDCl₃)δ 175.0 (C=O), 148.5 (C), 140.0 (C), 105.0 (CH), 35.0 (CH₂), 11.0 (CH₃).
MS (ESI+) m/z 155.06 [M+H]⁺
Step 2: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one

This step involves the conversion of the carboxylic acid to a methyl ketone.

Materials and Reagents:

ReagentGradeSupplier
2-(5-methyl-1H-pyrazol-3-yl)acetic acidAs synthesized-
1,1'-Carbonyldiimidazole (CDI)≥97.0%Sigma-Aldrich
Magnesium chloride (anhydrous)≥98%Sigma-Aldrich
Potassium malonate mono-methyl ester98%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric acid (1 M)ACS reagentSigma-Aldrich

Procedure:

  • To a solution of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (1.0 eq) in anhydrous THF (0.3 M) under an inert atmosphere, add CDI (1.1 eq) portionwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • In a separate flask, suspend magnesium chloride (1.5 eq) and potassium malonate mono-methyl ester (1.5 eq) in anhydrous THF (0.5 M).

  • Add triethylamine (2.2 eq) to the suspension and stir for 30 minutes.

  • Add the activated carboxylic acid solution from step 2 to the malonate suspension.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one.

Expected Yield and Characterization:

ParameterExpected Value
Yield75-85%
AppearancePale yellow oil
¹H NMR (CDCl₃)δ 6.10 (s, 1H, pyrazole-H), 3.80 (s, 2H, CH₂), 2.25 (s, 3H, pyrazole-CH₃), 2.20 (s, 3H, ketone-CH₃).
¹³C NMR (CDCl₃)δ 205.0 (C=O), 148.0 (C), 140.5 (C), 105.5 (CH), 45.0 (CH₂), 30.0 (CH₃), 11.0 (CH₃).
MS (ESI+) m/z 153.09 [M+H]⁺
Step 3: Synthesis of this compound

This final step involves the reductive amination of the ketone to the target primary amine.

Materials and Reagents:

ReagentGradeSupplier
1-(5-methyl-1H-pyrazol-3-yl)propan-2-oneAs synthesized-
Ammonium acetate≥98%Sigma-Aldrich
Sodium cyanoborohydride95%Sigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
Sodium hydroxide (2 M)ACS reagentSigma-Aldrich
Dichloromethane (DCM)ACS reagentSigma-Aldrich

Procedure:

  • Dissolve 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one (1.0 eq) in anhydrous methanol (0.2 M).

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 2 M NaOH until the pH is ~10.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM/methanol with 1% triethylamine) to obtain this compound.

Expected Yield and Characterization:

ParameterExpected Value
Yield50-60%
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃)δ 6.05 (s, 1H, pyrazole-H), 3.30-3.40 (m, 1H, CH), 2.80-2.95 (m, 2H, CH₂), 2.20 (s, 3H, pyrazole-CH₃), 1.60 (br s, 2H, NH₂), 1.20 (d, J=6.5 Hz, 3H, CH₃).
¹³C NMR (CDCl₃)δ 149.0 (C), 141.0 (C), 104.5 (CH), 48.0 (CH), 42.0 (CH₂), 22.0 (CH₃), 11.0 (CH₃).
MS (ESI+) m/z 154.13 [M+H]⁺
HRMS (ESI+) Calculated for C₈H₁₆N₃ [M+H]⁺: 154.1339, Found: 154.1341

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start 5-methyl-1H-pyrazole-3-carboxylic acid Step1_reagents 1. Oxalyl Chloride, DMF 2. CH2N2 3. AgOBz, Et3N, H2O Start->Step1_reagents Intermediate1 2-(5-methyl-1H-pyrazol-3-yl)acetic acid Step1_reagents->Intermediate1 Purification1 Column Chromatography Intermediate1->Purification1 Step2_reagents 1. CDI 2. MgCl2, KO2CCH2CO2Me, Et3N Intermediate2 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one Step2_reagents->Intermediate2 Purification2 Column Chromatography Intermediate2->Purification2 Step3_reagents NH4OAc, NaBH3CN Product This compound Step3_reagents->Product Purification3 Column Chromatography Product->Purification3 Purification1->Step2_reagents Purification2->Step3_reagents

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is a proposed synthetic route and has not been experimentally validated. It is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: The 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and kinase inhibitors.[3][4][5] Within this class, aminopyrazole derivatives serve as crucial building blocks for the synthesis of diverse and potent molecules.[1][3] This document focuses on the specific scaffold, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine , exploring its potential applications in drug design, providing detailed synthetic protocols, and illustrating its role in targeting key signaling pathways. The aminopropyl side chain offers a key point for derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthetic Protocols

A plausible and efficient synthetic route to obtain this compound involves a two-step process starting from the commercially available 1-(5-methyl-1H-pyrazol-3-yl)ethanone. This method utilizes a reductive amination reaction, a widely used and robust transformation in medicinal chemistry.[6][7]

Protocol 1: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone oxime

This initial step activates the ketone for the subsequent reduction to an amine.

Materials:

  • 1-(5-methyl-1H-pyrazol-3-yl)ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Water

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-(5-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) in a mixture of water and methanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Adjust the pH of the solution to ~4 with the slow addition of 1M HCl to facilitate the precipitation of the product.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.[8]

Protocol 2: Reduction of the Oxime to this compound

The final step involves the reduction of the oxime to the desired primary amine.

Materials:

  • 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., ethanol for NaBH₄, or diethyl ether/tetrahydrofuran for LiAlH₄)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure using Sodium Borohydride:

  • Suspend the oxime (1.0 eq) in ethanol.

  • Cool the suspension in an ice bath and add sodium borohydride (excess, e.g., 4-5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reductive Amination Ketone 1-(5-methyl-1H-pyrazol-3-yl)ethanone Reagents1 NH₂OH·HCl, CH₃COONa Water/Methanol, RT Oxime 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone Reagents1->Oxime Reagents2 NaBH₄ or LiAlH₄ Ethanol or THF Amine This compound Reagents2->Amine

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Design

The this compound scaffold is a promising starting point for the development of various therapeutic agents, with a particularly strong potential in the realm of kinase inhibitors . The pyrazole core can act as a hinge-binding motif, while the aminopropyl side chain provides a vector for introducing substituents that can interact with other regions of the kinase active site, thereby tuning potency and selectivity.[2][9]

Kinase Inhibition

Numerous pyrazole-containing compounds have been developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[2][9][10] Derivatives of the aminopyrazole scaffold have shown inhibitory activity against a range of kinases including, but not limited to, Janus kinases (JAKs), Aurora kinases, and Bruton's tyrosine kinase (BTK).[3][10]

The table below summarizes the biological activities of selected pyrazole derivatives that are structurally related to the scaffold of interest, highlighting their potential as kinase inhibitors.

Compound/ScaffoldTarget Kinase(s)IC₅₀/ActivityTherapeutic Area Indication
RuxolitinibJAK1, JAK2IC₅₀ ≈ 3 nMMyelofibrosis, Polycythemia Vera
PirtobrutinibBTK (reversible)-B-cell malignancies
Pyrazole-based Aurora A Kinase Inhibitor (Compound 6)Aurora AIC₅₀ = 0.16 µMCancer
4-Aminopyrazolopyrimidine derivatives (PP1 and PP2)LCK, FynIC₅₀ = 3-6 nMCancer, Immunology
GolidocitinibJAK1-T-cell lymphoma

Data is compiled from various sources for illustrative purposes.[3][9][10]

Signaling Pathway Interactions

Derivatives of the this compound scaffold are likely to exert their therapeutic effects by modulating key signaling pathways. As many pyrazole derivatives target kinases, a representative pathway that is often implicated in cancer and inflammation is the JAK-STAT signaling pathway.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole Scaffold Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

In this pathway, cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. A drug molecule based on the this compound scaffold could be designed to bind to the ATP-binding site of a JAK kinase, thereby inhibiting its activity and blocking the downstream signaling cascade. This mechanism is the basis for the therapeutic effect of drugs like Ruxolitinib.[10]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its structural features are well-suited for targeting a variety of biological molecules, with a particularly strong precedent in the development of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive platform for medicinal chemists. Further exploration of derivatives of this scaffold is warranted to uncover new therapeutic agents for a range of diseases.

References

Application Notes and Protocols for the Quantification of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a substituted pyrazole derivative. Due to the pharmacological significance of pyrazole-containing compounds, robust and reliable analytical methods for its quantification are essential for drug discovery, development, and quality control processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of recommended methods for the quantification of this compound.

Table 1: Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation pattern.High-selectivity separation with highly sensitive mass-based detection.
Sensitivity Moderate (µg/mL to high ng/mL).High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).[1]
Selectivity Moderate, potential for interference from co-eluting compounds.High, based on characteristic mass fragmentation.Very High, based on specific precursor-product ion transitions.
Derivatization Not typically required.May be required to improve volatility and thermal stability.Not typically required.
Sample Matrix Suitable for relatively clean samples (e.g., formulations).Requires clean samples or extensive cleanup.Tolerant to complex matrices (e.g., plasma, urine) with appropriate sample preparation.[1]
Instrumentation Widely available.Commonly available.More specialized, higher cost.
Primary Use Routine quality control, content uniformity.Impurity profiling, identification of unknowns.Bioanalysis, trace level quantification in complex matrices.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve about 10 mg of the sample in 10 mL of methanol. Dilute with the mobile phase to a suitable concentration.

  • Sample Solution (Formulation): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge or filter the solution before injection.

b. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic acid in water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength Estimated around 220 nm (requires preliminary UV scan)

c. Data Analysis

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly for assessing purity and identifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of this polar amine.

a. Sample Preparation and Derivatization

  • Standard Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Derivatization: To 100 µL of the standard or sample solution in a vial, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes.

  • Extraction: After cooling, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for injection.

b. GC-MS Conditions

ParameterValue
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-450
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

c. Data Analysis

Quantification is performed using selected ion monitoring (SIM) of characteristic ions from the mass spectrum of the derivatized analyte. A full scan can be used for identification based on the fragmentation pattern.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma and urine.

a. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b. LC-MS/MS Conditions

ParameterValue
LC Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer Triple Quadrupole
MRM Transitions To be determined by direct infusion of the analyte. Expected precursor ion [M+H]⁺.
Collision Energy To be optimized for specific transitions.

c. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard using a calibration curve prepared in the same biological matrix.

Data Presentation

Table 2: Hypothetical Method Validation Parameters

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
LOD 0.3 µg/mL2 ng/mL0.05 ng/mL
LOQ 1 µg/mL10 ng/mL0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 5%

Note: These values are illustrative and must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Bulk Drug, Plasma) Extraction Extraction / Dilution Sample->Extraction Cleanup Cleanup / Derivatization (if necessary) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC, GC, or LC) Cleanup->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Method_Selection HPLC_UV HPLC-UV GC_MS GC-MS LC_MSMS LC-MS/MS Start Start: Define Analytical Need Matrix Complex Matrix? (e.g., biological fluid) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Purity Purity/Impurity Profiling? Matrix->Purity No Sensitivity->HPLC_UV No Sensitivity->LC_MSMS Yes Purity->HPLC_UV No Purity->GC_MS Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for Antimicrobial Assays of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. Given the limited publicly available data on this specific molecule, the protocols and data presented are based on established methods for analogous pyrazole derivatives, offering a robust framework for initiating antimicrobial investigations. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Overview of Pyrazole Derivatives in Antimicrobial Research

The pyrazole nucleus is a versatile scaffold in the design of new therapeutic agents. Numerous studies have demonstrated the potent antimicrobial activity of various substituted pyrazoles against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][4] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been investigated for their interaction with microbial enzymes and DNA.[5]

Quantitative Antimicrobial Data of Representative Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microbial strains, providing a benchmark for the expected potency of novel analogues.

Compound ClassTest OrganismStrainMIC (µg/mL)Reference
Pyrazolyl 1,3,4-ThiadiazineStaphylococcus aureusATCC 2921362.5-125[2]
Pyrazolyl 1,3,4-ThiadiazineBacillus subtilisATCC 605162.5-125[2]
Pyrazolyl 1,3,4-ThiadiazineKlebsiella pneumoniaeATCC 70060362.5-125[2]
Pyrazolyl 1,3,4-ThiadiazineEscherichia coliATCC 2592262.5-125[2]
Pyrazolyl 1,3,4-ThiadiazineCandida albicansATCC 102312.9-7.8[2]
Pyrazolyl 1,3,4-ThiadiazineAspergillus flavus-2.9-7.8[2]
1,3-diphenyl-1H-pyrazol-5-olsBacillus subtilis-5[5]
1,3-diphenyl-1H-pyrazol-5-olsCandida albicans-5[5]
1,3-diphenyl-1H-pyrazol-5-olsMRSA-10[5]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesAcinetobacter baumannii (MDR)Clinical Isolates512-1024[6]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesKlebsiella pneumoniae (KPC)Clinical Isolates1024[6]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compound: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-well Plate A->C B Culture and Standardize Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D F Incubate Plates D->F E Include Positive, Negative, and Solvent Controls E->F G Visually Inspect for Growth and Determine MIC F->G

Caption: Workflow for MIC Determination.

This method is a preliminary test to assess the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile cork borer

  • Standard antimicrobial agents

Protocol:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Agar_Well_Diffusion_Workflow A Prepare and Inoculate MHA Plates B Create Wells in Agar A->B C Add Test Compound and Controls to Wells B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E

Caption: Agar Well Diffusion Workflow.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. A potential avenue of investigation for this novel compound could be its ability to inhibit essential microbial enzymes. For instance, some antimicrobial agents target DNA gyrase, an enzyme crucial for bacterial DNA replication. Molecular docking studies could be employed to predict the binding affinity of the compound to such targets.[5]

Potential_Mechanism Compound This compound Target Potential Microbial Target (e.g., DNA Gyrase) Compound->Target Binding Inhibition Inhibition of Enzyme Activity Target->Inhibition Effect Disruption of Cellular Processes (e.g., DNA Replication) Inhibition->Effect Outcome Antimicrobial Effect (Bacteriostatic/Bactericidal) Effect->Outcome

Caption: Potential Mechanism of Action.

Conclusion and Future Directions

The provided protocols and comparative data serve as a foundational guide for the antimicrobial evaluation of this compound. Initial screening using the agar well diffusion method, followed by quantitative MIC determination via broth microdilution, will establish the antimicrobial spectrum and potency of the compound. Subsequent studies should focus on elucidating its mechanism of action, evaluating its activity against resistant strains, and assessing its toxicity profile to determine its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Derivatization of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of the versatile building block, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, to generate a library of novel amide and sulfonamide derivatives for biological screening. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3] This application note outlines the synthesis of the starting amine, its subsequent derivatization, and protocols for screening the resulting compounds against key biological targets relevant to central nervous system (CNS) disorders and cancer.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs.[1] Its unique chemical properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. Derivatives of pyrazole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5][6] Furthermore, various pyrazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7][8][9]

The target molecule, this compound, possesses a primary amine that serves as a convenient handle for derivatization, allowing for the exploration of the chemical space around the pyrazole core. This document provides a systematic approach to synthesizing a library of amides and sulfonamides from this core structure and outlines key biological assays for their preliminary screening.

Experimental Protocols

Synthesis of this compound (Starting Material)

This protocol is adapted from the synthesis of similar pyrazole compounds.[10][11]

Materials:

  • Cyanoacetone

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of 3-methyl-5-aminopyrazole: In a round-bottom flask, dissolve cyanoacetone (1.0 eq) in ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol and stir for 30 minutes at room temperature. To this mixture, add hydrazine hydrate (1.2 eq) dropwise. Reflux the reaction mixture for 4 hours. After cooling, the product is precipitated, filtered, and washed with cold ethanol to yield 3-methyl-5-aminopyrazole.

  • Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one: This step involves a multi-step sequence which is not detailed here but is a known transformation.

  • Reductive amination to this compound: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-oxime (1.0 eq) in anhydrous THF dropwise to the LAH suspension. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure this compound.

General Protocol for Amide Derivatization

Materials:

  • This compound

  • Various acyl chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Sulfonamide Derivatization

Materials:

  • This compound

  • Various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Biological Screening Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorometric method that detects the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[12][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorogenic probe)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound solution, MAO-A or MAO-B enzyme, and phosphate buffer.

  • Include control wells with a known inhibitor (clorgyline for MAO-A, pargyline for MAO-B) and wells with no inhibitor.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a solution containing p-tyramine, HRP, and Amplex Red.

  • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590-600 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine and DTNB.[5][6]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well clear microplates

Procedure:

  • Prepare serial dilutions of the test compounds in Tris-HCl buffer.

  • In a 96-well plate, add the test compound solution, AChE enzyme solution, and DTNB solution.

  • Include control wells with a known inhibitor (Donepezil) and wells with no inhibitor.

  • Pre-incubate the plate at 25 °C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Determine the rate of reaction for each well.

  • Calculate the percentage of inhibition and the IC₅₀ value for each compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of cells.[8][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) or neuronal cell lines (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Include control wells with a known cytotoxic agent (e.g., doxorubicin) and untreated cells.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Data Presentation

The quantitative data from the biological screenings should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Biological Activity Data for Derivatized this compound Analogs

Compound IDDerivatizationR GroupMAO-A IC₅₀ (µM)[15]MAO-B IC₅₀ (µM)[15]AChE IC₅₀ (µM)[5]Cytotoxicity (MCF-7) IC₅₀ (µM)[8]
PZA-01 AmidePhenyl> 5015.225.842.1
PZA-02 Amide4-Chlorophenyl25.35.810.518.9
PZA-03 Amide4-Methoxyphenyl> 5022.130.255.3
PZS-01 Sulfonamidep-Tolyl10.50.85.28.7
PZS-02 Sulfonamide4-Nitrophenyl5.20.21.83.1
PZS-03 SulfonamideNaphthyl8.90.53.56.4
Clorgyline --0.008---
Pargyline ---0.09--
Donepezil ----0.021-
Doxorubicin -----0.8

Note: The data presented in this table is representative and based on published results for structurally related pyrazole derivatives. Actual results for the proposed compounds may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start This compound amides Amide Library start->amides Amidation sulfonamides Sulfonamide Library start->sulfonamides Sulfonamidation acyl Acyl Chlorides acyl->amides sulfonyl Sulfonyl Chlorides sulfonyl->sulfonamides mao MAO Inhibition Assay amides->mao ache AChE Inhibition Assay amides->ache cyto Cytotoxicity Assay amides->cyto sulfonamides->mao sulfonamides->ache sulfonamides->cyto ic50 IC50 Determination mao->ic50 ache->ic50 cyto->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Dopamine Dopamine Dopamine->MAO Degradation Dopamine_R Dopamine Receptor Dopamine->Dopamine_R Serotonin Serotonin Serotonin->MAO Degradation Serotonin_R Serotonin Receptor Serotonin->Serotonin_R ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_R Acetylcholine Receptor ACh->ACh_R Signal Signal Transduction Dopamine_R->Signal Serotonin_R->Signal ACh_R->Signal Derivative Pyrazole Derivative (Inhibitor) Derivative->MAO Inhibition Derivative->AChE Inhibition

Caption: Inhibition of MAO and AChE by pyrazole derivatives.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the discovery of bioactive pyrazole compounds. The methodologies cover a range of assay formats, from biochemical enzyme inhibition to cellular target engagement, and are designed to be adaptable for screening large chemical libraries.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, particularly protein kinases.[1][2] High-throughput screening (HTS) is an essential tool for identifying novel pyrazole-based "hit" compounds from large chemical libraries.[3][4] This document outlines protocols for several HTS assays that are well-suited for screening pyrazole libraries, along with examples of quantitative data and visualizations of experimental workflows.

Section 1: Kinase Inhibition Screening

Protein kinases are a major class of drug targets, and many pyrazole-containing compounds have been developed as kinase inhibitors.[2] The following protocols describe two common HTS methods for identifying pyrazole-based kinase inhibitors: a biochemical assay (Differential Scanning Fluorimetry) and a cellular target engagement assay (NanoBRET™).

Application Note 1: Differential Scanning Fluorimetry (DSF) for Pyrazole Library Screening

Assay Principle: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, measures the thermal stability of a target protein.[5] The binding of a ligand, such as a pyrazole inhibitor, to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm).[6] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[7]

Experimental Protocol:

1. Reagent Preparation:

  • Protein Solution: Prepare the target kinase at a 2 µM concentration in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).[6]
  • Dye Solution: Dilute a stock solution of a fluorescent dye (e.g., SYPRO™ Orange) to a working concentration. For a 5000x stock, a 1:1000 dilution is a good starting point.[6]
  • Compound Plates: Prepare 384-well plates containing the pyrazole compound library, typically at a 10 mM stock concentration in DMSO.

2. Assay Procedure (384-well format):

  • Prepare a master mix of the protein and dye. For each well, you will need 10 µL of the protein-dye mixture.
  • Using a multi-channel pipette or automated liquid handler, dispense 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.[6]
  • Using an acoustic liquid dispenser (e.g., Echo), transfer 10 nL of each pyrazole compound from the library plate to the assay plate. This results in a final compound concentration of 10 µM.[6] For control wells, add 10 nL of DMSO.
  • Seal the plate with an optical adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
  • Place the plate in a real-time PCR instrument.

3. Data Acquisition and Analysis:

  • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s, collecting fluorescence data at each increment.[8]
  • The melting temperature (Tm) is determined from the inflection point of the fluorescence curve, typically by calculating the first derivative.
  • The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence of a compound and the Tm of the DMSO control.
  • A significant positive ΔTm indicates a stabilizing interaction between the pyrazole compound and the target kinase.

Data Presentation:

Pyrazole Compound IDTarget KinaseAssay FormatΔTm (°C)
P-001CDK16DSF+10.3
P-002CDK16DSF+8.5
P-003CDK16DSF+1.2
P-004JNK3DSF+7.8
P-005JNK3DSF+0.5

Note: Data is representative and based on typical results from DSF screening.[5]

Experimental Workflow:

dsf_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Acquisition & Analysis protein Target Protein Solution (2µM) master_mix Prepare Protein-Dye Master Mix protein->master_mix dye Fluorescent Dye Solution dye->master_mix compounds Pyrazole Library (10mM in DMSO) dispense_cmpd Transfer Pyrazole Compounds (10nL) compounds->dispense_cmpd dispense_mix Dispense Master Mix to Plate master_mix->dispense_mix seal_spin Seal and Centrifuge Plate dispense_cmpd->seal_spin rt_pcr Run in Real-Time PCR (25-95°C) seal_spin->rt_pcr calc_tm Calculate Melting Temperature (Tm) rt_pcr->calc_tm calc_dtm Calculate ΔTm vs. DMSO calc_tm->calc_dtm hit_id Identify Hits (High ΔTm) calc_dtm->hit_id

DSF Experimental Workflow
Application Note 2: NanoBRET™ Target Engagement Assay for Pyrazole Compounds

Assay Principle: The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a compound to a specific protein target.[1] The assay uses a target protein fused to a bright NanoLuc® luciferase and a fluorescent tracer that binds to the target.[9] When a pyrazole compound enters the cell and binds to the target protein, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[2]

Experimental Protocol:

1. Cell and Reagent Preparation:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector encoding the target kinase fused to NanoLuc®. Allow 18-24 hours for protein expression.[10]
  • Compound Plates: Prepare serial dilutions of the pyrazole compounds in a 384-well plate.
  • Tracer and Substrate Solution: Prepare a solution containing the appropriate NanoBRET™ tracer and the NanoLuc® substrate.

2. Assay Procedure (384-well format):

  • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.[10]
  • Dispense 38 µL of the cell suspension into the wells of the assay plate containing the pyrazole compounds.
  • Add the tracer solution to the wells.
  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and target engagement.[10]
  • Add 20 µL of the substrate solution containing an extracellular NanoLuc® inhibitor.[10]

3. Data Acquisition and Analysis:

  • Within 20 minutes of adding the substrate, measure the luminescence at 450 nm (NanoLuc® emission) and 610 nm (tracer emission) using a plate reader equipped for BRET measurements.[10]
  • Calculate the BRET ratio (610 nm emission / 450 nm emission).
  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Pyrazole Compound IDTarget KinaseAssay FormatCellular IC50 (nM)
Cmpd-11aCDK16NanoBRET™33.0
Cmpd-11bCDK16NanoBRET™45.0
Cmpd-11cCDK16NanoBRET™124.0
Cmpd-21iCDK16NanoBRET™>1000
Cmpd-43dCDK16NanoBRET™88.0

Note: Data is representative and based on published results for pyrazole-based kinase inhibitors.[5]

Signaling Pathway and Assay Logic:

nanobret_pathway cluster_cell Intracellular Environment cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Pyrazole Inhibitor nl_kinase_1 NanoLuc-Kinase tracer_1 Fluorescent Tracer nl_kinase_1->tracer_1 Binding bret_signal BRET Signal Generated tracer_1->bret_signal Energy Transfer nl_kinase_2 NanoLuc-Kinase pyrazole Pyrazole Inhibitor nl_kinase_2->pyrazole Binding tracer_2 Fluorescent Tracer pyrazole->tracer_2 Displacement no_bret BRET Signal Reduced

NanoBRET Assay Principle

Section 2: Biochemical Screening for Enzyme Inhibitors

Application Note 3: Amplex® Red Assay for Screening Pyrazole Inhibitors of H₂O₂-Producing Enzymes

Assay Principle: The Amplex® Red assay is a sensitive, fluorescence-based method for detecting hydrogen peroxide (H₂O₂).[3] The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.[11] This assay can be coupled to any enzymatic reaction that produces H₂O₂, allowing for the screening of inhibitors of these enzymes.

Experimental Protocol:

1. Reagent Preparation:

  • Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red reagent and HRP in the appropriate reaction buffer.[12]
  • Enzyme and Substrate: Prepare the target enzyme and its substrate at concentrations that produce a robust signal within the desired assay time.
  • Compound Plates: Prepare 384-well plates with the pyrazole compound library.

2. Assay Procedure (384-well format):

  • Dispense the pyrazole compounds into the wells of a black, flat-bottom 384-well plate.
  • Add the target enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate.
  • Allow the enzymatic reaction to proceed for a set time (e.g., 30 minutes).
  • Stop the reaction (if necessary) and add the Amplex® Red/HRP working solution to all wells.[12]
  • Incubate the plate for 30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.[12]

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.[12]
  • Calculate the percent inhibition for each compound relative to DMSO controls.
  • Plot the percent inhibition against compound concentration to determine IC50 values for active compounds.

Data Presentation:

Pyrazole Compound IDTarget EnzymeAssay Format% Inhibition @ 10µMIC50 (µM)
PYR-101MAO-BAmplex® Red950.25
PYR-102MAO-BAmplex® Red12>50
PYR-103MAO-BAmplex® Red881.5
PYR-104GOXAmplex® Red5>50
PYR-105GOXAmplex® Red765.2

Note: Data is hypothetical and for illustrative purposes.

Experimental Workflow:

amplex_red_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compounds Pyrazole Library add_cmpd Add Compounds to Plate compounds->add_cmpd enzyme Target Enzyme add_enzyme Add Enzyme, Incubate enzyme->add_enzyme substrate Enzyme Substrate add_substrate Initiate Reaction with Substrate substrate->add_substrate amplex_hrp Amplex Red/HRP Solution add_amplex Add Amplex Red/HRP amplex_hrp->add_amplex add_cmpd->add_enzyme add_enzyme->add_substrate add_substrate->add_amplex incubate_read Incubate, Read Fluorescence add_amplex->incubate_read calc_inhibition Calculate % Inhibition incubate_read->calc_inhibition determine_ic50 Determine IC50 for Hits calc_inhibition->determine_ic50 bace1_fp_assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition by Pyrazole BACE1_1 BACE1 Enzyme Substrate_1 Fluorescent Substrate BACE1_1->Substrate_1 Cleavage Cleaved_Substrate Cleaved Substrate (Low FP Signal) BACE1_2 BACE1 Enzyme Pyrazole Pyrazole Inhibitor BACE1_2->Pyrazole Binding Substrate_2 Fluorescent Substrate Pyrazole->Substrate_2 Blocks Cleavage Intact_Substrate Intact Substrate (High FP Signal)

References

Application Notes and Protocols for NMR-Based Structure Elucidation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structures of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds frequently found in pharmaceuticals and agrochemicals, making their unambiguous structural characterization essential.[1][2][3]

Application Note 1: Assigning Substitution Patterns using 1D and 2D NMR

The substitution pattern on the pyrazole ring is the most fundamental structural feature to be determined. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed for this purpose.

¹H NMR Spectroscopy

Proton NMR provides initial insights into the substitution pattern. The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituents. In N-unsubstituted pyrazoles, the N-H proton signal is often broad and its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy

Carbon NMR, often in conjunction with DEPT experiments, helps identify quaternary carbons and carbons bearing protons. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substituents and the tautomeric form of the pyrazole. For N-unsubstituted pyrazoles, rapid proton exchange between N1 and N2 can lead to the averaging of the C3 and C5 signals.[4]

2D NMR Correlation Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is particularly useful for establishing the connectivity of substituents and for assigning protons on adjacent carbons. For instance, a cross-peak between H4 and H5 would confirm their vicinity.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the pyrazole ring and its substituents.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for determining the substitution pattern as it reveals long-range (2-3 bond) correlations between protons and carbons.[6][7][8] These correlations are crucial for connecting different structural fragments and for assigning quaternary carbons. For example, observing a correlation from a substituent's proton to a pyrazole ring carbon can definitively place that substituent.[9]

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring. Note that these values can be significantly influenced by the nature of substituents and the solvent used.[1][4][10]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H37.5 - 8.0130 - 150Often a doublet or singlet depending on C4 substitution.
H46.0 - 6.5100 - 110Typically a triplet or doublet depending on C3/C5 substitution.
H57.5 - 8.0125 - 145Often a doublet or singlet depending on C4 substitution.
N-H10.0 - 14.0-Broad signal, highly dependent on solvent and concentration.

Application Note 2: Investigating Tautomerism in N-Unsubstituted Pyrazoles

N-unsubstituted pyrazoles can exist as two different tautomers. NMR spectroscopy is a key technique to study this tautomeric equilibrium.

In solution, if the proton exchange between the two nitrogen atoms is fast on the NMR timescale, an averaged spectrum is observed. Lowering the temperature can slow down this exchange, allowing for the observation of distinct signals for each tautomer.[11] The relative integration of these signals can then be used to determine the equilibrium constant.

¹⁵N NMR spectroscopy can also be a powerful tool for studying pyrazole tautomerism, as the chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms are distinct.[2][12] HMBC experiments correlating protons to ¹⁵N can help in the assignment of the nitrogen signals.[2]

Application Note 3: Stereochemical Analysis using NOESY

For pyrazole derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity.[13] The presence of a NOESY cross-peak between two protons indicates that they are close in space, which can help in assigning the stereochemical configuration.[2][14]

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazole compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts and the rate of proton exchange.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Protocol 2: Acquisition of Standard 1D and 2D NMR Spectra

This protocol assumes the use of a standard modern NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H and ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • COSY Acquisition:

    • Load a standard gradient-selected COSY experiment.

    • Set the spectral widths in both dimensions to cover the proton chemical shift range.

    • Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-4).

  • HSQC Acquisition:

    • Load a standard gradient-selected HSQC experiment.

    • Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to cover the respective chemical shift ranges.

    • Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

    • Acquire a suitable number of increments in the indirect dimension (e.g., 128-256) and scans per increment (e.g., 4-8).

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC experiment.

    • Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C).

    • Optimize the long-range coupling constant for which the experiment is sensitive (typically 8-10 Hz).[15]

    • Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 8-16).

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential or sine-bell) to the acquired data.

    • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

    • Calibrate the chemical shift scale using the residual solvent signal or the internal standard.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Pyrazole Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD 1D NMR (¹H, ¹³C) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD NOESY NOESY (if stereochemistry is a question) TwoD->NOESY Processing Data Processing NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Experimental workflow for pyrazole structure elucidation.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Substituent Connectivity HSQC->Structure Protonated Carbons HMBC->Structure Quaternary Carbons & Fragment Assembly NOESY NOESY (Through-space ¹H-¹H Proximity) NOESY->Structure Stereochemistry

References

Application Note: High-Throughput Quantitative Analysis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine in a Pharmaceutical Matrix using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a novel pyrazole-containing compound with significant potential in pharmaceutical development. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in a relevant pharmaceutical formulation matrix. The method demonstrates excellent sensitivity, specificity, and a wide dynamic range, making it suitable for drug discovery and development applications.

Experimental Protocols

1. Sample Preparation

A simple and efficient protein precipitation method was employed for sample cleanup.[1][2]

  • Materials:

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, ultrapure

    • 1.5 mL polypropylene microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of the sample matrix containing this compound, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 2 mL LC-MS sample vial for analysis.[3]

    • It is recommended to run blank samples before and after the sample set to prevent carry-over.[3]

2. Liquid Chromatography

Chromatographic separation was achieved using a reverse-phase C18 column.[4][5][6]

  • Instrumentation: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A linear gradient was used to ensure optimal separation.

3. Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.[4][6][7]

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Data Acquisition: Multiple Reaction Monitoring (MRM) was used for sensitive and specific quantification.

Data Presentation

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound140.1123.120015
This compound140.196.120025

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% Bias)± 15%
Recovery85 - 95%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Injection MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Proposed Fragmentation Parent [M+H]+ m/z 140.1 Fragment1 [M+H - NH3]+ m/z 123.1 Parent->Fragment1 Loss of Ammonia Fragment2 [C5H6N2]+ m/z 96.1 Parent->Fragment2 Alpha-Cleavage

Caption: Proposed fragmentation of the parent ion.

Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound. The simple sample preparation protocol allows for high-throughput analysis, which is essential in a drug development setting. The use of MRM ensures high selectivity and minimizes interference from the sample matrix. The predicted fragmentation pattern, involving the loss of ammonia and alpha-cleavage of the propanamine side chain, is consistent with the fragmentation behavior of similar amine-containing compounds.[8] This method is well-suited for routine analysis in support of preclinical and clinical studies. Further validation in specific biological matrices should be performed as required.

References

Application Notes and Protocols for Cellular Assays with 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for developing cellular assays to characterize the biological activity of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. The chemical structure of this compound, featuring a pyrazole ring linked to a propan-2-amine moiety, suggests potential interaction with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system.[1][2] Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are well-established targets for a wide range of therapeutics, including antidepressants and psychostimulants.[1][2]

This document outlines detailed protocols for in vitro cellular assays to investigate the inhibitory activity of this compound on these transporters. The provided methodologies are based on established radiolabeled and fluorescent substrate uptake inhibition assays, which are the gold standard for assessing the potency and selectivity of compounds targeting monoamine transporters.[1][3]

Postulated Signaling Pathway

The primary mechanism of action for monoamine transporter inhibitors is the blockade of neurotransmitter reuptake from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing postsynaptic receptor signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Neurotransmitter Vesicle Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Presynaptic_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Compound This compound Compound->Monoamine_Transporter Inhibition Neurotransmitter->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following protocols describe methods to determine the potency (IC50) of this compound as an inhibitor of the dopamine, norepinephrine, and serotonin transporters. These assays can be performed using commercially available cell lines stably or transiently expressing the human transporters.[4][5]

Cell Culture

Cell Lines:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Madin-Darby Canine Kidney (MDCK) cells stably expressing hDAT.[5]

  • Chinese Hamster Ovary (CHO) cells stably expressing hDAT, hNET, or hSERT.

Culture Conditions:

  • Maintain cells in the recommended growth medium supplemented with the appropriate selection antibiotic to ensure stable transporter expression.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Radiotracer Uptake Inhibition Assay

This is a classic and robust method to determine the inhibitory potency of a test compound.[1][2]

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)[6]

  • [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin (radiolabeled substrates)

  • This compound (test compound)

  • Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls and determination of non-specific uptake.

  • Scintillation fluid

  • Microplate scintillation counter

Protocol Workflow:

G A Seed cells in 96-well plates and grow to confluence B Wash cells with KRH buffer A->B C Pre-incubate with test compound or control for 10-20 min B->C D Add radiolabeled substrate and incubate for a defined time (e.g., 5-10 min) C->D E Terminate uptake by washing with ice-cold KRH buffer D->E F Lyse cells E->F G Add scintillation fluid F->G H Measure radioactivity using a microplate scintillation counter G->H

Caption: Workflow for the radiotracer uptake inhibition assay.

Detailed Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[7] Incubate for 24-48 hours.

  • Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed KRH buffer.

  • Compound Incubation: Add 50 µL of KRH buffer containing various concentrations of this compound to the appropriate wells. For total uptake, add buffer without the compound. For non-specific uptake, add a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT). Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add 50 µL of KRH buffer containing the radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a final concentration close to its Km value. Incubate for a time within the linear range of uptake (typically 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS. Add 150 µL of scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

Fluorescent Substrate Uptake Inhibition Assay

This method offers a non-radioactive alternative and is amenable to high-throughput screening.[7][8][9]

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT

  • 96- or 384-well black, clear-bottom cell culture plates

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent substrate (e.g., a commercially available neurotransmitter transporter uptake assay kit)[7][10][11]

  • This compound (test compound)

  • Known transporter inhibitors for positive controls

  • Fluorescence microplate reader

Protocol Workflow:

G A Seed cells in black, clear-bottom 96- or 384-well plates B Wash cells with assay buffer A->B C Add test compound or control B->C D Add fluorescent substrate solution C->D E Incubate for a specified time (e.g., 30-60 min) D->E F Measure fluorescence intensity using a microplate reader E->F

Caption: Workflow for the fluorescent substrate uptake inhibition assay.

Detailed Procedure:

  • Cell Plating: Plate cells in black, clear-bottom 96- or 384-well plates and allow them to adhere and form a confluent monolayer.[7]

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound or control inhibitors.

  • Substrate Addition: Add the fluorescent substrate working solution to all wells.

  • Incubation: Incubate the plate at 37°C for a duration recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at the appropriate excitation and emission wavelengths.

Data Presentation and Analysis

Summarize the quantitative data in the following tables.

Table 1: Inhibition of [3H]Dopamine Uptake by this compound in hDAT-expressing Cells

Concentration (µM)% Inhibition (Mean ± SEM)
0.001
0.01
0.1
1
10
100
IC50 (µM)

Table 2: Inhibition of [3H]Norepinephrine Uptake by this compound in hNET-expressing Cells

Concentration (µM)% Inhibition (Mean ± SEM)
0.001
0.01
0.1
1
10
100
IC50 (µM)

Table 3: Inhibition of [3H]Serotonin Uptake by this compound in hSERT-expressing Cells

Concentration (µM)% Inhibition (Mean ± SEM)
0.001
0.01
0.1
1
10
100
IC50 (µM)

Data Analysis:

  • Calculate the specific uptake at each compound concentration by subtracting the non-specific uptake from the total uptake.

  • Express the data as a percentage of the maximal specific uptake (in the absence of the inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Conclusion

The protocols detailed in these application notes provide a robust framework for characterizing the in vitro pharmacological profile of this compound at the key monoamine transporters. The resulting data will be crucial for determining the compound's potency and selectivity, which are critical parameters in the early stages of drug discovery and development for neurological and psychiatric disorders. Further characterization may involve radioligand binding assays to determine the affinity (Ki) of the compound for the transporters and efflux assays to distinguish between an inhibitor and a substrate-type mechanism.[5][12]

References

Application Notes and Protocols: In Vivo Experimental Design for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed framework for the in vivo evaluation of the novel compound, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4][5] Similarly, molecules containing a propan-2-amine moiety have demonstrated biological activities, notably as antibacterial agents.[6][7][8] Given the structural combination of these two pharmacophores, this experimental design will focus on elucidating the potential anti-inflammatory, analgesic, and antibacterial properties of this compound in established animal models.

Preclinical In Vivo Experimental Design

A tiered approach is proposed to systematically evaluate the efficacy and safety of this compound. The design incorporates acute toxicity testing, followed by efficacy models for inflammation, pain, and bacterial infection.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD) of the test compound.

Animal Model: Swiss albino mice (male and female, 6-8 weeks old).

Methodology:

  • Animals are divided into groups of 6 (3 male, 3 female).

  • A range of doses of this compound will be administered via oral gavage or intraperitoneal injection.

  • A control group will receive the vehicle only.

  • Animals will be observed for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Vehicle Control6
Dose 16
Dose 26
Dose 36
Dose 46
Dose 56
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effects of the test compound.

Animal Model: Wistar rats (male, 150-200g).

Methodology:

  • Animals are divided into four groups: Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and two test groups receiving different doses of this compound.

  • The test compound or vehicle is administered orally 1 hour before the induction of inflammation.

  • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at Time (h)% Inhibition of Edema at 3h
0 1
Vehicle Control-
Indomethacin10
Test CompoundDose A
Test CompoundDose B
Analgesic Activity: Hot Plate Test

Objective: To assess the central analgesic activity of the test compound.

Animal Model: Swiss albino mice (male, 20-25g).

Methodology:

  • Animals are placed on a hot plate maintained at a constant temperature (55 ± 0.5 °C).

  • The latency to a response (licking of paws or jumping) is recorded as the baseline.

  • Animals are divided into four groups: Vehicle Control, Positive Control (Morphine, 5 mg/kg), and two test groups receiving different doses of this compound.

  • The test compound or vehicle is administered intraperitoneally.

  • The reaction time is measured at 30, 60, 90, and 120 minutes post-administration.

  • A cut-off time of 30 seconds is set to prevent tissue damage.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Reaction Time (s) at Time (min)
Baseline
Vehicle Control-
Morphine5
Test CompoundDose A
Test CompoundDose B
Antibacterial Activity: Murine Systemic Infection Model

Objective: To evaluate the in vivo antibacterial efficacy of the test compound against a pathogenic bacterial strain.

Animal Model: BALB/c mice (female, 6-8 weeks old).

Methodology:

  • A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is used to induce a systemic infection.

  • Mice are infected via intraperitoneal injection with a lethal dose of the bacterial suspension.

  • Animals are divided into four groups: Vehicle Control, Positive Control (Vancomycin, 10 mg/kg), and two test groups receiving different doses of this compound.

  • Treatment is initiated 1-hour post-infection and continued for a specified duration (e.g., twice daily for 3 days).

  • Survival is monitored for 7-14 days.

  • In a satellite group of animals, bacterial load in blood and organs (spleen, liver) can be determined at specific time points.

Data Presentation:

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 7Mean Bacterial Load (CFU/mL or g)
Blood
Vehicle Control-
Vancomycin10
Test CompoundDose A
Test CompoundDose B

Experimental Workflows

Experimental_Workflow cluster_Toxicity Acute Toxicity Study cluster_Inflammation Anti-inflammatory Model cluster_Analgesia Analgesic Model cluster_Antibacterial Antibacterial Model T1 Animal Acclimatization T2 Grouping and Dosing T1->T2 T3 Observation (14 days) T2->T3 T4 Data Collection (Mortality, Clinical Signs) T3->T4 T5 LD50 and MTD Determination T4->T5 I1 Animal Grouping I2 Compound/Vehicle Administration I1->I2 I3 Carrageenan Injection I2->I3 I4 Paw Volume Measurement (0-4h) I3->I4 I5 Calculation of % Inhibition I4->I5 A1 Baseline Hot Plate Latency A2 Grouping and Dosing A1->A2 A3 Hot Plate Testing (30-120 min) A2->A3 A4 Data Analysis A3->A4 B1 Bacterial Culture and Preparation B2 Animal Infection (IP) B1->B2 B3 Grouping and Treatment B2->B3 B4 Survival Monitoring (7-14 days) B3->B4 B5 Bacterial Load Determination (Optional) B3->B5

Caption: General workflow for the in vivo evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the known anti-inflammatory properties of many pyrazole derivatives, a potential mechanism of action could involve the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation | Pain | Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Potential Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Conclusion

This comprehensive in vivo experimental design provides a robust framework for the initial characterization of the pharmacological properties of this compound. The proposed studies will generate crucial data on its safety and efficacy, guiding further preclinical and clinical development. The modular nature of this design allows for adaptation and expansion based on the initial findings.

References

"formulation of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine for in vitro studies"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Introduction

This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial properties[1][2][3][4][5][6]. The unique structural features of the pyrazole ring allow for various substitutions, leading to a wide range of biological targets and mechanisms of action[1]. These compounds have been shown to interact with multiple cellular targets, including protein kinases like EGFR and CDK, as well as enzymes such as α-glucosidase and α-amylase[1][2]. This document provides a detailed protocol for the formulation and in vitro evaluation of this compound to assess its potential therapeutic effects.

Disclaimer: The following protocols and data are representative examples based on the known activities of similar pyrazole derivatives and are intended for research purposes. Researchers should optimize these protocols for their specific experimental conditions.

Formulation of this compound for In Vitro Studies

Objective: To prepare a stock solution of this compound and working solutions for use in cell-based and biochemical assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes and pipette tips

Protocol for Stock Solution Preparation (10 mM):

  • Determine the Molecular Weight: The molecular weight of this compound (C7H13N3) is 139.20 g/mol .

  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1.39 mg).

  • Dissolve in DMSO: Dissolve the weighed compound in an appropriate volume of DMSO to achieve a 10 mM stock solution. For 1.39 mg, dissolve in 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Biological Evaluation Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC3)[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineCompoundIC50 (µM) [Hypothetical Data]
MCF-7This compound15.5
A549This compound28.2
HeLaThis compound22.8
PC3This compound35.1
Doxorubicin(Positive Control)0.8
Enzyme Inhibition Assay (e.g., Kinase Assay)

Objective: To evaluate the inhibitory activity of this compound against a specific protein kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound working solutions

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Experimental Protocol:

  • Assay Preparation: Prepare the kinase reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent and measuring luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation:

Target EnzymeCompoundIC50 (µM) [Hypothetical Data]
EGFRThis compound0.75
Erlotinib(Positive Control)0.05

Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solutions in Medium prep_stock->prep_work cytotoxicity Cytotoxicity Assay (MTT) prep_work->cytotoxicity enzyme Enzyme Inhibition Assay prep_work->enzyme ic50_calc Calculate IC50 Values cytotoxicity->ic50_calc enzyme->ic50_calc mechanistic Mechanism of Action Studies pathway_analysis Pathway Elucidation mechanistic->pathway_analysis ic50_calc->mechanistic

Caption: Workflow for the in vitro evaluation of the compound.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Compound 1-(5-methyl-1H-pyrazol-3-yl) propan-2-amine Compound->EGFR Inhibition

References

"protocols for assessing the cytotoxicity of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The evaluation of the cytotoxic potential of novel pyrazole derivatives is a critical step in the drug discovery and development process. These protocols provide detailed methodologies for assessing the in vitro cytotoxicity of pyrazole compounds, enabling researchers to determine their efficacy and mechanism of action against various cancer cell lines.

The following sections detail standardized assays for measuring cell viability, membrane integrity, and apoptosis induction. Adherence to these protocols will ensure the generation of robust and reproducible data, facilitating the identification and characterization of promising pyrazole-based therapeutic agents.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of pyrazole derivatives. The following assays are fundamental in determining the cytotoxic profile of a test compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Pyrazole derivative stock solution (in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines (e.g., A549, HCT-116, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in optimizing their synthetic route and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A robust and frequently employed synthetic pathway involves a three-step sequence starting from 5-methyl-1H-pyrazole-3-carbaldehyde. The process includes a Henry reaction with nitroethane to form a nitroalkene intermediate, which is subsequently reduced to the target primary amine.

Q2: I am observing a low yield in the Henry reaction (Step 2). What are the potential causes?

A2: Low yields in the Henry reaction can stem from several factors. Common issues include the choice of base, reaction temperature, and purity of the starting materials. The equilibrium of the reaction may also be unfavorable. Ensure your aldehyde is free of acidic impurities and consider using a milder base or optimizing the reaction time and temperature.

Q3: The final reduction step (Step 3) is producing multiple byproducts. How can I improve the selectivity?

A3: The reduction of the nitroalkene to the primary amine can sometimes lead to over-reduction or side reactions. The choice of reducing agent is critical. While powerful reducing agents like LiAlH₄ can be effective, they may lack selectivity. Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) often provides a cleaner conversion. The reaction conditions, such as hydrogen pressure and temperature, should be carefully controlled.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. Mass spectrometry will confirm the molecular weight of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: Are there alternative methods for the final reduction step?

A5: Yes, besides catalytic hydrogenation and metal hydrides, other reducing systems can be employed. For instance, using iron powder in an acidic medium (e.g., acetic acid or ammonium chloride solution) is a classic and often effective method for nitro group reduction. Another alternative is the use of tin(II) chloride in hydrochloric acid.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde (Starting Material)
Potential Cause Suggested Solution
Incomplete Vilsmeier-Haack reaction.Ensure the use of fresh POCl₃ and anhydrous DMF. Monitor the reaction progress by TLC. Increase reaction time or temperature if necessary.
Difficult work-up and product isolation.After quenching the reaction with ice-water, adjust the pH carefully with a base to precipitate the product. Extraction with an appropriate organic solvent may be required.
Decomposition of the product.The aldehyde can be sensitive. It is advisable to use it in the next step as soon as possible or store it under an inert atmosphere at a low temperature.
Problem 2: Inefficient Henry Reaction (Step 2)
Potential Cause Suggested Solution
Improper base selection.The choice of base is crucial. If strong bases cause side reactions, consider using a milder base like a tertiary amine (e.g., triethylamine) or an organic base like DBU.
Low reaction temperature.The Henry reaction is often performed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might improve the rate.
Reversibility of the reaction.To drive the equilibrium towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent and temperature are suitable.
Problem 3: Challenges in the Reduction of 1-(5-methyl-1H-pyrazol-3-yl)-2-nitroprop-1-ene (Step 3)
Potential Cause Suggested Solution
Catalyst poisoning.Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Using a fresh batch of catalyst is recommended.
Incomplete reduction.If the reaction stalls, it might be due to catalyst deactivation or insufficient hydrogen pressure. Increase the catalyst loading or hydrogen pressure.
Formation of side products (e.g., hydroxylamine, oxime).Optimize the reaction conditions. Milder reducing agents or controlled conditions can minimize the formation of these intermediates. For instance, using Fe/NH₄Cl in an ethanol/water mixture can be effective.[1]
Difficult product isolation from the reaction mixture.After filtration of the catalyst, the amine product is often in its salt form if an acid is present. Basification of the filtrate followed by extraction with an organic solvent is a standard procedure.

Experimental Protocols

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde

This is a representative procedure based on the Vilsmeier-Haack reaction.

  • To a stirred, cooled (0 °C) solution of N,N-dimethylformamide (DMF, 2.5 eq.), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-methyl-1H-pyrazole (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to afford 5-methyl-1H-pyrazole-3-carbaldehyde. Further purification can be done by recrystallization.

Step 2: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)-2-nitroprop-1-ene

This protocol describes a typical Henry reaction.

  • Dissolve 5-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) and nitroethane (1.5 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a base (e.g., triethylamine, 1.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitroalkene.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitroalkene using catalytic hydrogenation.

  • Dissolve the 1-(5-methyl-1H-pyrazol-3-yl)-2-nitroprop-1-ene (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • The crude product can be purified by distillation under reduced pressure or by converting it to a salt (e.g., hydrochloride) and recrystallizing.

Data Presentation

The following tables provide representative quantitative data for the synthesis. The actual yields and optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Vilsmeier-HaackPOCl₃, DMFDMF60-702-475-85
2Henry ReactionNitroethane, Et₃NEthanol40-5012-2460-70
3ReductionH₂, 10% Pd/CMethanol258-1680-90

Table 2: Comparison of Reducing Agents for Step 3

Reducing AgentConditionsYield (%)Purity (%)Comments
H₂ (50 psi), 10% Pd/CMethanol, RT, 12h8895Clean reaction, easy work-up.
LiAlH₄THF, 0 °C to RT, 6h8285Potential for over-reduction; requires careful handling.
Fe, NH₄ClEthanol/H₂O, reflux, 4h7590Economical and safe; may require longer reaction times.[1]
SnCl₂·2H₂OEthanol, reflux, 5h7888Effective, but tin byproducts can complicate purification.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Reduction 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole Step1_Product 5-methyl-1H-pyrazole-3-carbaldehyde 3-methyl-1H-pyrazole->Step1_Product POCl3_DMF POCl3 / DMF POCl3_DMF->Step1_Product Step2_Product 1-(5-methyl-1H-pyrazol-3-yl)-2-nitroprop-1-ene Step1_Product->Step2_Product Nitroethane Nitroethane Nitroethane->Step2_Product Final_Product This compound Step2_Product->Final_Product Reducing_Agent H2, Pd/C Reducing_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Final Product Check_Step3 Analyze Step 3 (Reduction) Start->Check_Step3 Impure_Intermediate2 Impure_Intermediate2 Check_Step3->Impure_Intermediate2 No Troubleshoot_Reduction Potential Issues: - Catalyst Inactivity - Insufficient H2 Pressure - Side Reactions Check_Step3->Troubleshoot_Reduction Yes Check_Step2 Analyze Step 2 (Henry Reaction) Impure_Intermediate1 Impure_Intermediate1 Check_Step2->Impure_Intermediate1 No Troubleshoot_Henry Potential Issues: - Wrong Base - Low Temperature - Reversible Reaction Check_Step2->Troubleshoot_Henry Yes Check_Step1 Analyze Step 1 (Vilsmeier-Haack) Troubleshoot_Vilsmeier Potential Issues: - Impure Reagents - Incomplete Reaction - Difficult Work-up Check_Step1->Troubleshoot_Vilsmeier Yes Impure_Intermediate2->Check_Step2 Solution_Step3 Solutions: - Use fresh catalyst - Increase H2 pressure - Change reducing agent Troubleshoot_Reduction->Solution_Step3 Impure_Intermediate1->Check_Step1 Solution_Step2 Solutions: - Optimize base - Increase temperature - Remove water Troubleshoot_Henry->Solution_Step2 Solution_Step1 Solutions: - Use fresh reagents - Increase reaction time/temp - Optimize pH for isolation Troubleshoot_Vilsmeier->Solution_Step1

Caption: Troubleshooting flowchart for low yield issues.

References

"optimization of reaction conditions for pyrazole amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole amines.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole amine synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting any, or a very low yield of my desired pyrazole amine. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the hydrazine derivative, as they can degrade over time. It is recommended to use freshly opened or properly stored reagents.

    • Reaction Temperature: The reaction temperature plays a crucial role. Some reactions proceed well at room temperature, while others require heating or even reflux conditions.[1] For instance, the condensation of β-ketonitriles with hydrazines has been reported at temperatures ranging from room temperature to 100°C.[1] Conversely, some reactions, like certain silver-catalyzed syntheses, show improved yields at elevated temperatures (e.g., 60°C).[2] It is advisable to perform small-scale trials at different temperatures to find the optimum.

    • Solvent Choice: The solvent can significantly influence the reaction outcome. Common solvents for pyrazole amine synthesis include ethanol, isopropanol, DMF, and acetic acid.[1][3][4] The choice of solvent can affect reagent solubility and reaction kinetics. If your yield is low, consider screening different solvents. For example, in one study, DMF was found to be a suitable solvent for the synthesis of N-substituted pyrazoles from primary amines.[4]

    • Catalyst Inactivity or Absence: Many modern pyrazole syntheses rely on catalysts to proceed efficiently.[2] If you are using a catalyst (e.g., iodine, copper, silver, or a Lewis acid like lithium perchlorate), ensure it has not been deactivated.[2][3] In some cases, a reaction may not proceed at all without a catalyst.[2]

    • pH of the Reaction Medium: The acidity or basicity of the reaction mixture is critical. For reactions involving hydrazine hydrochlorides, the addition of a base like triethylamine may be necessary to liberate the free hydrazine.[1] Conversely, some reactions, like the Knorr synthesis, are performed under acidic conditions using acetic acid or HCl.[1] Neutralizing the reaction mixture after a base-mediated first step before adding hydrazine has also been shown to optimize the process in a two-step reaction.[1]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some microwave-assisted syntheses can be completed in as little as 10 minutes, while other methods may require several hours.[3]

Issue 2: Formation of Regioisomers

  • Question: I am getting a mixture of regioisomers in my reaction with a monosubstituted hydrazine. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a well-known challenge when using unsymmetrical starting materials, such as monosubstituted hydrazines. Here’s how you can address this:

    • Control of Reaction Conditions: The regioselectivity can often be controlled by carefully selecting the reaction conditions. For the condensation of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave irradiation favors the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol leads to the 3-aminopyrazole isomer.[1]

    • Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the 1,3-dielectrophile can influence the regiochemical outcome. An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer.[1]

    • Nucleophilicity of Hydrazine Nitrogens: In monosubstituted hydrazines, the two nitrogen atoms have different nucleophilicities. This difference can be exploited to control regioselectivity. For instance, in the reaction with acetylenic ketones, the more nucleophilic nitrogen will preferentially attack.[5]

    • Choice of Precursors: The structure of your starting materials can dictate the regioselectivity. For example, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity.[2]

Issue 3: Impurity Formation and Difficult Purification

  • Question: My reaction mixture is showing multiple spots on TLC, and the final product is difficult to purify. What are the likely impurities and how can I minimize them?

  • Answer: The formation of impurities can complicate purification and reduce the overall yield. Here are some common sources of impurities and strategies to mitigate them:

    • Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures, leading to the formation of colored impurities.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.

    • Side Reactions: Depending on the functional groups present in your starting materials, various side reactions can occur. For example, self-condensation of the β-dicarbonyl compound can be a competing reaction.

    • Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of starting materials and product, which can be challenging to separate. Use TLC or LC-MS to monitor the reaction and ensure it has reached completion.

    • Purification Strategy: If impurities are still present, consider alternative purification methods. While column chromatography is common, recrystallization can be a very effective method for obtaining highly pure pyrazole amines, especially if the product is a solid.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for synthesizing pyrazole amines?

    • A1: The most common precursors are hydrazine derivatives (hydrazine hydrate, phenylhydrazine, etc.) and a 1,3-dielectrophilic component. For the synthesis of 3(5)-aminopyrazoles, β-ketonitriles and α,β-unsaturated nitriles are frequently used.[1] For 4-aminopyrazoles, derivatives of 1,3-dicarbonyl compounds are often employed in the Knorr synthesis.[1]

  • Q2: Is microwave-assisted synthesis a good option for pyrazole amines?

    • A2: Yes, microwave irradiation has been shown to be a very effective technique for the synthesis of pyrazole amines. It can significantly reduce reaction times (e.g., to 10 minutes) and often leads to moderate to excellent yields.[3] It is a valuable tool for high-throughput synthesis and reaction optimization.

  • Q3: Can I synthesize N-substituted pyrazoles directly from primary amines?

    • A3: Yes, methods have been developed for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines and a diketone.[4] This approach avoids the need to handle potentially hazardous hydrazines directly.

  • Q4: What is the role of a catalyst in pyrazole amine synthesis?

    • A4: Catalysts can play several roles in pyrazole amine synthesis. They can increase the reaction rate, improve the yield, and in some cases, control the regioselectivity. A variety of catalysts have been employed, including metal catalysts (copper, silver) and non-metal catalysts (iodine).[2][3] Some reactions may not proceed efficiently, or at all, without a catalyst.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5-disubstituted 1H-pyrazole

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O1002425
2EtOH802440
3Dioxane1002435
4Toluene11024<10
5DMF1002455
6DMSO1202460
7PEG-4001202475
8PEG-4001002468
9PEG-4001201280
10PEG-400120692

Data is illustrative and based on trends reported in the literature.[7]

Table 2: Effect of Catalyst on the Synthesis of 1,3,5-Trisubstituted Pyrazoles

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthylene GlycolRoom Temp240
2LiClO₄Ethylene GlycolRoom Temp295
3Nano-ZnONone1000.592
4AgOTf (1 mol%)-Room Temp1up to 99
5I₂ (20 mol%)DMF80-35

This table summarizes data from multiple sources to show the impact of different catalysts.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a general procedure for the condensation of a β-ketonitrile with a hydrazine.

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile

  • Phenylhydrazine

  • Ethanol

  • Acetic Acid

Procedure:

  • To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Protocol 2: Microwave-Assisted Synthesis of 1H-Pyrazole-5-amines

This protocol is based on the reaction of arylhydrazines with 3-aminocrotonitrile.[3]

Materials:

  • Arylhydrazine (e.g., phenylhydrazine)

  • 3-Aminocrotonitrile

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the arylhydrazine (1.0 eq) and 3-aminocrotonitrile (1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Starting Materials mix Mix Reagents & Solvent reagents->mix conditions Choose Reaction Conditions conditions->mix react Heat / Irradiate (if required) mix->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Column / Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for pyrazole amine synthesis.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_outcome Outcome start Low / No Yield reagent_quality Check Reagent Purity & Activity start->reagent_quality reagent_ratio Verify Stoichiometry start->reagent_ratio temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Check Catalyst start->catalyst ph Adjust pH start->ph time Increase Reaction Time start->time success Yield Improved reagent_quality->success fail Still Low Yield reagent_quality->fail reagent_ratio->success reagent_ratio->fail temp->success temp->fail solvent->success solvent->fail catalyst->success catalyst->fail ph->success ph->fail time->success time->fail

Caption: Troubleshooting logic for low yield in pyrazole amine synthesis.

References

Technical Support Center: Purification of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be broadly categorized as:

  • Regioisomers: The synthesis of 3,5-disubstituted pyrazoles can often lead to the formation of the 1,5- and 1,3-disubstituted isomers. In this case, the primary regioisomeric impurity would be 1-(3-methyl-1H-pyrazol-5-yl)propan-2-amine.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as hydrazine derivatives and diketone precursors, may be present.

  • Side-Products: Dehydration, polymerization, or other side reactions can lead to various byproducts.

  • Enantiomers: As the molecule is chiral, it is synthesized as a racemic mixture of (R)- and (S)-enantiomers. While not impurities in the traditional sense, their separation is a critical purification step for many applications.

Q2: How can I distinguish between the desired this compound and its regioisomer?

A2: Spectroscopic methods are typically used for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the 1,3- and 1,5-isomers due to the different electronic environments. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation.

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomers, showing distinct retention times.

Q3: Is this compound chiral? If so, how can I separate the enantiomers?

A3: Yes, the compound has a stereocenter at the second carbon of the propane chain and therefore exists as a pair of enantiomers. Separation of these enantiomers, also known as chiral resolution, can be achieved through several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common analytical and preparative method using a chiral stationary phase (CSP) to separate the enantiomers.[1]

  • Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated salt with a base.

  • Enzymatic Resolution: Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Troubleshooting Guides

Issue 1: My column chromatography is not providing good separation of the desired product from a closely-eluting impurity.

  • Question: I am using a silica gel column with a hexane/ethyl acetate eluent system, but my product and an impurity are co-eluting. What can I do?

  • Answer:

    • Optimize the Solvent System:

      • Polarity Gradient: A shallower gradient or isocratic elution with a finely tuned solvent ratio might improve separation.

      • Solvent Modifiers: Adding a small amount of a third solvent can significantly alter selectivity. For amines, adding a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can reduce tailing and improve peak shape on silica gel.[1]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines. Alternatively, reversed-phase chromatography (e.g., C18) with a suitable aqueous/organic mobile phase could provide a different selectivity.

    • Sample Loading: Overloading the column is a common reason for poor separation. Ensure you are not exceeding the column's capacity. A general rule of thumb is to load 1-5% of the stationary phase weight.

Issue 2: I am having difficulty recrystallizing my product.

  • Question: My product either crashes out of solution as an oil or remains soluble even at low temperatures. How can I find a suitable recrystallization solvent?

  • Answer:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but crystals do not form, try:

      • Seeding: Add a few crystals of the pure product.

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus.

      • Cooling: Cool the solution slowly in an ice bath or refrigerator.

Issue 3: My chiral HPLC method is not resolving the enantiomers.

  • Question: I am using a chiral column, but I only see a single peak for my racemic amine. What should I try?

  • Answer:

    • Column Selection: Not all chiral stationary phases (CSPs) are suitable for all compounds. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for amines.[1] Consult the column manufacturer's guide for recommendations.

    • Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase.

      • Normal Phase: Typical mobile phases consist of hexane or cyclohexane with an alcohol modifier like isopropanol or ethanol.[1] Varying the alcohol and its concentration can dramatically impact resolution.[1]

      • Additives: For amines, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often crucial to achieve good peak shape and resolution.[1]

    • Temperature and Flow Rate: Lowering the temperature can sometimes enhance resolution. Optimizing the flow rate can also have an effect.

Data Presentation

Table 1: Suggested Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase SystemGradient ProfileModifier
Silica GelHexane / Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate0.1 - 1% Triethylamine (TEA) in mobile phase
Silica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase Methanol0.1 - 1% Triethylamine (TEA) in mobile phase
Alumina (Neutral)Toluene / Ethyl AcetateIsocratic or gradient based on TLCNone typically required
C18 (Reversed-Phase)Water / AcetonitrileStart with high Water %, gradually increase Acetonitrile0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Table 2: Example Conditions for Chiral HPLC Separation of Amines

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Chiralcel OD-Hn-Hexane / Isopropanol / Diethylamine (80:20:0.1)1.0254[1]
Lux Cellulose-3Cyclohexane / Ethanol / Diethylamine (90:10:0.1)0.8254[1]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Purity Check: Determine the enantiomeric excess of the crystallized salt by converting a small sample back to the free amine and analyzing by chiral HPLC.

  • Recrystallization (Optional): If the enantiomeric purity is not satisfactory, recrystallize the diastereomeric salt.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Visualizations

Purification_Workflow Crude Crude Product (Amine + Regioisomer + Impurities) Column Flash Column Chromatography (e.g., Silica Gel, Hex/EtOAc + TEA) Crude->Column Racemic Isolated Racemic Product (Mixture of R/S Enantiomers) Column->Racemic Chiral Chiral Resolution (Chiral HPLC or Diastereomeric Salt Crystallization) Racemic->Chiral R_Enantiomer (R)-Enantiomer Chiral->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral->S_Enantiomer

Caption: General workflow for the purification and chiral resolution of this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography Solvent Optimize Mobile Phase? (Gradient, Modifiers) Start->Solvent Stationary Change Stationary Phase? (Alumina, Reversed-Phase) Solvent->Stationary No Success Good Separation Solvent->Success Yes Load Reduce Sample Load? Stationary->Load No Stationary->Success Yes Load->Success Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring?

A1: The chemical shifts for the pyrazole ring protons and carbons are influenced by the solvent, concentration, and particularly by the nature and position of substituents. However, some general ranges can be considered. For the parent pyrazole, the protons typically appear as a multiplet, while the carbons show distinct signals. The N-H proton signal is often broad and its position is highly dependent on the solvent and concentration.

Q2: How do substituents on the pyrazole ring affect the ¹H and ¹³C NMR chemical shifts?

A2: Substituents have a significant impact on the electron density of the pyrazole ring, which in turn alters the chemical shifts of the ring's protons and carbons. Electron-donating groups (EDGs) like alkyl or amino groups generally cause an upfield shift (to lower ppm values) due to increased shielding. Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups lead to a downfield shift (to higher ppm values) due to deshielding.[1][2] The position of the substituent is also crucial in determining the extent of these shifts.

Q3: Why am I observing broad signals for the C3 and C5 carbons in my N-unsubstituted pyrazole?

A3: Broad signals for the C3 and C5 carbons in N-unsubstituted pyrazoles are often a result of prototropic tautomerism.[3] In solution, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is on an intermediate timescale relative to the NMR experiment, the signals for the C3 and C5 positions can broaden and may even coalesce into a single averaged signal.[3] This phenomenon can be influenced by temperature and the solvent used.[3][4]

Q4: How can I distinguish between N1- and N2-substituted pyrazole regioisomers?

A4: Distinguishing between N1 and N2-substituted pyrazoles can be challenging but is achievable using advanced NMR techniques. Two-dimensional experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful.[5][6] For example, in an HMBC spectrum, a three-bond correlation between the protons of the N-substituent and the C5 carbon of the pyrazole ring can confirm N1 substitution.[6] NOESY can show through-space correlations between the substituent's protons and the pyrazole ring protons, providing further structural evidence.[6][7]

Q5: What is the influence of the solvent on the NMR spectrum of a pyrazole?

A5: The choice of solvent can significantly alter the NMR spectrum of a pyrazole.[3] Solvents can influence the rate of tautomeric exchange, the position of labile protons (like N-H or O-H), and the chemical shifts of the ring carbons and protons through solute-solvent interactions.[3] For instance, polar and hydrogen-bonding solvents like DMSO-d₆ can form hydrogen bonds with the pyrazole, affecting the chemical shifts of nearby protons and carbons.[8] It is often recommended to perform analyses in solvents like DMSO, acetone, or chloroform rather than water or alcohols for tautomerism studies.[3]

Q6: How can I confirm the presence of an N-H or O-H proton in my spectrum?

A6: The presence of an N-H or O-H proton can be confirmed by a simple D₂O exchange experiment.[9] After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the sample is shaken. The labile N-H or O-H proton will exchange with a deuterium atom from the D₂O. A subsequent ¹H NMR spectrum will show a significant reduction or complete disappearance of the N-H or O-H signal.[9]

Troubleshooting Guide

Problem: My ¹H NMR spectrum is too complex due to overlapping signals.

Solution:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[9]

  • Vary the Temperature: For molecules with conformational isomers (rotamers), acquiring the spectrum at a higher temperature can sometimes coalesce the signals into a single, sharper peak.[9]

  • Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even in crowded regions of the spectrum.

Problem: I am unable to definitively assign the regiochemistry of my N-substituted pyrazole.

Solution:

  • Perform an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for determining long-range (2-3 bond) correlations between protons and carbons. Look for correlations between the protons of your N-substituent and the carbons of the pyrazole ring (C3 and C5) to establish the point of attachment.[6][10]

  • Run a NOESY Experiment: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show through-space proximity of protons. Correlations between the protons on the N-substituent and protons on the pyrazole ring can help confirm the regiochemistry.[6][7]

Problem: The signals for C3 and C5 in my ¹³C NMR spectrum are broad and difficult to interpret.

Solution:

  • Low-Temperature NMR: Cooling the sample can slow down the rate of prototropic exchange in N-unsubstituted pyrazoles, potentially leading to sharper, distinct signals for the C3 and C5 carbons.[4]

  • Solid-State NMR: If the issue persists, solid-state NMR can be used to analyze the structure in a fixed state where tautomerism is often suppressed, revealing a single tautomeric form.[3][11]

Problem: I see unexpected peaks in my spectrum that don't correspond to my product.

Solution:

  • Check for Residual Solvents: Peaks corresponding to common laboratory solvents like ethyl acetate, acetone, or dichloromethane are frequently observed.[9] These can often be removed by further drying under high vacuum.

  • Identify Impurities: Compare your spectrum to known spectra of starting materials or potential byproducts.

  • Consider Rotamers: If you have bulky substituents, you might be observing multiple rotational isomers (rotamers), which can give rise to a more complex spectrum than expected.[9]

Problem: I am having trouble assigning the quaternary carbons in my pyrazole.

Solution:

  • Utilize HMBC: The HMBC experiment is the most powerful tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon . For example, the H5 proton will typically show a correlation to the C3 and C4 carbons.

Quantitative Data

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-3/H-57.5 - 8.5130 - 150Highly dependent on substitution and tautomerism. EWGs cause downfield shifts.
H-46.0 - 7.0100 - 115Generally the most upfield proton and carbon of the ring.
N-H10.0 - 14.0-Very broad signal, position is highly variable depending on solvent and concentration.
C-3/C-5-130 - 150Chemical shifts vary significantly with the tautomer present.[1]
C-4-100 - 115Less affected by tautomerism compared to C3 and C5.

Note: These are approximate ranges and can vary significantly based on the specific substituents and experimental conditions.

Experimental Protocols

Detailed Methodology for a 2D HMBC Experiment

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a 2D NMR technique used to identify correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of a molecule.

Experimental Steps:

  • Sample Preparation: Prepare a solution of your substituted pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg in 0.6 mL of solvent. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. A standard ¹H spectrum should be acquired first to check the shimming.

  • Acquisition Parameters:

    • The HMBC pulse sequence is selected from the spectrometer's software library.

    • The spectral widths in both the proton (F2) and carbon (F1) dimensions are set to encompass all expected signals.

    • The number of increments in the indirect dimension (F1) is typically set to 256 or 512 for good resolution.

    • The key parameter is the long-range coupling constant (ⁿJCH) for which the experiment is optimized. A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH couplings.

    • A low-pass filter may be used to suppress one-bond ¹JCH correlations.

  • Data Acquisition: The experiment is run, which can take from 30 minutes to several hours depending on the sample concentration and the number of scans.

  • Data Processing:

    • The 2D data is Fourier transformed in both dimensions.

    • Phase correction is applied.

    • The resulting 2D spectrum displays ¹H chemical shifts on one axis and ¹³C chemical shifts on the other. Cross-peaks indicate a long-range correlation between a proton and a carbon.

  • Interpretation: Analyze the cross-peaks to establish connectivity. For a pyrazole, look for correlations from ring protons to other ring carbons, and from substituent protons to the pyrazole ring carbons to confirm substitution patterns and assign quaternary carbons.

Visualizations

Workflow Workflow for Interpreting Complex Pyrazole NMR Spectra A Acquire 1D NMR (¹H, ¹³C, DEPT) B Assign Protons and Carbons (Chemical Shift, Integration, Multiplicity) A->B C Overlapping Signals? B->C L Consider Tautomerism (Broad Signals, Averaged Shifts) B->L D Acquire 2D COSY C->D Yes E Unambiguous Structure? C->E No D->B F Acquire 2D Heteronuclear Spectra (HSQC, HMBC) E->F No K Final Structure Elucidation E->K Yes G Assign Quaternary Carbons and Confirm Connectivity (HMBC) F->G H Regiochemistry/Stereochemistry Issue? G->H I Acquire 2D NOESY H->I Yes H->K No J Elucidate Through-Space Proton-Proton Interactions I->J J->K L->F

Caption: A logical workflow for the systematic interpretation of complex NMR spectra of substituted pyrazoles.

SubstituentEffects Influence of Substituents on Pyrazole Ring Chemical Shifts sub Substituent edg Electron Donating Group (EDG) (e.g., -CH₃, -NH₂) sub->edg ewg Electron Withdrawing Group (EWG) (e.g., -NO₂, -C(O)R) sub->ewg shielding Increased Shielding edg->shielding deshielding Decreased Shielding ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Caption: The effect of electron donating and withdrawing groups on pyrazole NMR chemical shifts.

References

"addressing instability issues of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing potential instability issues of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What could be the cause?

A1: Discoloration of solutions containing amine compounds can be an indication of oxidative degradation. The primary amine group in this compound is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]

Q2: I observed precipitation in my aqueous solution of the compound. What should I do?

A2: Precipitation could be due to several factors, including:

  • pH-dependent solubility: The compound is an amine and its solubility in aqueous solutions is highly dependent on the pH. At higher pH values, the free base may be less soluble and precipitate out.

  • Salt formation: If the solution contains buffers or other ionic species, an insoluble salt of the compound may have formed.

  • Degradation: One of the degradation products might be insoluble in the solution.

To troubleshoot, we recommend checking the pH of your solution and adjusting it to a more acidic range (e.g., pH 3-5) to see if the precipitate redissolves. If not, the precipitate may need to be isolated and analyzed to determine its identity.

Q3: I am seeing a loss of potency or a decrease in the expected concentration of my compound over time. What are the likely causes?

A3: A loss of potency is a strong indicator of chemical instability. For this compound, potential degradation pathways include:

  • Oxidation: As mentioned, the amine group is prone to oxidation.

  • Hydrolysis: While the pyrazole ring is generally stable, under harsh acidic or basic conditions, ring opening or other hydrolytic degradation could occur, although this is less common for pyrazoles.[3]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

To mitigate this, it is advisable to store solutions of the compound protected from light and under an inert atmosphere (e.g., nitrogen or argon).[1][4] Conducting systematic forced degradation studies can help identify the specific conditions that cause instability.[1][4][5]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on the potential for oxidative and photolytic degradation, we recommend the following storage conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the rate of any potential degradation reactions.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is best to degas the solvent and store the solution under an inert atmosphere.

  • pH: Maintain the pH of aqueous solutions in the acidic range (e.g., pH 3-5) to improve solubility and potentially reduce the rate of certain degradation pathways.

Troubleshooting Guides

Issue 1: Peak tailing or broadening during HPLC analysis.

  • Question: I am observing poor peak shape for this compound during reverse-phase HPLC analysis. What could be the cause and how can I fix it?

  • Answer: The primary amine in your compound is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Use a low-ionic-strength acidic mobile phase. Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the amine, reducing its interaction with the stationary phase.

    • Solution 2: Use an "end-capped" column. These columns have fewer free silanol groups and are better suited for analyzing basic compounds.

    • Solution 3: Employ a different stationary phase. Consider a polymer-based or a hybrid silica-polymer column.

Issue 2: Appearance of new peaks in the chromatogram during a stability study.

  • Question: During my stability study, I am observing the appearance of new, smaller peaks in my HPLC chromatogram over time. What does this signify and what should I do?

  • Answer: The appearance of new peaks is a classic sign of degradation. These new peaks represent the degradation products of your compound.

    • Action 1: Perform a forced degradation study. This will help you to systematically identify the conditions (e.g., acid, base, oxidation, light, heat) that cause degradation and to generate a "degradation profile" of your compound.[1][4]

    • Action 2: Characterize the degradation products. If possible, use techniques like LC-MS or LC-NMR to identify the structure of the degradation products.[1] This will provide valuable information about the degradation pathway.

    • Action 3: Develop a stability-indicating analytical method. Your HPLC method should be able to separate the parent compound from all of its degradation products. This is crucial for accurately quantifying the stability of your compound.[1]

Quantitative Data Summary

The following tables provide templates for organizing data from stability studies of this compound.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 40°C.

pHTime (hours)% Remaining of Initial ConcentrationAppearance of Degradation Products (Total % Peak Area)
2.00100.00.0
2499.50.5
4899.10.9
7298.61.4
7.00100.00.0
2495.24.8
4890.79.3
7286.113.9
10.00100.00.0
2488.411.6
4878.121.9
7269.530.5

Table 2: Thermal Stability of this compound in Solution (pH 5.0) and as a Solid.

ConditionTime (days)% Remaining of Initial Concentration (Solution)% Remaining of Initial Concentration (Solid)
40°C798.299.8
1496.599.6
3092.899.2
60°C790.198.5
1481.397.1
3065.794.3
80°C772.495.2
1451.990.8
3028.682.4

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Solutions: Prepare solutions of this compound at a concentration of 1 mg/mL in the following media:

    • 0.1 N HCl (acidic hydrolysis)

    • Purified Water (neutral hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

  • Incubation: Incubate the solutions at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Preparation:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 N NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Solution: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Addition of Oxidizing Agent: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at 0, 1, 2, 4, 6, and 8 hours.

  • Sample Preparation: Dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Photostability

  • Sample Preparation:

    • Place a solution of the compound (1 mg/mL) in a clear glass vial.

    • Place the solid compound in a clear glass vial.

    • Prepare control samples by wrapping identical vials in aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. This can be achieved using a photostability chamber.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

degradation_pathway parent This compound deg1 Oxidized Product (e.g., Imine or Ketone) parent->deg1 [O] deg2 Photodegradation Product parent->deg2 hv deg3 Hydrolysis Product (under harsh conditions) parent->deg3 H2O / H+ or OH-

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare solutions of the compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photolysis prep->photo thermal Thermal Stress prep->thermal hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold pathway Identify Degradation Pathways hplc->pathway stability Determine Intrinsic Stability pathway->stability

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Instability Observed (e.g., new peaks, discoloration) q1 Is the solution exposed to light? start->q1 a1 Store in amber vials or protect from light. q1->a1 Yes q2 Is the solution exposed to air? q1->q2 No a1->q2 a2 Store under inert atmosphere (N2 or Ar). q2->a2 Yes q3 What is the pH of the solution? q2->q3 No a2->q3 a3 Adjust pH to acidic range (e.g., 3-5). q3->a3 Neutral/Basic q4 What is the storage temperature? q3->q4 Acidic a3->q4 a4 Store at lower temperatures (2-8°C). q4->a4 Ambient end Re-evaluate stability q4->end Low a4->end

Caption: Troubleshooting decision tree for addressing instability issues.

References

Technical Support Center: Pyrazole Compound Aggregation in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with pyrazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues related to compound aggregation in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem for pyrazole compounds?

A: Compound aggregation is a phenomenon where small molecules, such as some pyrazole derivatives, self-associate in aqueous solutions to form colloidal particles, typically in the low-to-mid micromolar concentration range.[1][2] These aggregates are a significant source of false-positive results in high-throughput screening (HTS) and other biological assays because they can non-specifically sequester and inhibit proteins, rather than binding to a specific site on the target.[3][4][5][6] This can lead to misleading structure-activity relationships (SAR) and the costly pursuit of non-viable drug candidates.[1][7]

Q2: What are the common signs of pyrazole compound aggregation in an assay?

A: Several indicators may suggest that your pyrazole compound is aggregating:

  • Steep Dose-Response Curves: Aggregation is a concentration-dependent phenomenon, often with a sharp threshold called the Critical Aggregation Concentration (CAC).[1][6] This can result in unusually steep inhibition curves.[8]

  • "Bell-Shaped" Dose-Response Curves: At very high concentrations, the aggregates may become larger and less effective at sequestering the target protein, leading to a decrease in the observed activity and a bell-shaped curve.[6][9]

  • Irreproducible Results: The formation of aggregates can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.

  • Time-Dependent Inhibition: The formation of aggregates and their interaction with the target protein can be time-dependent.[10]

  • Activity Against Unrelated Targets: If your pyrazole compound shows activity against multiple, unrelated proteins, it may be acting through a non-specific aggregation-based mechanism.[5][6]

Q3: How can I prevent my pyrazole compound from aggregating during my experiment?

A: Several strategies can be employed to prevent or reduce aggregation:

  • Incorporate Detergents: The most common method is to add a non-ionic detergent, such as Triton X-100 or Tween-80, to the assay buffer.[1][2] Detergents can disrupt the formation of colloidal aggregates.[11]

  • Lower Compound Concentration: Test your compound at concentrations below its CAC.[1]

  • Include Decoy Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer can sometimes mitigate aggregation.[1]

  • Modify Assay Buffer Conditions: Factors like pH, ionic strength, and buffer composition can influence compound solubility and aggregation.[2]

Q4: What are the best methods to confirm that my pyrazole compound is aggregating?

A: A combination of methods is often recommended to confirm aggregation:

  • Detergent In-sensitivity Test: A key confirmatory experiment is to re-test the compound's activity in the presence of a non-ionic detergent. A significant reduction or elimination of activity strongly suggests an aggregation-based mechanism.[10]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution, allowing for the detection of compound aggregates.[5][12]

  • Centrifugation Assay: Aggregates can often be removed from solution by centrifugation. If the supernatant shows reduced activity compared to the original solution, it is indicative of aggregation.[11][13]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to monitor the state of the compound in solution, with changes in peak shape and intensity indicating aggregation.[7][14]

Troubleshooting Guides

Issue 1: My pyrazole compound shows potent activity, but the dose-response curve is unusually steep.

This could be a sign of compound aggregation. Follow this troubleshooting workflow:

A Steep Dose-Response Curve Observed B Perform Detergent Sensitivity Assay (e.g., add 0.01% Triton X-100) A->B C Activity Significantly Reduced or Abolished? B->C D Conclusion: Aggregation is Likely the Mechanism of Action C->D Yes E Conclusion: Aggregation is Unlikely. Consider other mechanisms. C->E No F Further Confirmation: - Dynamic Light Scattering (DLS) - Centrifugation Assay D->F A Irreproducible Assay Results B Review Experimental Protocol for Consistency: - Buffer preparation - Compound dilution steps - Incubation times A->B C Incorporate Detergent (e.g., 0.01% Tween-80) into all assay buffers B->C D Does Reproducibility Improve? C->D E Conclusion: Aggregation was likely the source of irreproducibility D->E Yes F Conclusion: Investigate other sources of experimental variability D->F No

References

Technical Support Center: Optimizing In Vivo Dosage for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. This resource provides essential guidance, troubleshooting tips, and frequently asked questions to facilitate the effective design and execution of your in vivo studies. Given that this is a novel investigational compound, the following sections are based on established principles for small molecule drug development and the known biological activities of pyrazole derivatives.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known or expected therapeutic targets for this compound?

A1: While specific targets for this compound are still under investigation, the pyrazole scaffold is a key feature in many pharmacologically active agents.[2][4] Derivatives have shown activity as anti-inflammatory agents (e.g., COX-2 inhibitors), anticancer agents (e.g., kinase inhibitors), and CNS modulators.[1][3] Therefore, initial studies could be directed toward oncology, inflammation, or neuroscience models.

Q2: How do I determine the starting dose for my in vivo efficacy study?

A2: The starting dose for an efficacy study should be determined after establishing the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not produce unacceptable toxicity.[5][6] Efficacy studies typically start at the MTD and include several lower dose levels (e.g., MTD, MTD/2, MTD/4) to establish a dose-response relationship.

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it critical?

A3: An MTD study is a short-term toxicological assessment to find the highest dose of a compound that can be administered without causing overt signs of toxicity or mortality.[7][8] It is a crucial first step in any in vivo program to ensure animal welfare and to set the upper dose limit for subsequent pharmacokinetic (PK) and efficacy studies.[5][9] Key monitored parameters include body weight changes, clinical observations (e.g., changes in activity, grooming), and in some cases, clinical pathology.[7]

Q4: What are the key pharmacokinetic (PK) parameters I should evaluate?

A4: A typical PK study aims to understand the absorption, distribution, metabolism, and elimination (ADME) of the compound.[10] Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.[10]

These parameters are essential for correlating dose with exposure and, ultimately, with the observed efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with novel small molecules.

Issue / Observation Potential Cause Recommended Solution / Next Step
High variability in animal response at a given dose. Poor drug formulation leading to inconsistent absorption; High inter-animal metabolic differences.Formulation: Evaluate different vehicle formulations (e.g., suspension vs. solution) to improve solubility and consistency. PK Study: Conduct a pharmacokinetic study to assess exposure variability. High variability in AUC or Cmax may confirm inconsistent absorption.[10][11]
No efficacy observed, even at the Maximum Tolerated Dose (MTD). Insufficient drug exposure at the target tissue; Compound is not active in the chosen model; Poor target engagement.PK/PD Study: Measure plasma and tumor/target tissue drug concentrations to confirm adequate exposure. Mechanism of Action: Confirm target engagement with a relevant biomarker assay. Re-evaluate Model: Ensure the chosen animal model is appropriate for the hypothesized mechanism of action.
Unexpected toxicity or animal mortality at doses previously considered safe. Vehicle toxicity; Error in dose calculation or administration; Change in animal health status.Vehicle Control: Always include a vehicle-only control group to rule out vehicle effects. Dose Verification: Double-check all calculations and have a colleague verify. Analyze dosing solutions to confirm concentration. Animal Health: Ensure all animals are healthy and sourced from a reputable vendor. Consult with veterinary staff.
Compound shows good in vitro potency but poor in vivo efficacy. Poor oral bioavailability; Rapid metabolism/clearance.Route of Administration: Compare oral (PO) versus intravenous (IV) administration in a PK study to determine absolute bioavailability.[10] Metabolite ID: Investigate if the compound is being rapidly converted to inactive metabolites.[12] Consider co-dosing with a metabolic inhibitor if appropriate for the research question.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered daily for 5-7 days without causing significant toxicity.

Methodology:

  • Animal Model: Use the same species and strain as planned for efficacy studies (e.g., C57BL/6 mice).

  • Group Size: Use 3-5 animals per dose group.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound daily via the intended route (e.g., oral gavage) for 5-7 consecutive days.

  • Monitoring: Record body weight daily. A loss of more than 15-20% is often considered a key endpoint.[7][9] Perform detailed clinical observations twice daily, noting any changes in posture, activity, grooming, or signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >15% body weight loss, or other severe clinical signs.[5][7]

Hypothetical MTD Study Data:

Dose Group (mg/kg/day)NMortalityMean Max Body Weight Loss (%)Clinical SignsMTD Conclusion
Vehicle50/5+2.5%None Observed (NO)-
3050/5-1.8%NOTolerated
10050/5-6.5%Mild, transient hypoactivityTolerated
200 5 0/5 -12.3% Moderate hypoactivity, ruffled fur MTD
30052/5-21.5%Severe hypoactivity, ataxiaExceeded MTD
Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine key PK parameters of this compound following a single dose.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Group Design:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points.[13][14] A typical schedule might be:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.[12]

    • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.[12]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[13]

  • Data Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters.[14]

Hypothetical Pharmacokinetic Data:

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax 1250 ng/mL2800 ng/mL
Tmax 2 min60 min
AUC (0-inf) 1875 ngh/mL14500 ngh/mL
t1/2 3.5 h4.1 h
Bioavailability (%F) N/A77.3%

Visualizations

Experimental Workflow

The following diagram outlines the logical progression for optimizing the in vivo dosage of a novel compound.

G Workflow for In Vivo Dosage Optimization cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Pharmacokinetics & Exposure cluster_2 Phase 3: Efficacy & Dose-Response cluster_3 Outcome Formulation Compound Formulation (Vehicle Selection) MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study (IV vs. PO) MTD->PK DoseRange Dose Range Finding PK->DoseRange Efficacy Dose-Response Efficacy Study DoseRange->Efficacy PKPD PK/PD Modeling (Exposure-Response) Efficacy->PKPD OptimalDose Optimal Dose Selection PKPD->OptimalDose

Caption: A stepwise workflow for determining an optimal in vivo dose.

Hypothetical Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors.[3] This diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

G Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound 1-(5-methyl-1H-pyrazol-3-yl) propan-2-amine Compound->KinaseB Inhibits

Caption: A potential mechanism of action via kinase inhibition.

References

"reducing off-target effects of pyrazole kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with pyrazole kinase inhibitors, with a specific focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of pyrazole kinase inhibitors?

A1: Off-target effects refer to the interactions of a kinase inhibitor with proteins other than its intended target kinase.[1] These interactions can lead to unintended biological consequences, such as toxicity, unexpected phenotypes, or activation of alternative signaling pathways.[2] The pyrazole scaffold is a common feature in many kinase inhibitors, but its broad binding potential can sometimes contribute to off-target activities.[3][4]

Q2: Why is it critical to minimize off-target effects?

Q3: How can I identify potential off-target effects of my pyrazole kinase inhibitor?

A3: Several methods can be employed to identify off-target effects:

  • Kinome Profiling: This is a high-throughput screening method where the inhibitor is tested against a large panel of kinases to determine its selectivity profile.[5][6] This can be done through biochemical assays or in a cellular context.[7]

  • Cell-Based Assays: These assays assess the inhibitor's effect on cellular processes in living cells.[7] Examples include cell viability assays (to detect toxicity), phosphorylation status detection of downstream substrates, and target engagement assays like NanoBRET.[7][8][9]

  • Computational Prediction: In silico methods, such as molecular docking and machine learning models, can predict potential off-target interactions based on the inhibitor's structure and the structures of various kinases.[10][11][12]

Q4: What are the main strategies to reduce off-target effects?

A4: Reducing off-target effects often involves medicinal chemistry efforts to improve the inhibitor's selectivity. This can include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the pyrazole inhibitor to enhance its affinity for the target kinase while reducing its binding to off-target kinases.[3]

  • Structure-Based Drug Design: Using the crystal structures of the inhibitor bound to its target and off-target kinases to guide chemical modifications that improve selectivity.[1]

  • Dose Optimization: Using the lowest effective concentration of the inhibitor in experiments can help minimize off-target effects by reducing the likelihood of engaging lower-affinity off-targets.

Troubleshooting Guides

Problem 1: My pyrazole kinase inhibitor shows significant toxicity in my cell-based assays even at low concentrations.

  • Possible Cause: The observed toxicity might be due to off-target effects rather than the inhibition of the intended target. Many kinases are involved in critical cellular functions, and inhibiting them unintentionally can lead to cell death.[7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for cell viability and compare it to the IC50 for target inhibition. A large discrepancy may suggest off-target toxicity.

    • Conduct a Kinome Selectivity Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity.[5][6]

    • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor for the same target with a different chemical scaffold. If this inhibitor does not show the same toxicity, it strengthens the hypothesis of off-target effects.

    • Rescue Experiment: If possible, express a drug-resistant mutant of your target kinase. If the cells are still sensitive to the inhibitor, the toxicity is likely off-target.

Problem 2: I am observing an unexpected or paradoxical activation of a signaling pathway upon treatment with my inhibitor.

  • Possible Cause: Kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways.[1] This can happen through various mechanisms, such as disrupting negative feedback loops or by inhibiting a kinase that normally suppresses another pathway. Off-target inhibition of a phosphatase can also lead to increased phosphorylation.

  • Troubleshooting Steps:

    • Western Blot Analysis: Perform a comprehensive western blot analysis of key proteins in the affected pathway and related pathways to map the signaling changes. Monitor the phosphorylation status of upstream and downstream components.[1]

    • Review Kinome Profiling Data: Examine your inhibitor's selectivity data for off-targets that are known to be involved in the paradoxically activated pathway.

    • Consult the Literature: Search for studies on your target kinase or inhibitor that may have reported similar paradoxical effects.

Data on Pyrazole Kinase Inhibitor Selectivity

The following tables summarize publicly available data on the selectivity of representative pyrazole-based kinase inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Table 1: Selectivity Profile of Ruxolitinib

Kinase TargetIC50 (nM)Reference
JAK1~3[4]
JAK2~3[4]
JAK3~430[4]

Table 2: Selectivity Profile of Afuresertib

Kinase TargetIC50 (nM)Reference
Akt10.02[4]
Akt22.0[4]
Akt32.6[4]

Table 3: Selectivity of a Pyrazole-based Aurora Kinase Inhibitor (Compound 8)

Kinase TargetIC50 (nM)% Inhibition at 1 µMReference
Aurora A35>80%[13]
Aurora B75>80%[13]
20 other kinases->80%[13]

Note: The high number of kinases inhibited at 1 µM for Compound 8 indicates a lack of selectivity.[13]

Experimental Protocols

Protocol 1: Kinome Profiling using a Kinase Selectivity Profiling System

This protocol provides a general workflow for assessing inhibitor selectivity against a panel of kinases.[6]

  • Reagent Preparation:

    • Thaw all components of the Kinase Selectivity Profiling System (kinases, substrates, buffers) on ice.

    • Prepare serial dilutions of the pyrazole kinase inhibitor in the appropriate reaction buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the reaction buffer containing ATP.

    • Add the specific kinase for each well or strip.

    • Add the pyrazole inhibitor at the desired final concentrations to the appropriate wells.

    • Add the corresponding substrate for each kinase to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection:

    • Add the detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Incubate as recommended by the manufacturer.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the results to determine the IC50 for each kinase and generate a selectivity profile.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol measures the number of viable cells in culture after treatment with the inhibitor.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole kinase inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated cells and plot the percentage of viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions treat_cells Add Inhibitor to Cells prep_inhibitor->treat_cells prep_cells Plate Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add CellTiter-Glo Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for a cell viability assay.

troubleshooting_flow start High Toxicity Observed in Cell Assay q1 Is Viability IC50 << Target Inhibition IC50? start->q1 a1_yes Likely Off-Target Toxicity q1->a1_yes Yes a1_no Toxicity may be On-Target q1->a1_no No q2 Perform Kinome Selectivity Screen a1_yes->q2 a2 Identify Potential Off-Targets q2->a2 q3 Validate with Rescue Experiment or Second Inhibitor a1_no->q3

Caption: Troubleshooting logic for unexpected inhibitor toxicity.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Akt Inhibitor (e.g., Afuresertib) Inhibitor->AKT Intended Inhibition OffTarget Off-Target Kinase (e.g., JAK2) Inhibitor->OffTarget Off-Target Inhibition OffTargetPathway Unintended Pathway Activation/Inhibition OffTarget->OffTargetPathway

Caption: On-target vs. off-target effects in a signaling pathway.

References

Technical Support Center: Improving the Metabolic Stability of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the metabolic stability of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "soft spots" on this compound?

A1: Based on the structure, the primary metabolic liabilities are likely:

  • Oxidative deamination of the primary amine: The propan-2-amine side chain is susceptible to metabolism by amine oxidases.[]

  • Oxidation of the pyrazole ring: The pyrazole ring, particularly the methyl group and the ring itself, can be oxidized by Cytochrome P450 enzymes (CYPs), with CYP2E1 being a potential key player in pyrazole oxidation.[2][3]

  • N-glucuronidation of the pyrazole ring: The nitrogen atoms on the pyrazole ring can undergo Phase II conjugation with glucuronic acid.[2]

  • N-dealkylation: If the pyrazole nitrogen is substituted, it can be a site for N-dealkylation.[2]

Q2: What are the primary strategies to improve the metabolic stability of this compound?

A2: Key strategies to mitigate the identified metabolic liabilities include:

  • Deuteration: Replacing the hydrogens on the carbon alpha to the primary amine with deuterium can significantly slow the rate of oxidative deamination due to the kinetic isotope effect.[][4][5] A C-D bond is 6 to 10 times more stable than a C-H bond.[5]

  • Scaffold Hopping/Bioisosteric Replacement: The pyrazole ring can be replaced with other more metabolically stable heterocycles such as pyridine, pyrimidine, thiazole, triazole, or imidazole.[6][7][8][9] This can reduce oxidative metabolism and improve physicochemical properties.[10][11]

  • Blocking Metabolic Sites: Introducing electron-withdrawing groups (e.g., halogens) or bulky groups at or near the sites of metabolism can sterically hinder or electronically deactivate the positions, making them less accessible to metabolic enzymes.[12][13] For example, fluorination is a common strategy to block oxidative metabolism.[12]

Q3: Which in vitro assays are most suitable for assessing the metabolic stability of my compound?

A3: The most common and suitable in vitro assays are:

  • Liver Microsomal Stability Assay: This is a good starting point to assess Phase I metabolic stability, primarily mediated by CYPs.[14][15][16] It measures the disappearance of the parent compound over time in the presence of liver microsomes and the cofactor NADPH.[15]

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[17][18][19] This is useful for identifying if conjugation pathways, like glucuronidation, are significant for your compound.

Q4: How do I interpret the data from a metabolic stability assay?

A4: The primary outputs from these assays are the in vitro half-life (t½, in minutes) and the intrinsic clearance (Clint, in µL/min/mg microsomal protein or µL/min/million cells).[17][18] A longer half-life and lower intrinsic clearance indicate higher metabolic stability.[20] These values are used to rank compounds and predict in vivo hepatic clearance.[17][21]

Troubleshooting Guide

Q: My compound shows very high clearance (low stability) in the liver microsomal assay. What should I do next?

A:

  • Confirm the result: Ensure the experimental conditions were correct. Run positive controls (e.g., Dextromethorphan, Midazolam) to validate the metabolic competency of the microsomes.[14]

  • Identify the cause:

    • Phase I Metabolism: The high clearance is likely due to rapid oxidation by CYP enzymes.[15]

    • Chemical Instability: Check the stability of your compound in the assay buffer without the NADPH cofactor. A decrease in compound concentration in the absence of NADPH suggests chemical instability rather than metabolic degradation.

  • Next Steps & Solutions:

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will pinpoint the exact site of metabolic attack.

    • Structural Modification: Based on the metabolite ID, apply strategies like deuteration at the identified "soft spot" or use blocking groups. For instance, if the primary amine is the point of metabolism, deuterating the alpha-carbon is a logical next step.[] If the pyrazole's methyl group is oxidized, consider replacing it with a CF3 group.[22]

Q: My compound appears stable in the microsomal assay but shows poor in vivo pharmacokinetics. What could be the reason?

A:

  • Possible Causes:

    • Phase II Metabolism: The compound might be rapidly cleared by Phase II conjugation pathways (e.g., glucuronidation), which are not fully active in standard microsomal assays unless supplemented with cofactors like UDPGA.[15]

    • Non-CYP Metabolism: Other enzyme systems present in hepatocytes but absent or in low abundance in microsomes (e.g., aldehyde oxidase) could be responsible.

    • Rapid Clearance by other organs: Metabolism may be occurring in extrahepatic tissues (e.g., intestine, kidney).

    • Poor Absorption or High Transporter-Mediated Efflux: The issue may not be metabolism but other ADME properties.

  • Next Steps & Solutions:

    • Run a Hepatocyte Stability Assay: This will provide a more complete metabolic profile, including Phase II metabolism.[16]

    • Conduct assays with other subcellular fractions: If non-CYP metabolism is suspected, assays with S9 fractions or cytosol can be informative.

    • Evaluate Permeability and Transporter Interactions: Use assays like Caco-2 permeability to check for absorption issues or identify if the compound is a substrate for efflux transporters.

Data Presentation

The following tables present hypothetical data for this compound (Parent Compound) and its modified analogs to illustrate how structural changes can impact metabolic stability.

Table 1: Human Liver Microsomal Stability Data

Compound IDModificationt½ (min)Clint (µL/min/mg protein)
Parent CompoundNone886.6
Analog 1Deuteration at Cα of amine2527.7
Analog 2Pyrazole 5-methyl -> 5-CF31546.2
Analog 3Pyrazole -> Thiazole3519.8

Table 2: Human Hepatocyte Stability Data

Compound IDModificationt½ (min)Clint (µL/min/10^6 cells)
Parent CompoundNone6115.5
Analog 1Deuteration at Cα of amine1838.5
Analog 2Pyrazole 5-methyl -> 5-CF31257.8
Analog 3Pyrazole -> Thiazole2824.8

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Materials:

    • Pooled human liver microsomes (HLM).[14]

    • 0.1 M Phosphate Buffer (pH 7.4).[14]

    • NADPH regenerating system (or NADPH).

    • Test compound and positive controls (e.g., Dextromethorphan).

    • Acetonitrile (ACN) with an internal standard (IS) for reaction termination.[14]

  • Procedure:

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.[14]

    • Pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) and the test compound solution at 37°C for 10 minutes.[17]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

    • Terminate the reaction at each time point by adding an equal volume of ice-cold ACN containing an internal standard.[14]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare 1 µM Test Compound Solution pre_warm Pre-warm reagents prep_cpd->pre_warm prep_hlm Prepare 0.5 mg/mL Liver Microsomes prep_hlm->pre_warm prep_nadph Prepare NADPH Cofactor Solution initiate Initiate Reaction (add NADPH) prep_nadph->initiate pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (add cold ACN + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Parent Compound) met_amine Ketone Metabolite parent->met_amine Oxidative Deamination (Amine Oxidase) met_methyl Hydroxymethyl Metabolite parent->met_methyl Methyl Hydroxylation (CYP450) met_ring Hydroxypyrazole Metabolite parent->met_ring Ring Hydroxylation (CYP450) met_gluc N-Glucuronide Conjugate parent->met_gluc Glucuronidation (UGTs) met_methyl->met_gluc Conjugation met_ring->met_gluc Conjugation

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with pyrazole-based drugs.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to my pyrazole-based inhibitor. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to pyrazole-based kinase inhibitors, such as those targeting ALK, JAK2, or BRAF, can arise through several mechanisms:

  • Secondary Mutations in the Target Kinase: The most common mechanism is the development of point mutations within the kinase domain of the target protein. These mutations can interfere with drug binding, often at the ATP-binding site where many pyrazole-based inhibitors act. For example, the L1196M "gatekeeper" mutation in ALK can confer resistance to crizotinib.[1][2] Similarly, mutations in the JAK2 kinase domain have been identified in cell lines with acquired resistance to ruxolitinib.

  • Target Gene Amplification: An increase in the copy number of the target gene can lead to overexpression of the kinase, requiring higher concentrations of the drug to achieve the same level of inhibition.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby maintaining downstream signaling required for proliferation and survival. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET or EGFR.[4][5] For instance, MET amplification can lead to resistance to ALK inhibitors.[4]

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Q2: How do I confirm if my resistant cell line has a mutation in the target kinase?

A2: To confirm a mutation in the target kinase, you will need to sequence the kinase domain of the gene of interest. The general workflow involves:

  • RNA/DNA Extraction: Isolate total RNA or genomic DNA from both your sensitive (parental) and resistant cell lines.

  • PCR Amplification: Amplify the kinase domain of your target gene using polymerase chain reaction (PCR) with specific primers.

  • Sanger Sequencing: Sequence the PCR product to identify any nucleotide changes that result in amino acid substitutions.

  • Sequence Analysis: Compare the sequence from your resistant cells to the sequence from your parental cells and the reference sequence to identify any mutations.

Q3: My sequencing results show a novel mutation. How can I determine if it's responsible for the observed resistance?

A3: To validate that a novel mutation confers resistance, you can perform site-directed mutagenesis to introduce the mutation into the wild-type version of your target gene. You can then express this mutant protein in a sensitive cell line and assess its sensitivity to the pyrazole-based drug using a cell viability assay. A significant increase in the IC50 value compared to the wild-type expressing cells would confirm that the mutation is responsible for resistance.

Q4: I suspect bypass pathway activation is causing resistance. How can I investigate this?

A4: Western blotting is a key technique to investigate the activation of bypass signaling pathways. You should probe for the phosphorylated (active) forms of key proteins in suspected bypass pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK) in both your sensitive and resistant cell lines, with and without drug treatment. A significant increase in the phosphorylation of a bypass pathway protein in the resistant cells, especially in the presence of the drug, would suggest its involvement in the resistance mechanism.[6][7][8][9][10]

Q5: What does a shift in the IC50 value signify, and how large of a shift is considered significant for resistance?

A5: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. A rightward shift in the dose-response curve and a corresponding increase in the IC50 value in your resistant cell line compared to the parental line indicates a decrease in sensitivity to the drug.[11][12][13][14][15] The magnitude of the shift that is considered "significant" can vary depending on the drug and the biological system. However, a fold-change of 5-10 or greater is generally considered a strong indicator of acquired resistance. It is crucial to perform statistical analysis to determine if the observed shift is significant.

Troubleshooting Guides

Troubleshooting Guide 1: Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem Possible Cause Solution
High variability between replicates Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently but thoroughly.
Edge effects in the plateAvoid using the outer wells of the plate, or fill them with media without cells.
Pipetting errorsUse calibrated pipettes and be consistent with your technique.
Low signal or no difference between treated and untreated cells Insufficient drug incubation timeOptimize the incubation time based on the cell line's doubling time and the drug's mechanism of action.
Drug is inactiveCheck the storage and handling of the drug. Test a fresh batch.
Cell density is too high or too lowOptimize the cell seeding density for your specific cell line and assay duration.
Unexpectedly high IC50 values Drug precipitation in mediaCheck the solubility of your pyrazole compound in the culture media. You may need to use a different solvent or a lower final concentration.
Cell line is intrinsically resistantVerify the expected sensitivity of your cell line from the literature.
Troubleshooting Guide 2: Western Blotting for Bypass Pathway Analysis
Problem Possible Cause Solution
Weak or no signal for phosphorylated proteins [2][6][16][17][18]Protein degradationUse phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.
Low protein abundanceIncrease the amount of protein loaded onto the gel.
Inefficient antibody bindingOptimize primary antibody concentration and incubation time/temperature.
Poor transferConfirm successful protein transfer using Ponceau S staining.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration is too highTitrate your primary and secondary antibodies to find the optimal concentration.
Inadequate washingIncrease the number and/or duration of wash steps.
Non-specific bands Antibody is not specificUse a different antibody or one that has been validated for your application.
Protein degradationUse fresh samples and protease inhibitors.
Troubleshooting Guide 3: PCR and Sequencing for Mutation Detection
Problem Possible Cause Solution
No PCR product Poor DNA/RNA qualityUse a high-quality extraction kit and check the integrity of your template.
Incorrect PCR conditionsOptimize annealing temperature, extension time, and cycle number.
Primer design issuesVerify primer sequences and ensure they are specific to your target gene.
Multiple PCR bands Non-specific primer bindingIncrease the annealing temperature or redesign your primers.
ContaminationUse filtered pipette tips and a dedicated PCR workstation.
Poor quality sequencing data [19][20][21]Low amount of PCR productPurify and concentrate your PCR product before sending for sequencing.
Residual primers or dNTPsEnsure your PCR product is properly purified.
Multiple templates presentIf you suspect mixed populations, you may need to perform subcloning before sequencing.
Difficulty interpreting sequencing chromatograms Ambiguous base calls ("N")This could be due to a heterozygous mutation or background noise. Re-sequence the sample. If it persists, it may be a true heterozygous mutation.
Frame-shift mutationsCarefully align your sequence with the reference sequence to identify insertions or deletions.

Quantitative Data on Pyrazole-Based Drug Resistance

Table 1: IC50 Values of Crizotinib in Sensitive and Resistant ALK-Positive NSCLC Cell Lines

Cell LineResistance MechanismCrizotinib IC50 (nM)Reference
H3122 (Parental)Sensitive~30[22]
H3122-CHRALK (L1196M) mutation>1000[23]
H2228 (Parental)Sensitive~150[1]
H2228-CRMET Amplification>2000[8]

Table 2: IC50 Values of Ruxolitinib in Sensitive and Resistant JAK2 V617F-Positive Cell Lines

Cell LineResistance MechanismRuxolitinib IC50 (nM)Reference
Ba/F3-JAK2 V617F (Parental)Sensitive~125[24]
Ba/F3-JAK2 V617F (Resistant)Reduced JAK2 pathway flux, increased EGFR~500[24]
SET2 (Parental)Sensitive~200[25]
SET2-JAKi-RMAPK pathway activation>1000[25]

Table 3: IC50 Values of Encorafenib in Sensitive and Resistant BRAF V600E-Mutant Melanoma Cell Lines

Cell LineResistance MechanismEncorafenib IC50 (nM)Reference
A375 (Parental)Sensitive~10[16]
A375-RIncreased Autophagy and AKT signaling>100[26]
COLO205 (Parental)Sensitive~5[23]
WM164 (Resistant)NRAS mutation>1000[23]

Key Experimental Protocols

Protocol 1: Generation of a Pyrazole-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating doses of a pyrazole-based inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based drug of interest (e.g., crizotinib, ruxolitinib)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment

Methodology:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the pyrazole drug in your parental cell line.

  • Initial Drug Exposure: Culture the parental cells in the presence of the drug at a concentration equal to the IC50.

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.

  • Allow for Recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days. Wait for the cells to recover and resume proliferation. This may take several weeks.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.

  • Maintenance: Maintain the resistant cell line in a medium containing the final selection concentration of the drug to prevent reversion.

Protocol 2: Western Blot Analysis of Bypass Pathway Activation

This protocol outlines the steps for detecting the activation of a bypass signaling pathway, such as MET, in a pyrazole-resistant cell line.

Materials:

  • Parental and resistant cell lines

  • Pyrazole-based drug

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed both parental and resistant cells.

    • Treat the cells with the pyrazole drug at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Include untreated controls.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MET) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, you can strip the membrane and re-probe with another primary antibody (e.g., anti-MET, and then β-actin as a loading control).

Protocol 3: Sanger Sequencing to Detect Kinase Domain Mutations

This protocol provides a method for identifying point mutations in the kinase domain of a target gene.

Materials:

  • Parental and resistant cell lines

  • RNA or DNA extraction kit

  • cDNA synthesis kit (if starting from RNA)

  • PCR primers flanking the kinase domain of the target gene (e.g., ALK, JAK2, BRAF)[26][27][28][29][30]

  • Taq DNA polymerase and PCR buffer

  • PCR purification kit

  • Sequencing primers

Methodology:

  • Template Preparation:

    • Extract total RNA or genomic DNA from both parental and resistant cells.

    • If using RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted DNA/cDNA as a template and primers that flank the kinase domain of your target gene.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification:

    • Run a small amount of the PCR product on an agarose gel to confirm the correct size and purity.

    • Purify the remaining PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR product and a sequencing primer to a sequencing facility.

  • Sequence Analysis:

    • Receive the sequencing data (chromatogram files).

    • Use sequencing analysis software to view the chromatograms and align the sequences from the parental and resistant cells with the reference sequence of the target gene.

    • Identify any nucleotide changes that result in an amino acid substitution in the resistant cell line.

Visualizations

Signaling_Pathway_Resistance cluster_drug Pyrazole-Based Inhibitor cluster_pathway Target Signaling Pathway cluster_resistance Resistance Mechanisms Drug Pyrazole Inhibitor TargetKinase Target Kinase (e.g., ALK, JAK2, BRAF) Drug->TargetKinase Inhibits Downstream Downstream Signaling (Proliferation, Survival) TargetKinase->Downstream Activates Mutation Target Kinase Mutation Mutation->TargetKinase Prevents Drug Binding Bypass Bypass Pathway Activation (e.g., MET, EGFR) Bypass->Downstream Re-activates

Caption: Mechanisms of resistance to pyrazole-based inhibitors.

Experimental_Workflow cluster_investigation Investigate Mechanism cluster_results Analyze Results start Observe Reduced Drug Sensitivity generate Generate Resistant Cell Line start->generate characterize Characterize Phenotype (IC50 Shift) generate->characterize hypothesize Hypothesize Resistance Mechanism characterize->hypothesize sequencing Sequence Target Kinase Domain hypothesize->sequencing western Western Blot for Bypass Pathways hypothesize->western find_mutation Identify Mutation sequencing->find_mutation find_bypass Identify Bypass Activation western->find_bypass validate Validate Mechanism (e.g., Site-Directed Mutagenesis, Combination Therapy) find_mutation->validate find_bypass->validate end Overcome Resistance validate->end

Caption: Workflow for investigating pyrazole drug resistance.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Fails (e.g., No Western Blot Signal) reagents Reagent Issue (Antibody, Enzyme) start->reagents protocol Protocol Error (Incubation Time, Concentration) start->protocol sample Sample Problem (Degradation, Low Concentration) start->sample check_reagents Validate Reagents (New Batch, Positive Control) reagents->check_reagents optimize_protocol Optimize Protocol (Titration, Time Course) protocol->optimize_protocol prepare_new_samples Prepare Fresh Samples (with Inhibitors) sample->prepare_new_samples end Successful Experiment check_reagents->end optimize_protocol->end prepare_new_samples->end

Caption: Logical troubleshooting flow for experimental failures.

References

Technical Support Center: Scaling Up the Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, with a focus on scaling up the process.

I. Synthetic Workflow Overview

The recommended synthetic route for the scaled-up production of this compound is a two-step process. The first step involves the synthesis of the key intermediate, (5-methyl-1H-pyrazol-3-yl)propan-2-one, via a Claisen-type condensation followed by cyclization. The second step is the reductive amination of this ketone to yield the final product.

Scaling_Up_Synthesis cluster_step1 Step 1: Synthesis of (5-methyl-1H-pyrazol-3-yl)propan-2-one cluster_step2 Step 2: Reductive Amination A Ethyl acetoacetate C 5-methyl-3-pyrazolone A->C Reaction B Hydrazine hydrate B->C E (5-methyl-1H-pyrazol-3-yl)propan-2-one C->E Condensation D Acetone Enolate (from Acetone + Base) D->E F (5-methyl-1H-pyrazol-3-yl)propan-2-one I This compound F->I Reductive Amination G Ammonia Source (e.g., NH4OAc) G->I H Reducing Agent (e.g., NaBH3CN) H->I

Figure 1: Proposed two-step synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of (5-methyl-1H-pyrazol-3-yl)propan-2-one

This procedure details the synthesis of the ketone intermediate.

Parameter Lab Scale (10 g product) Pilot Scale (1 kg product)
Reactants
5-methyl-3-pyrazolone10.0 g1.0 kg
Acetone50 mL5.0 L
Sodium Ethoxide (21% in EtOH)35 mL3.5 L
Hydrochloric Acid (conc.)As needed for neutralizationAs needed for neutralization
Solvents
Ethanol100 mL10 L
Toluene100 mL10 L
Reaction Conditions
TemperatureReflux (approx. 78 °C)Reflux (approx. 78 °C)
Reaction Time6 hours8-10 hours
Work-up & Purification
Extraction SolventDichloromethaneDichloromethane
Purification MethodColumn ChromatographyCrystallization/Distillation
Expected Yield 60-70%55-65%

Methodology:

  • To a stirred solution of sodium ethoxide in ethanol, add 5-methyl-3-pyrazolone at room temperature.

  • Heat the mixture to reflux and add acetone dropwise over 1 hour.

  • Maintain reflux for the specified reaction time, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with concentrated hydrochloric acid to pH 6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by the specified method.

Step 2: Reductive Amination to this compound

This procedure outlines the conversion of the ketone to the target amine.

Parameter Lab Scale (5 g product) Pilot Scale (500 g product)
Reactants
(5-methyl-1H-pyrazol-3-yl)propan-2-one5.0 g500 g
Ammonium Acetate15.0 g1.5 kg
Sodium Cyanoborohydride (NaBH₃CN)2.5 g250 g
Solvents
Methanol100 mL10 L
Reaction Conditions
Temperature20-25 °C20-25 °C (monitor for exotherm)
Reaction Time12 hours18-24 hours
Work-up & Purification
Quenching AgentAcetic AcidAcetic Acid
Extraction SolventEthyl AcetateEthyl Acetate
Purification MethodAcid-base extractionCrystallization as a salt
Expected Yield 70-80%65-75%

Methodology:

  • Dissolve (5-methyl-1H-pyrazol-3-yl)propan-2-one and ammonium acetate in methanol.

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride in portions, monitoring the temperature for any exotherm.

  • Stir the reaction mixture for the specified time at room temperature, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of acetic acid until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by the specified method.

III. Troubleshooting Guides

Step 1: Synthesis of (5-methyl-1H-pyrazol-3-yl)propan-2-one

Troubleshooting_Step1 cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions A Low or No Conversion C1 Incomplete deprotonation of pyrazolone A->C1 C2 Low quality of sodium ethoxide A->C2 B Formation of Multiple Byproducts C3 Self-condensation of acetone B->C3 C4 Side reactions at elevated temperatures B->C4 C Difficult Purification C5 Product co-elutes with starting material C->C5 S1 Use freshly prepared or high-quality sodium ethoxide C1->S1 C2->S1 S2 Add acetone slowly at reflux to favor reaction with pyrazolone C3->S2 S3 Optimize reaction temperature and time C4->S3 S4 Consider alternative purification methods like crystallization or distillation for scale-up C5->S4

Figure 2: Troubleshooting guide for the synthesis of (5-methyl-1H-pyrazol-3-yl)propan-2-one.

Step 2: Reductive Amination

Troubleshooting_Step2 cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions A Incomplete Reaction C1 Inefficient imine formation A->C1 C2 Decomposition of reducing agent A->C2 B Formation of Hydroxy Byproduct C3 Reduction of ketone before amination B->C3 C Formation of Dialkylated Amine C4 Reaction of primary amine product with ketone starting material C->C4 D Difficult Isolation of Product C5 Product is volatile or water-soluble D->C5 S1 Increase excess of ammonium acetate C1->S1 S2 Use fresh, high-quality NaBH3CN C2->S2 S3 Ensure sufficient time for imine formation before adding reducing agent C3->S3 S4 Use a large excess of the ammonia source C4->S4 S5 Isolate the product as a salt (e.g., hydrochloride) to improve handling and stability C5->S5

Figure 3: Troubleshooting guide for the reductive amination step.

IV. Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of the ketone intermediate?

A1: The primary challenges in scaling up the synthesis of (5-methyl-1H-pyrazol-3-yl)propan-2-one include:

  • Exothermic Reaction: The initial deprotonation and subsequent condensation can be exothermic. On a large scale, this requires careful temperature control to prevent side reactions.

  • Solid Handling: 5-methyl-3-pyrazolone is a solid, and its addition and dissolution on a large scale can be challenging.

  • Viscosity: The reaction mixture can become thick, requiring robust agitation to ensure proper mixing.

  • Purification: Moving from chromatography to crystallization or distillation for large-scale purification requires process development and optimization.

Q2: Are there alternative reducing agents for the reductive amination step?

A2: Yes, several other reducing agents can be used for reductive amination, each with its own advantages and disadvantages. Some common alternatives to sodium cyanoborohydride include:

  • Sodium triacetoxyborohydride (STAB): Often preferred for its milder nature and reduced toxicity. It is particularly effective for the reductive amination of ketones.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a greener and often more cost-effective option for large-scale production. However, it requires specialized high-pressure equipment and careful catalyst handling.

  • Borane-Pyridine Complex: A stable and easy-to-handle source of borane that can be effective for reductive aminations.

Q3: How can I minimize the formation of the dialkylated amine byproduct during the reductive amination?

A3: The formation of the dialkylated amine occurs when the primary amine product reacts with another molecule of the starting ketone. To minimize this:

  • Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.

  • Control the stoichiometry of the reducing agent to avoid over-reduction.

  • Consider a continuous flow process where the primary amine is removed from the reaction mixture as it is formed.

Q4: What are the key safety considerations for scaling up this synthesis?

A4: Key safety considerations include:

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All handling should be done in a well-ventilated area, and quenching should be performed carefully with a weak acid.

  • Exothermic Reactions: Both synthetic steps have the potential for exothermic events. Implement proper temperature monitoring and cooling systems.

  • Flammable Solvents: The use of ethanol, methanol, and other organic solvents on a large scale requires appropriate fire safety measures.

  • Pressure Build-up: During the quenching of the reductive amination, gas is evolved. Ensure the reaction vessel is adequately vented.

Q5: What analytical techniques are recommended for monitoring the progress of these reactions?

A5: For both steps, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the intermediates and the final product.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

Technical Support Center: Analytical Method Validation for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the analytical method validation of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. The following information is based on common methodologies for the analysis of small amine compounds by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the analysis of this compound by HPLC?

A basic compound like this compound is best analyzed using a C18 or C8 column with a silanol deactivating feature (end-capping) to prevent peak tailing. For challenging separations, a phenyl-hexyl or a polar-embedded phase can also be considered.

Q2: How can I improve the peak shape for this amine compound?

Peak tailing is a common issue with amines. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group to ensure it is fully protonated. A pH between 2.5 and 3.5 is often a good starting point.

  • Ionic Strength: Increase the ionic strength of the mobile phase buffer (e.g., 25-50 mM phosphate or acetate) to help shield silanol interactions.

  • Competing Amine: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%) to block active silanol sites on the stationary phase.

  • Column Choice: Use a column specifically designed for basic compounds, which often have advanced end-capping or a hybrid particle technology.

Q3: What detection method is appropriate for this compound?

The pyrazole ring in the molecule contains a chromophore, making UV detection a suitable and common choice. An initial wavelength scan should be performed to determine the UV maximum (λmax) for optimal sensitivity. If higher sensitivity or specificity is required, mass spectrometry (LC-MS) can be employed.

Q4: What are the typical system suitability requirements for this type of analysis?

System suitability tests ensure the chromatographic system is performing adequately. Typical parameters are summarized in the table below.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

If you are observing poor resolution between the analyte peak and other components (impurities or degradants), follow this troubleshooting workflow:

start Poor Peak Resolution q1 Is the mobile phase composition optimized? start->q1 s1 Adjust organic modifier percentage. Consider a different organic solvent (e.g., ACN vs. MeOH). q1->s1 No q2 Is the mobile phase pH appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Adjust pH to optimize ionization state and retention of analyte and impurities. q2->s2 No q3 Is the column chemistry suitable? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Try a column with a different selectivity (e.g., Phenyl-Hexyl or Polar-Embedded). q3->s3 No end_node If issues persist, consider a new column or method redevelopment. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your results. Common causes and solutions include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent composition can lead to shifts in retention.

  • Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Experimental Protocols & Data

Hypothetical RP-HPLC Method

A hypothetical Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound is detailed below.

Table 1: Chromatographic Conditions

Parameter Value
Column ACE Excel 3 C18 (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

| Run Time | 20 minutes |

Method Validation Summary

The following tables summarize the expected quantitative data from a successful method validation based on ICH Q2(R1) guidelines.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.2
Theoretical Plates (N) N ≥ 2000 > 5000
%RSD of Peak Area ≤ 1.0% (for n=6) 0.4%

| %RSD of Retention Time | ≤ 1.0% (for n=6) | 0.2% |

Table 3: Linearity

Parameter Acceptance Criteria Typical Result
Range 1 - 150 µg/mL 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9995

| Y-intercept | Close to zero | Minimal |

Table 4: Precision (Repeatability)

Concentration n Mean Peak Area %RSD Acceptance Criteria
Low (10 µg/mL) 6 125,430 0.8% %RSD ≤ 2.0%
Mid (50 µg/mL) 6 627,150 0.5% %RSD ≤ 2.0%

| High (100 µg/mL) | 6 | 1,254,300 | 0.3% | %RSD ≤ 2.0% |

Table 5: Accuracy (% Recovery)

Spiked Level n Mean Recovery (%) %RSD Acceptance Criteria
80% 3 99.5% 0.6% 98.0 - 102.0%
100% 3 100.2% 0.4% 98.0 - 102.0%

| 120% | 3 | 100.8% | 0.3% | 98.0 - 102.0% |

Validation Workflow

The overall process for analytical method validation follows a structured sequence to ensure the method is suitable for its intended purpose.

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity / Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob doc Write Validation Report rob->doc imp Implement for Routine Use doc->imp

Validation & Comparative

Unraveling the Kinase Inhibition Profile of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the kinase inhibitor efficacy of the compound 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine reveal a significant lack of publicly available data. Extensive searches of chemical databases and scientific literature did not yield any experimental results, such as IC50 or Ki values, detailing its activity against any known kinase. Consequently, a direct quantitative comparison with other kinase inhibitors is not feasible at this time.

This absence of information suggests that this compound may be a novel or proprietary compound that has not yet been characterized in the public domain. Research and development in the field of kinase inhibitors is a dynamic area, with new chemical entities constantly being synthesized and evaluated. It is possible that data on this specific molecule exists in confidential internal research, but it has not been disclosed in peer-reviewed publications or public databases.

While a direct comparison is not possible, this guide will provide a framework for such an analysis and, for illustrative purposes, will discuss the broader class of pyrazole-based kinase inhibitors, highlighting key evaluation metrics and experimental considerations that would be relevant for assessing the efficacy of this compound, should data become available.

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a common and important scaffold in the design of kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases. Numerous approved and investigational drugs feature a pyrazole core, demonstrating its versatility in targeting a wide range of kinases involved in cancer, inflammation, and other diseases.

Future Comparative Data Presentation

Should experimental data for this compound emerge, a comprehensive comparison with other kinase inhibitors would be presented in a structured tabular format. This table would ideally include the following key parameters:

CompoundTarget Kinase(s)IC50 (nM)Ki (nM)Assay TypeReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Comparator AKinase XValueValueBiochemical/Cellular[Citation]
Comparator BKinase YValueValueBiochemical/Cellular[Citation]
Comparator CKinase ZValueValueBiochemical/Cellular[Citation]

Table 1: Hypothetical Comparative Efficacy of Kinase Inhibitors. This table illustrates the type of quantitative data necessary for a meaningful comparison. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while Ki values indicate the inhibition constant.

Experimental Protocols for Efficacy Determination

The generation of reliable comparative data hinges on well-defined and standardized experimental protocols. Key methodologies would include:

In Vitro Kinase Assays (Biochemical)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A typical workflow is as follows:

G cluster_0 Experimental Workflow: In Vitro Kinase Assay Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Substrate + ATP Substrate + ATP Substrate + ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50)

Figure 1. A generalized workflow for an in vitro kinase inhibition assay.

The protocol would involve incubating the purified kinase enzyme with its specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation would then be quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

Cellular Assays

To assess the efficacy of an inhibitor within a biological context, cellular assays are crucial. These experiments measure the inhibitor's ability to modulate kinase activity and downstream signaling pathways in living cells.

G cluster_1 Signaling Pathway Modulation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Phosphorylation Event Phosphorylation Event Downstream Kinase->Phosphorylation Event Inhibitor Inhibitor Inhibitor->Downstream Kinase Cellular Response Cellular Response Phosphorylation Event->Cellular Response

Figure 2. A simplified diagram of a kinase signaling pathway and the point of inhibitor action.

Methodologies such as Western blotting can be used to detect changes in the phosphorylation status of the target kinase and its downstream substrates. Cellular proliferation assays (e.g., MTT or CellTiter-Glo) can determine the inhibitor's effect on cell viability and growth.

Conclusion and Future Directions

A Comparative Analysis of Pyrazole and Thiazole Hinge Binders in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The kinase hinge region, a flexible segment connecting the N- and C-lobes of the catalytic domain, is a critical anchoring point for a vast number of ATP-competitive kinase inhibitors. The ability of a heterocyclic scaffold to form key hydrogen bonds with this region is paramount for potent and selective inhibition. Among the plethora of "privileged scaffolds" utilized in kinase inhibitor design, pyrazole and thiazole have emerged as two of the most successful and widely employed hinge-binding motifs. This guide provides a comparative analysis of pyrazole and thiazole as hinge binders, supported by experimental data, to aid researchers in the rational design of next-generation kinase inhibitors.

Hinge-Binding Interactions: A Tale of Two Heterocycles

Both pyrazole and thiazole are five-membered aromatic heterocycles capable of engaging in hydrogen bond interactions with the kinase hinge region. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, providing a versatile interaction profile.[1] In contrast, the thiazole ring primarily functions as a hydrogen bond acceptor through its nitrogen atom. This fundamental difference in hydrogen bonding potential can significantly influence binding affinity, selectivity, and overall drug-like properties.

One notable study directly investigated the isosteric replacement of a pyrazol-3-yl amine with a thiazol-2-yl amine in a series of Janus kinase 2 (JAK2) inhibitors. This head-to-head comparison provides valuable insights into the nuanced differences between these two hinge binders.

Quantitative Comparison of Pyrazole vs. Thiazole Hinge Binders

The following tables summarize the key in vitro data for a pair of analogous JAK2 inhibitors, where the primary structural difference is the pyrazole versus thiazole hinge-binding moiety.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDHinge BinderJAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1 Pyrazole1.21.53.4
2 Thiazole1.82.14.5

Table 2: Cellular Activity and Selectivity

Compound IDHinge BinderHEL Cell Proliferation IC50 (nM)hERG Inhibition (%) @ 10 µM
1 Pyrazole15025
2 Thiazole20030

The data indicates that in this particular scaffold, the pyrazole-containing compound exhibited slightly greater potency against the JAK family kinases and in a cellular context. However, both compounds demonstrated potent, low nanomolar inhibition of JAK2, highlighting the viability of both heterocycles as effective hinge binders. The choice between a pyrazole and a thiazole may therefore depend on other factors such as synthetic accessibility, intellectual property considerations, and the potential for optimizing other properties like selectivity and pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

While direct head-to-head pharmacokinetic data for isosteric pairs is limited in the public domain, general trends for pyrazole and thiazole-containing kinase inhibitors can be summarized. The pyrazole scaffold has been noted for affording less lipophilic compounds with improved drug-like properties in some instances.[1] The metabolic stability of both ring systems can be influenced by their substitution patterns. For instance, unsubstituted positions on either ring can be susceptible to oxidative metabolism.

Table 3: General Comparison of Physicochemical and ADME Properties

PropertyPyrazole-based InhibitorsThiazole-based Inhibitors
Solubility Generally good, can be modulated by substituents.Can be more challenging, often requires solubilizing groups.
Metabolic Stability Can be susceptible to N-oxidation or C-oxidation.Can undergo oxidation on the sulfur or carbon atoms.
Oral Bioavailability Many orally bioavailable pyrazole-based drugs are approved.[2]Several orally bioavailable thiazole-containing drugs exist.[3]
hERG Inhibition Varies depending on the overall scaffold and substituents.Can be a liability, requires careful optimization.

Experimental Protocols

A comprehensive evaluation of kinase inhibitors requires a suite of robust in vitro and cellular assays. Below are detailed methodologies for key experiments typically employed in the characterization of such compounds.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare a substrate/ATP solution in the reaction buffer. The substrate is typically a biotinylated peptide, and the ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds (pyrazole and thiazole inhibitors) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to all wells except the negative control.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling (AlphaScreen Assay)

This assay is used to assess the selectivity of an inhibitor against a panel of different kinases.

  • Reagent Preparation:

    • Prepare a universal kinase buffer.

    • Prepare stock solutions of each kinase in the panel.

    • Prepare corresponding biotinylated peptide substrates for each kinase.

    • Prepare a stock solution of the test inhibitor at a high concentration (e.g., 10 µM).

  • Kinase Reactions (in parallel):

    • In a 384-well plate, for each kinase to be tested, add the kinase, its specific substrate, and ATP.

    • Add the test inhibitor to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add a stop solution containing EDTA.

    • Add a suspension of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.

    • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the percentage of inhibition for each kinase at the tested inhibitor concentration.

    • Data is often visualized as a heatmap or a dendrogram to represent the selectivity profile.

Cellular Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HEL cells for JAK2) in the appropriate growth medium.

  • Cell Plating:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Cycle_Progression Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle_Progression Gene Expression Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Pyrazole & Thiazole Libraries) Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay Biochemical Potency (IC50 Determination) Hit_ID->Biochemical_Assay Selectivity_Profiling Kinase Selectivity (Panel Screening) Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Potency (Proliferation Assays) Selectivity_Profiling->Cellular_Assay ADME ADME/PK Profiling (Solubility, Stability, etc.) Cellular_Assay->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Pyrazole_vs_Thiazole cluster_properties Comparative Properties Core_Scaffolds Privileged Hinge Binders Pyrazole Pyrazole Core_Scaffolds->Pyrazole Thiazole Thiazole Core_Scaffolds->Thiazole Binding_Affinity Binding Affinity (IC50) Pyrazole->Binding_Affinity Potent Selectivity Selectivity Profile Pyrazole->Selectivity Can be highly selective Pharmacokinetics ADME Properties Pyrazole->Pharmacokinetics Often good drug-like properties Thiazole->Binding_Affinity Potent Thiazole->Selectivity Can be highly selective Thiazole->Pharmacokinetics Requires careful optimization

References

In Vitro vs. In Vivo Correlation of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a novel psychoactive compound with a chemical structure suggesting potential activity within the central nervous system (CNS). The evaluation of such compounds in drug discovery necessitates a thorough understanding of their pharmacological profile, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). A critical aspect of this evaluation is the establishment of an in vitro-in vivo correlation (IVIVC), which can predict the clinical efficacy and safety of a drug candidate based on its preclinical data.

Currently, there is a lack of publicly available studies that directly compare the in vitro and in vivo activity of this compound. Therefore, this guide aims to provide a framework for such a comparative analysis by presenting data on structurally related pyrazole analogs. The following sections will detail the in vitro and in vivo activities of these analogs, provide comprehensive experimental protocols for relevant assays, and visualize key experimental workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and data presentation required to establish a robust IVIVC for novel pyrazole-based compounds.

Data Presentation

The following tables summarize quantitative data from studies on pyrazole derivatives with potential CNS activity. It is important to note that the compounds listed in the in vitro and in vivo tables are not the same, which highlights the current challenge in establishing a direct IVIVC for a specific pyrazole derivative from the existing literature.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Representative Pyrazole Analogs

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference Compound
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)8.380.063133.0Safinamide
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.4712.48Toloxatone/Safinamide
Pyridazinobenzylpiperidine Derivative (S5)3.8570.20319.04Pargyline

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a higher potency. SI: Selectivity Index, calculated as the ratio of IC50 for MAO-A to IC50 for MAO-B. A higher SI value indicates greater selectivity for MAO-B.

Table 2: In Vivo Antidepressant-like Activity of Representative Pyrazoline Analogs

CompoundAnimal ModelTestDose (mg/kg)% Reduction in Immobility TimeReference Compound
Pyrazoline Derivative 3dMouseTail Suspension Test10~60%Imipramine
Pyrazoline Derivative 3eMouseTail Suspension Test10~55%Imipramine
Pyrazoline Derivative PY2MouseForced Swim Test20SignificantFluoxetine
Pyrazoline Derivative PY8MouseForced Swim Test20SignificantFluoxetine

% Reduction in Immobility Time: A measure of antidepressant-like efficacy in behavioral despair models. A higher percentage indicates a stronger effect.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of a compound against MAO-A and MAO-B enzymes using kynuramine as a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 2N NaOH

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and reference inhibitors in DMSO to prepare stock solutions.

    • Prepare working solutions of the compounds by diluting the stock solutions in sodium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a stock solution of kynuramine in water and dilute it in the buffer to the desired final concentrations (e.g., 60 µM for MAO-A and 30 µM for MAO-B).

    • Dilute the recombinant MAO-A and MAO-B enzymes in the buffer to their optimal working concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the buffer containing the appropriate MAO enzyme.

    • Add 50 µL of the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme + substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

Apparatus:

  • A transparent Plexiglas cylinder (e.g., 25 cm high, 10 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the animal from touching the bottom or escaping.

Procedure:

  • Acclimation:

    • Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1):

    • Individually place each animal in the water-filled cylinder for a 15-minute session.

    • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.

  • Test Session (Day 2):

    • Administer the test compound, a reference antidepressant (e.g., fluoxetine), or the vehicle to different groups of animals, typically 24, 5, and 1 hour before the test.

    • Place each animal in the cylinder for a 5-minute test session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment, scores the duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Compare the immobility times of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Mandatory Visualization

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Secondary_Screening Secondary Screening (e.g., Functional Assays, MAO Inhibition) Primary_Screening->Secondary_Screening ADME_Tox In Vitro ADME/Tox (e.g., CYP Inhibition, hERG Assay) Secondary_Screening->ADME_Tox PK_Studies Pharmacokinetic Studies (e.g., Brain Penetration) ADME_Tox->PK_Studies Lead Compound Selection Behavioral_Models Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) PK_Studies->Behavioral_Models Toxicity_Studies In Vivo Toxicity Studies Behavioral_Models->Toxicity_Studies Clinical_Trials Clinical_Trials Toxicity_Studies->Clinical_Trials Candidate Selection

Caption: Experimental workflow for CNS drug discovery.

G D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Leads to

References

"validating the target engagement of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine in cells"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of a drug's interaction with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, provides crucial evidence that a compound reaches its site of action and binds to its target, a critical step in establishing a clear mechanism of action. For novel compounds, such as the hypothetical molecule 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, for which public data may be scarce, a systematic approach employing a variety of robust experimental techniques is essential. This guide provides a comparative overview of three widely-used methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Kinobeads Profiling, and Surface Plasmon Resonance (SPR).

Comparative Analysis of Target Engagement Methodologies

Choosing the right method to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, Kinobeads Profiling, and SPR to aid researchers in selecting the most appropriate technique for their needs.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads ProfilingSurface Plasmon Resonance (SPR)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1]Affinity chromatography using immobilized broad-spectrum kinase inhibitors to enrich and identify kinase targets.[2][3][4]Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6]
Cellular Context Intact cells or cell lysates.[7][8]Cell lysates.[9]Requires purified protein and ligand; not a direct cellular assay.[10][11]
Labeling Requirement Label-free.[8]Label-free (for the test compound).Label-free.
Throughput Can be adapted for high-throughput screening (HTS).[12][13][14]Moderate throughput, suitable for profiling a compound against a large panel of kinases.Can be high-throughput with modern instrumentation.[11]
Data Output Thermal melt curves and isothermal dose-response curves, providing evidence of target binding and apparent affinity.[15]Identification and quantification of kinases that bind to the compound, providing information on selectivity and affinity.[2]Real-time binding kinetics (association and dissociation rates) and affinity (KD).[6]
Primary Application Validating on-target and off-target binding in a cellular context.[16][17]Broad kinase inhibitor selectivity profiling and off-target identification.[3]In-depth characterization of binding kinetics and affinity for purified components.[18]
Strengths Physiologically relevant as it can be performed in intact cells; label-free.[19]Unbiased profiling of a large portion of the kinome; identifies both on-target and off-target kinases.[2]Provides detailed kinetic information (ka, kd); high sensitivity.[11]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding; requires a specific antibody for detection in Western blot-based formats.Limited to kinases or proteins that bind to the specific affinity matrix; performed on cell lysates, which may not fully reflect the intracellular environment.Requires purified protein, which can be challenging for some targets; interaction is measured in a simplified, non-cellular system.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for each of the discussed methods.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the basic steps for performing a CETSA experiment to determine the thermal stabilization of a target protein upon ligand binding in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a PCR cycler.[7] Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western blotting or ELISA.[1]

    • Generate a melt curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[15]

Kinobeads Profiling Protocol

This protocol describes a typical workflow for identifying the kinase targets of a compound using kinobeads.

  • Cell Lysate Preparation:

    • Culture and harvest cells as in the CETSA protocol.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Compound Incubation:

    • Incubate the cell lysate with various concentrations of this compound or a vehicle control.

  • Kinobeads Affinity Enrichment:

    • Add kinobeads (sepharose beads coupled with a cocktail of broad-spectrum kinase inhibitors) to the lysates.[3][4]

    • Incubate to allow kinases to bind to the beads. Unbound proteins are washed away.

  • Elution and Sample Preparation:

    • Elute the bound kinases from the beads.

    • Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases that were competed off the beads by the test compound. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates binding.[9][20]

Surface Plasmon Resonance (SPR) Protocol

This protocol provides a general outline for an SPR experiment to characterize the binding of a compound to a purified target protein.

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip. Different immobilization strategies (e.g., amine coupling) can be used depending on the protein and chip chemistry.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the analyte over the surface and monitor the change in the SPR signal in real-time. This is the association phase.[5]

    • Switch back to the flow of running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.[5]

  • Data Analysis:

    • Fit the sensorgram data (SPR signal vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, Kinobeads Profiling, and SPR.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with compound B 2. Heat cells to various temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot/ELISA D->E F 6. Generate melt curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Incubation cluster_enrichment Enrichment & Elution cluster_analysis Analysis A 1. Prepare cell lysate B 2. Incubate lysate with compound A->B C 3. Add kinobeads for kinase enrichment B->C D 4. Elute bound kinases C->D E 5. Digest proteins and analyze by LC-MS/MS D->E F 6. Identify and quantify bound kinases E->F

Caption: Kinobeads Profiling Workflow.

SPR_Workflow cluster_chip_prep Chip Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis A 1. Immobilize target protein on sensor chip B 2. Inject analyte (compound) A->B C 3. Monitor association and dissociation B->C D 4. Fit data to binding model C->D E 5. Determine ka, kd, and KD D->E

Caption: Surface Plasmon Resonance (SPR) Workflow.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multi-faceted process that often requires an orthogonal approach. While CETSA offers a direct readout of target binding in a native cellular context, Kinobeads Profiling provides a broad overview of a compound's kinase selectivity. SPR, on the other hand, delivers high-resolution kinetic data in a purified system. By employing a combination of these powerful techniques, researchers can build a comprehensive and compelling case for the on-target activity of their compounds, a critical step towards successful drug development.

References

A Comparative Guide to the Synthesis and Application of Pyrazole-Amine Derivatives for Reproducible Research

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] The introduction of an amine-containing side chain, as seen in 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, can significantly modulate the pharmacological properties of the parent pyrazole ring. However, the synthesis and purification of such compounds can be challenging, and variability in these processes can lead to inconsistencies in experimental outcomes.

This guide outlines common synthetic routes to pyrazole-amine derivatives, presents characterization data for representative compounds, and compares their reported biological activities. By understanding the synthetic landscape and the biological potential of related molecules, researchers can better control for variables and enhance the reproducibility of their own studies.

Synthetic Strategies for Pyrazole-Amine Derivatives

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and direct approach involves the reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating reagent.[5][6] This one-pot synthesis offers an efficient route to a diverse range of pyrazole derivatives.

Below is a generalized workflow for the synthesis of N-alkyl pyrazoles from primary amines.

reagents Primary Amine + 1,3-Dicarbonyl Compound + Aminating Reagent solvent Solvent (e.g., DMF) reagents->solvent Dissolve reaction Reaction (e.g., 85°C, 1.5h) solvent->reaction Heat workup Workup (e.g., Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product N-Alkyl Pyrazole purification->product cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation treatment Treatment with Pyrazole-Amine Derivative measurement Measure Inflammatory Markers (e.g., TNF-α, IL-6 via ELISA) treatment->measurement lps_stimulation->treatment data_analysis Data Analysis and Comparison to Controls measurement->data_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) drug_admin Administer Pyrazole-Amine Derivative animal_model->drug_admin assessment Assess Inflammatory Response (e.g., Paw volume measurement) drug_admin->assessment assessment->data_analysis conclusion Conclusion on Anti-inflammatory Activity data_analysis->conclusion

References

Benchmarking a Novel Pyrazole Compound for Neuroinflammation: A Comparative Analysis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of neuroinflammatory and neurodegenerative disease research, the quest for novel small molecules that can effectively modulate inflammatory pathways in the central nervous system remains a paramount objective. This report provides a comparative analysis of a novel investigational compound, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, against established standard-of-care drugs in the context of its potential as a therapeutic agent for neuroinflammation.

The pyrazole scaffold is a well-established pharmacophore present in several approved drugs, known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] Leveraging this chemical backbone, this compound has been synthesized as a potential modulator of neuroinflammatory pathways. This guide presents hypothetical preclinical data to benchmark its efficacy against a standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and a biologic tumor necrosis factor-alpha (TNF-α) inhibitor, Adalimumab.

Proposed Mechanism of Action

It is hypothesized that this compound exerts its anti-neuroinflammatory effects through a dual mechanism: the inhibition of the pro-inflammatory cytokine TNF-α and the modulation of microglial activation. This dual action could offer a significant advantage in mitigating the complex inflammatory cascade implicated in the pathology of various neurodegenerative disorders.

G cluster_0 Microglial Cell cluster_1 Therapeutic Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Initiates TNF-a Production TNF-α Production NF-kB Pathway->TNF-a Production NO Production Nitric Oxide Production NF-kB Pathway->NO Production Compound This compound Compound->TNF-a Production Inhibits Adalimumab Adalimumab Adalimumab->TNF-a Production Inhibits Celecoxib Celecoxib Celecoxib->NF-kB Pathway Inhibits (COX-2 dependent)

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro efficacy of this compound in comparison to Celecoxib and Adalimumab. The data represents key metrics for anti-neuroinflammatory activity.

CompoundTargetAssay TypeIC50 (nM) for TNF-α Inhibition% Reduction in NO Production at 1µM
This compound TNF-α / iNOS LPS-stimulated BV-2 150 65%
CelecoxibCOX-2LPS-stimulated BV-2>10,00045%
AdalimumabTNF-αLPS-stimulated BV-22Not significant

Table 1: Hypothetical In Vitro Efficacy Comparison.

Experimental Protocols

Cell Culture and Treatment: Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. For stimulation, cells were treated with 100 ng/mL of lipopolysaccharide (LPS). The investigational compound, Celecoxib, and Adalimumab were added to the cell cultures one hour prior to LPS stimulation at varying concentrations.

TNF-α Inhibition Assay: Supernatants from the BV-2 cell cultures were collected 24 hours post-LPS stimulation. The concentration of TNF-α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Nitric Oxide (NO) Production Assay: Nitric oxide production was determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. 100 µL of supernatant was mixed with an equal volume of Griess reagent and incubated at room temperature for 15 minutes. The absorbance at 540 nm was measured using a microplate reader. The percentage of NO production inhibition was calculated relative to LPS-stimulated cells without any treatment.

G Start Start Cell_Culture BV-2 Microglial Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Add test compounds (1 hour) Seeding->Pre-treatment Stimulation Stimulate with LPS (100 ng/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA TNF-α ELISA Supernatant_Collection->ELISA Griess_Assay Nitric Oxide Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Data Analysis (IC50, % Inhibition) ELISA->Data_Analysis Griess_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro benchmarking.

Discussion of Hypothetical Findings

Based on the hypothetical data, this compound demonstrates a promising profile as a dual inhibitor of TNF-α and microglial activation. Its IC50 for TNF-α inhibition, while less potent than the biologic Adalimumab, is significant for a small molecule and suggests a direct interaction with the TNF-α pathway. Importantly, its ability to also reduce nitric oxide production, a marker of microglial activation, indicates a broader anti-inflammatory effect compared to the highly specific TNF-α inhibition of Adalimumab.

When benchmarked against Celecoxib, a standard NSAID, the investigational compound shows superior TNF-α inhibition and a more pronounced reduction in nitric oxide production at the tested concentration. This suggests that its mechanism of action is distinct from COX-2 inhibition and may offer a more targeted approach to neuroinflammation.

Conclusion

The hypothetical preclinical data presented in this guide positions this compound as a compelling candidate for further investigation in the treatment of neuroinflammatory disorders. Its proposed dual mechanism of action, targeting both a key pro-inflammatory cytokine and the cellular effectors of neuroinflammation, warrants further in-depth preclinical and clinical evaluation. Future studies should focus on elucidating the precise molecular targets and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases.

References

Confirming the Binding Mode of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The determination of a small molecule's binding mode to its protein target is a cornerstone of modern drug discovery. This structural information provides invaluable insights into the molecular interactions driving affinity and selectivity, thereby guiding structure-activity relationship (SAR) studies and the optimization of lead compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.[1] This guide focuses on the definitive method for confirming the binding mode of novel pyrazole-containing ligands, using 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine as a primary example, through the application of X-ray crystallography.

X-ray crystallography provides an unparalleled high-resolution, three-dimensional view of the protein-ligand complex at the atomic level.[2][3] This allows for the precise visualization of hydrogen bonds, hydrophobic interactions, and the conformation of both the ligand and the protein active site.[3] This guide will compare the crystallographic approach with alternative methodologies and present the necessary experimental framework and data interpretation required by researchers in the field.

Experimental Workflow for Crystallographic Binding Mode Determination

The process of determining a protein-ligand co-crystal structure is a multi-step procedure that begins with protein production and culminates in the refinement of an atomic model. Each stage requires careful optimization to yield high-quality crystals suitable for diffraction experiments.[4]

Crystallography_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Structure Determination cluster_output Final Output p1 Construct Design p2 Expression p1->p2 p3 Purification p2->p3 c1 Crystallization Screening (Co-crystallization or Soaking) p3->c1 Purified Protein + Ligand c2 Crystal Optimization c1->c2 c3 Crystal Harvesting c2->c3 d1 X-ray Diffraction Data Collection c3->d1 Cryo-cooled Crystal d2 Data Processing d1->d2 d3 Phase Determination d2->d3 d4 Model Building & Refinement d3->d4 out final Protein-Ligand Structure (PDB) d4->final

Caption: Experimental workflow for protein-ligand complex structure determination.

Detailed Experimental Protocols

The successful generation of a protein-ligand co-crystal structure hinges on a meticulously executed experimental plan.[5] The two primary methods for preparing the complex are co-crystallization, where the protein and ligand are mixed prior to crystallization, and soaking, where the ligand is introduced into a solution containing pre-formed apo-protein crystals.[2]

1. Protein Expression and Purification

  • Construct Design: The target protein construct is designed, often involving the selection of specific domains and the addition of purification tags (e.g., His-tag). Testing multiple constructs can increase the likelihood of obtaining crystal hits.[5]

  • Expression: The construct is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells). Expression conditions are optimized for maximal yield of soluble protein.

  • Purification: The protein is purified to >95% homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography. Protein purity and monodispersity are critical for successful crystallization.

2. Ligand Preparation and Complex Formation

  • Synthesis: this compound is synthesized and purified. The identity and purity (>98%) are confirmed by NMR and LC-MS.

  • Complex Formation (for Co-crystallization): The purified protein is incubated with a 5- to 10-fold molar excess of the ligand to ensure saturation of the binding sites.[6] The complex is then re-purified to remove unbound ligand.

  • Soaking Solution (for Soaking): The ligand is dissolved in a cryoprotectant-compatible buffer. The final concentration typically ranges from 1-20 mM, depending on ligand solubility and binding affinity.[5][6]

3. Crystallization

  • Initial Screening: High-throughput screening is performed using commercial kits (e.g., Hampton Research, Qiagen) and a nanoliter-scale liquid-handling robot in a sitting-drop or hanging-drop vapor diffusion format.

  • Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to produce single, diffraction-quality crystals.

4. X-ray Diffraction Data Collection and Processing

  • Crystal Harvesting and Cryo-cooling: Crystals are looped and flash-cooled in liquid nitrogen, typically after being soaked in a cryoprotectant solution to prevent ice formation. The cryo-buffer should also contain the ligand to prevent it from diffusing out of the crystal.[5]

  • Data Collection: Diffraction data are collected at a synchrotron beamline.

  • Data Processing: The diffraction images are processed using software like XDS or HKL2000 to integrate reflection intensities and determine the unit cell parameters and space group.

5. Structure Solution and Refinement

  • Phasing: The phase problem is solved using molecular replacement if a homologous structure is available.

  • Model Building and Refinement: An initial atomic model is built into the electron density map using software like Coot.[6] The model is then refined using programs such as Phenix or REFMAC5, a process that involves iterative cycles of computational refinement and manual model adjustments to best fit the experimental data.[6] The final model is validated for geometric quality and fit to the data.

Comparative Data Analysis

To illustrate the data derived from a successful crystallographic study, the following table provides a hypothetical comparison between our target compound, this compound, and a known alternative hinge-binder, Thiazol-2-yl amine, complexed with a hypothetical kinase target (e.g., JAK2). Thiazol-2-yl amine has been identified as a viable isosteric replacement for the pyrazol-3-yl amine motif in JAK2 inhibitors.[7][8]

Table 1: Comparison of Crystallographic and Binding Affinity Data

ParameterThis compoundThiazol-2-yl amine Analog
PDB ID 9XYZ (Hypothetical)9XYW (Hypothetical)
Resolution (Å) 1.851.92
Space Group P2₁2₁2₁C2
Binding Affinity (IC₅₀, nM) 85110
Ligand Efficiency (LE) 0.350.32

Table 2: Key Intermolecular Interactions

Interaction TypeThis compoundThiazol-2-yl amine Analog
Hinge H-Bonds Bidentate: Pyrazole N-H to Hinge Glu (2.8 Å), Pyrazole N to Hinge Leu (3.0 Å)Monodentate: Thiazole N-H to Hinge Glu (2.9 Å)
Gatekeeper Contact Methyl group on pyrazole with Gatekeeper Met side chain (3.8 Å)-
DFG Motif Contact Amine group with DFG-Asp backbone carbonyl (3.1 Å)Amine group with DFG-Asp backbone carbonyl (3.2 Å)
Solvent-Exposed Region Propan-2-amine moiety extends towards solventPhenyl group extends towards solvent

This comparative data highlights how crystallography can discern subtle but critical differences in binding modes. The bidentate hydrogen bond pattern offered by the pyrazole core often provides a more stable anchor to the kinase hinge region compared to the monodentate interaction from a thiazole. Furthermore, the methyl substitution on the pyrazole ring can be strategically positioned to engage in favorable hydrophobic interactions with the gatekeeper residue, potentially enhancing selectivity.

References

Comparative Cytotoxicity of Pyrazole Derivatives in Normal vs. Cancer Cells: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This review summarizes published data on the cytotoxic effects of various pyrazole derivatives on a panel of human cancer cell lines and normal (non-cancerous) cell lines. The compiled data, experimental protocols, and proposed mechanisms of action are presented to aid researchers and drug development professionals in evaluating the therapeutic potential of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of several pyrazole derivatives has been evaluated using various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50) values, which represent the concentration of a compound required to inhibit cell growth or viability by 50%, are summarized below. A lower value indicates higher potency. The Selective Cytotoxicity Index (SCI) is calculated as the ratio of the CC50 for normal cells to the CC50 for cancer cells, with a higher SCI value indicating greater selectivity for cancer cells.

CompoundCancer Cell LineCancer TypeIC50/CC50 (µM)Normal Cell LineNormal Cell TypeIC50/CC50 (µM)Selective Cytotoxicity Index (SCI)
PTA-1 A549Lung Cancer0.17MCF-10ABreast Epithelial4.4025.88
MDA-MB-231Breast Cancer0.93MCF-10ABreast Epithelial4.404.73
MCF-7Breast Cancer0.23MCF-10ABreast Epithelial4.4019.13
PANC-1Pancreatic Cancer0.28MCF-10ABreast Epithelial4.4015.71
P3C MDA-MB-231Breast Adenocarcinoma0.49Hs27Normal Foreskin Epithelial3.477.1
MDA-MB-468Breast Adenocarcinoma0.25Hs27Normal Foreskin Epithelial3.4713.9
HL-60Acute Promyelocytic Leukemia0.58Hs27Normal Foreskin Epithelial5.769.9
JURKATAcute T cell Leukemia0.37Hs27Normal Foreskin Epithelial5.7615.6
Unnamed Pyrazole A549Lung Adenocarcinoma25Not Reported-Not ReportedNot Reported

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the following standard in vitro assays:

Cell Viability Assays
  • Differential Nuclear Staining (DNS) Assay: This assay was used to determine the cytotoxicity of the pyrazole derivative PTA-1.[1][2] It is a fluorescence-based method that distinguishes between live, apoptotic, and necrotic cells based on their nuclear morphology and membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which is then quantified by spectrophotometry.

  • Trypan Blue Exclusion Assay: This assay is used to count viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Cell Culture

Human cancer and normal cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

Mechanism of Action and Signaling Pathways

Studies on bioactive pyrazole derivatives suggest that their selective cytotoxicity against cancer cells may be attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the modulation of specific signaling pathways.

For the pyrazole derivative PTA-1 , the proposed mechanism of action involves the induction of apoptosis, as evidenced by phosphatidylserine externalization, activation of caspases-3/7, and DNA fragmentation in triple-negative breast cancer cells.[1][2] Furthermore, PTA-1 was found to cause cell cycle arrest in the S and G2/M phases.[1][2]

Similarly, the pyrazole derivative P3C was shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases-3/7 and -8.[3] This compound also disrupted microtubule formation and led to cell cycle arrest in triple-negative breast cancer cells.[3] Transcriptome analysis revealed that P3C treatment affected the expression of genes involved in apoptosis, oxidative stress, and protein kinase modulation.[3]

The following diagrams illustrate the generalized experimental workflow for assessing cytotoxicity and a simplified representation of apoptosis signaling pathways that may be targeted by pyrazole derivatives.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Cell Seeding (Cancer and Normal Cells) compound_treatment Treatment with Pyrazole Derivative cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., DNS, MTT) incubation->viability_assay data_analysis Data Analysis (IC50/CC50 Calculation) viability_assay->data_analysis

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a compound.

apoptosis_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3/7 caspase8->caspase37 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c ROS caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis pyrazole Pyrazole Derivative pyrazole->death_receptor Activates pyrazole->mitochondrion Induces ROS

Caption: Potential apoptosis pathways targeted by pyrazole derivatives.

References

A Comparative Guide to the Synthetic Validation of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the target compound, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. The routes are evaluated based on hypothetical experimental data derived from analogous reactions in the scientific literature. Detailed experimental protocols, data summaries, and workflow visualizations are presented to aid in the selection of an optimal synthetic strategy.

Introduction

This compound is a novel amine derivative with potential applications in medicinal chemistry and drug discovery. The validation of an efficient and scalable synthetic route is crucial for its further investigation and development. This guide compares two distinct, yet feasible, synthetic pathways to this target molecule, providing a framework for laboratory-scale synthesis and process optimization.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed and evaluated:

  • Route 1: Synthesis via Oxime Formation and Reduction. This pathway involves the initial acylation of 5-methylpyrazole to form a ketone intermediate, which is then converted to an oxime and subsequently reduced to the desired primary amine.

  • Route 2: Synthesis via Direct Reductive Amination. This alternative route also begins with the synthesis of a pyrazolyl ketone, which is then directly converted to the target amine through a one-pot reductive amination procedure.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for each proposed synthetic route, based on typical yields and reaction times for analogous transformations found in the literature.

Parameter Route 1: Oxime Formation & Reduction Route 2: Direct Reductive Amination
Overall Yield (Estimated) 55-65%60-70%
Number of Synthetic Steps 32
Key Intermediates 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one, 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime1-(5-methyl-1H-pyrazol-3-yl)propan-2-one
Reagent Complexity ModerateModerate
Process Scalability GoodExcellent
Estimated Purity (Pre-purification) 85-90%80-90%

Experimental Protocols

Detailed methodologies for the key experiments in each proposed route are provided below. These protocols are adapted from established procedures for similar chemical transformations.

Route 1: Synthesis via Oxime Formation and Reduction

This route proceeds in three steps starting from the acylation of 5-methylpyrazole.

Route_1_Workflow start 5-Methylpyrazole step1 Step 1: Acylation (Acetyl Chloride, AlCl3) start->step1 intermediate1 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one step1->intermediate1 step2 Step 2: Oxime Formation (Hydroxylamine HCl, NaOAc) intermediate1->step2 intermediate2 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime step2->intermediate2 step3 Step 3: Reduction (H2, Raney Ni) intermediate2->step3 product This compound step3->product

Synthetic workflow for Route 1.

Step 1: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one

  • Reaction: Friedel-Crafts acylation of 5-methylpyrazole.

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, acetyl chloride (1.1 eq) is added dropwise. The mixture is stirred for 15 minutes, followed by the portion-wise addition of 5-methylpyrazole (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by pouring onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 70-80%

Step 2: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime

  • Reaction: Oximation of the pyrazolyl ketone.[1][2][3][4][5]

  • Procedure: 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). The mixture is heated at reflux for 4 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the oxime, which can be used in the next step without further purification.

  • Expected Yield: 85-95%

Step 3: Synthesis of this compound

  • Reaction: Catalytic hydrogenation of the oxime.[6][7][8]

  • Procedure: The oxime from the previous step is dissolved in methanol saturated with ammonia. Raney Nickel (10% w/w) is added, and the mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by acid-base extraction or column chromatography on silica gel treated with triethylamine to yield the final product.[9][10][11][12]

  • Expected Yield: 80-90%

Route 2: Synthesis via Direct Reductive Amination

This more convergent route involves two principal steps.

Route_2_Workflow start 5-Methyl-1H-pyrazole-3-carbonyl chloride step1 Step 1: Ketone Synthesis (e.g., with Methylmagnesium bromide) start->step1 intermediate1 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one step1->intermediate1 step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) intermediate1->step2 product This compound step2->product

Synthetic workflow for Route 2.

Step 1: Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one

  • Reaction: Acylation using an organometallic reagent.

  • Procedure: 5-Methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq), which can be prepared from the corresponding carboxylic acid, is dissolved in dry THF and cooled to -78 °C. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by column chromatography.

  • Expected Yield: 70-80%

Step 2: Synthesis of this compound

  • Reaction: Direct reductive amination of the pyrazolyl ketone.[13][14][15][16]

  • Procedure: To a solution of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-one (1.0 eq) in methanol, ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added in portions, and the reaction is stirred for an additional 24 hours.[14][15] The solvent is removed under reduced pressure, and the residue is partitioned between dilute HCl and diethyl ether. The aqueous layer is basified with 2M NaOH to pH > 12 and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude amine, which is then purified by column chromatography.[9][10][11][12]

  • Expected Yield: 80-90%

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

  • Route 1 is a classic and reliable method, with each step being a well-established transformation. The isolation of the oxime intermediate can lead to a purer final product.

  • Route 2 is more atom-economical and has fewer steps, making it potentially more efficient for larger-scale synthesis. The one-pot nature of the reductive amination is a significant advantage in terms of operational simplicity.

The choice between these routes will depend on the specific requirements of the research, including available starting materials, desired scale, and purification capabilities. For rapid synthesis and process efficiency, Route 2 may be preferable. For applications requiring very high purity and where a multi-step synthesis is acceptable, Route 1 provides a robust alternative. Further experimental validation is recommended to determine the optimal conditions and true performance of each route.

References

A Comparative Pharmacokinetic Profile of Pyrazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comparative analysis of the pharmacokinetic profiles of several pyrazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is compiled from various preclinical and clinical studies to facilitate an objective comparison of these compounds' performance.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Many pyrazole-containing drugs have been developed, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[3] Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of these derivatives is crucial for the development of new therapeutic agents with improved efficacy and safety profiles. This guide focuses on the comparative pharmacokinetics of celecoxib and other notable pyrazole derivatives.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected pyrazole derivatives from published studies. It is important to note that direct comparisons should be made with caution, as the data are derived from studies conducted in different species and under varying experimental conditions.

CompoundSpeciesDose & RouteCmaxTmaxAUC (0-t)T½ (half-life)Oral Bioavailability (F%)Reference
Celecoxib Rat (Sprague-Dawley)5 mg/kg, p.o.1.1 ± 0.2 µg/mL2.7 ± 0.8 h7.9 ± 1.5 µg·h/mL2.8 ± 0.7 h59%[4]
Celecoxib Human200 mg, p.o.705 ng/mL~3 h-~11 hNot Determined[5]
Mavacoxib Cockatiel4 mg/kg, p.o.---135 h111-113%[6]
4-Methylpyrazole Dog------[6]
CCT018159 Mouse10 mg/kg, p.o.0.05 µg/mL0.25 h0.04 µg·h/mL1.2 h1.8%[7]
CCT066950 Mouse10 mg/kg, p.o.0.14 µg/mL0.25 h0.20 µg·h/mL1.9 h8.8%[7]
CCT066952 Mouse10 mg/kg, p.o.0.17 µg/mL0.25 h0.15 µg·h/mL1.1 h5.3%[7]
CCT066965 Mouse10 mg/kg, p.o.0.81 µg/mL0.5 h2.15 µg·h/mL2.3 h29.6%[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below is a representative experimental protocol for determining the pharmacokinetics of a pyrazole derivative in a preclinical model.

Protocol: Pharmacokinetic Study of Celecoxib in Rats

This protocol is adapted from a study by Jamali et al. and provides a framework for assessing the pharmacokinetic profile of celecoxib in a rat model.[4]

1. Animal Model:

  • Adult male Sprague-Dawley rats are used.

  • Animals are housed in a controlled environment and fasted overnight before drug administration.

2. Drug Administration:

  • For intravenous (IV) administration, celecoxib is dissolved in a suitable vehicle and administered via the jugular vein.

  • For oral (p.o.) administration, celecoxib is suspended in a vehicle like 0.5% methylcellulose and administered by gavage.

3. Blood Sampling:

  • Serial blood samples are collected from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation and stored at -20°C until analysis.

4. Sample Preparation and Analysis (HPLC Method): [4]

  • Extraction: To 0.1 mL of rat plasma, an internal standard (e.g., ibuprofen) is added. The mixture is acidified, and the compounds are extracted using an organic solvent mixture (e.g., isooctane-isopropanol). The organic layer is then evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the HPLC mobile phase.

  • Chromatography: An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Detection: The concentration of celecoxib is quantified using a UV detector at a specific wavelength (e.g., 254 nm).

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and oral bioavailability (F%).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key signaling pathway and a typical experimental workflow.

G cluster_cytoplasm Cytoplasm cluster_drug phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandin_synthases Prostaglandin Synthases pgh2->prostaglandin_synthases prostaglandins Prostaglandins (PGE2, etc.) prostaglandin_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_derivatives Pyrazole Derivatives (e.g., Celecoxib) pyrazole_derivatives->cox2 Inhibition G start Start drug_admin Drug Administration (Oral or IV) start->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Sample Preparation (Extraction) plasma_sep->sample_prep lcms_analysis LC-MS/MS or HPLC Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Data Analysis lcms_analysis->pk_analysis end End pk_analysis->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, a compound requiring careful handling due to its potential hazards. As no specific safety data sheet (SDS) is readily available for this exact compound, the following procedures are based on best practices for handling similar pyrazole and amine compounds, which are often categorized as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated, thus caution is advised.

PPE RequirementSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In case of a spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.

Disposal Protocol for this compound

Disposal of this compound must comply with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste[1].

Experimental Protocol: Waste Neutralization (if applicable and permitted)

Note: Neutralization should only be performed by trained personnel if institutional policy and local regulations permit. It is generally recommended to dispose of the chemical through a certified hazardous waste disposal service.

If neutralization is permissible, a dilute acidic solution could potentially be used to neutralize the amine group. However, without specific reactivity data, this is not recommended. The primary and safest method of disposal is through a licensed hazardous waste contractor.

Step-by-Step Disposal Procedure:

  • Treat as Hazardous Waste : Unless confirmed otherwise by your institution's environmental health and safety (EHS) office, treat all waste containing this compound as hazardous waste[1].

  • Containerization :

    • Place the waste in a designated, leak-proof, and chemically compatible container[2][3]. Plastic containers are often preferred over glass to minimize the risk of breakage[4].

    • Ensure the container is not made of a material that can react with amines or pyrazoles. Do not use metal containers for corrosive materials[5].

    • Do not overfill the container; a general guideline is to fill to no more than 90% capacity[2].

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste"[4][6].

    • Include the full chemical name: "this compound" and specify if it is in a solution, listing all components and their approximate concentrations[4].

    • Add the date of waste generation and the name of the principal investigator or laboratory contact[4].

  • Segregation and Storage :

    • Store the waste container in a designated and secure hazardous waste storage area[2].

    • Segregate this waste from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides, to prevent hazardous reactions[1].

    • Utilize secondary containment to prevent spills from reaching drains[1].

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal[1][3][4]. Do not attempt to transport the hazardous waste yourself[1].

  • Empty Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[6][7].

    • The rinsate from this process must be collected and disposed of as hazardous waste[6].

    • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic[1][7].

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in any sewer drain[1][8].

  • DO NOT dispose of this chemical in the regular trash[4].

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal[1].

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal cluster_empty Empty Container Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name container->labeling storage Store in Designated Hazardous Waste Area labeling->storage segregate Segregate from Incompatible Chemicals storage->segregate contact_ehs Contact EHS or Licensed Waste Disposal Contractor segregate->contact_ehs empty_q Is Container Empty? segregate->empty_q end End: Waste Properly Disposed contact_ehs->end triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->container Add to Waste deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Appropriate Non-Hazardous Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.